molecular formula C6H10N2 B1330065 3-propyl-1H-pyrazole CAS No. 7231-31-4

3-propyl-1H-pyrazole

Cat. No.: B1330065
CAS No.: 7231-31-4
M. Wt: 110.16 g/mol
InChI Key: QBNRQCHCKIIYGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-propyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H10N2 and its molecular weight is 110.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-propyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-2-3-6-4-5-7-8-6/h4-5H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBNRQCHCKIIYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30222657
Record name Pyrazole, 3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7231-31-4
Record name 3-Propyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7231-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole, 3-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007231314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole, 3-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30222657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-propyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Propyl-1H-Pyrazole: Chemical Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-propyl-1H-pyrazole. This compound is a heterocyclic organic compound belonging to the pyrazole family, a class of molecules known for their wide range of biological activities and applications as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] This document collates available data on its physical and chemical characteristics, provides detailed experimental protocols for its synthesis and characterization, and explores its potential biological relevance through a hypothesized signaling pathway. All quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Properties

This compound possesses a five-membered aromatic ring containing two adjacent nitrogen atoms, with a propyl group attached to the carbon at position 3. The presence of the NH proton on the pyrazole ring leads to annular tautomerism, where the proton can reside on either nitrogen atom (N1 or N2). In solution, this exchange is often rapid, leading to an averaged structure. For clarity, this guide will primarily refer to the 3-propyl tautomer, while acknowledging the existence of the 5-propyl tautomer in equilibrium.

The propyl group at the 3-position imparts a degree of lipophilicity to the molecule, influencing its solubility and potential biological interactions. The pyrazole ring itself is aromatic and can participate in various electrophilic and nucleophilic substitution reactions.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₆H₁₀N₂[4]
Molecular Weight 110.16 g/mol [3]
CAS Number 7231-31-4[3]
IUPAC Name This compound-
Synonyms 5-propyl-1H-pyrazole, 3-Propylpyrazole[3]
SMILES CCCC1=CC=NN1[3]
InChI Key QBNRQCHCKIIYGV-UHFFFAOYSA-N[3]
XLogP3 (Computed) 1.4[3]
Topological PolarSurface Area (Computed) 28.7 Ų[3]
Hydrogen BondDonor Count 1-
Hydrogen BondAcceptor Count 1-
Rotatable Bond Count 2-
Appearance Liquid[4]
Spectroscopic Data (Predicted)

While experimental spectra for this compound are not widely published, the following data is predicted based on the known spectroscopic properties of closely related pyrazole derivatives, such as 3-methylpyrazole.[5]

1.2.1. ¹H NMR Spectroscopy (Predicted)

  • Solvent: CDCl₃

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5br s1HN-H
~7.4d1HH-5
~6.1d1HH-4
~2.6t2H-CH₂-CH₂-CH₃
~1.7sextet2H-CH₂-CH₂-CH₃
~0.9t3H-CH₂-CH₂-CH₃

1.2.2. ¹³C NMR Spectroscopy (Predicted)

  • Solvent: CDCl₃

  • Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ, ppm)Assignment
~153C-3
~134C-5
~104C-4
~28-CH₂-CH₂-CH₃
~23-CH₂-CH₂-CH₃
~14-CH₂-CH₂-CH₃

1.2.3. Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm⁻¹)Vibration Type
3150 - 3300N-H stretch
3050 - 3150C-H stretch (aromatic)
2850 - 2960C-H stretch (aliphatic)
1500 - 1600C=N, C=C stretch (ring)
1450 - 1470C-H bend (aliphatic)
900 - 1100Ring vibrations

1.2.4. Mass Spectrometry (Predicted)

m/zInterpretation
110[M]⁺ (Molecular Ion)
81[M - C₂H₅]⁺ (Loss of ethyl radical)
67[M - C₃H₇]⁺ (Loss of propyl radical)
41[C₂H₃N]⁺ (Fragment from ring cleavage)

Synthesis of this compound

The most common and direct method for synthesizing 3(5)-substituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[6][7][8] For the synthesis of this compound, the logical precursor is 1,3-hexanedione.

G Knorr Pyrazole Synthesis Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification Reactant1 1,3-Hexanedione Mix Mix reactants in solvent (e.g., Ethanol) Reactant1->Mix Reactant2 Hydrazine Hydrate Reactant2->Mix Add_Catalyst Add acid catalyst (e.g., Acetic Acid) Mix->Add_Catalyst Heat Heat under reflux Add_Catalyst->Heat Monitor Monitor reaction by TLC Heat->Monitor Cool Cool reaction mixture Monitor->Cool Reaction complete Evaporate Remove solvent in vacuo Cool->Evaporate Extract Liquid-liquid extraction (e.g., EtOAc/Water) Evaporate->Extract Dry Dry organic layer (e.g., Na₂SO₄) Extract->Dry Purify Purify by distillation or chromatography Dry->Purify Product This compound Purify->Product G Hypothesized Anti-inflammatory Pathway of Pyrazole Derivatives AA Arachidonic Acid COX COX-1 / COX-2 (Cyclooxygenase) AA->COX PGH2 Prostaglandin H₂ COX->PGH2 Prostaglandins Prostaglandins (PGE₂, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazole This compound (Hypothesized) Pyrazole->COX Inhibition

References

Spectroscopic Profile of 3-propyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-propyl-1H-pyrazole is a heterocyclic organic compound belonging to the pyrazole family. Pyrazole derivatives are of significant interest to researchers, scientists, and drug development professionals due to their diverse biological activities and applications as scaffolds in medicinal chemistry. An accurate and comprehensive understanding of the spectroscopic characteristics of these compounds is fundamental for their identification, characterization, and quality control in research and development settings. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Molecular Structure

The structure of this compound consists of a five-membered aromatic ring containing two adjacent nitrogen atoms, with a propyl group attached to the carbon atom at position 3. The presence of tautomerism is a key feature of N-unsubstituted pyrazoles, where the proton on the nitrogen atom can rapidly exchange between the two nitrogen atoms (N1 and N2). This dynamic process influences the observed spectroscopic properties.

Chemical Formula: C₆H₁₀N₂ Molecular Weight: 110.16 g/mol Exact Mass: 110.0844 Da[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the arrangement of atoms. Due to the lack of readily available experimental spectra in the public domain, predicted NMR data is presented below. These predictions are based on established computational models and provide a reliable estimation of the expected chemical shifts.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrazole ring and the propyl side chain. The chemical shifts are influenced by the electron density around the protons and their coupling with neighboring protons.

Table 1: Predicted ¹H NMR Data for this compound (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityAssignment
~7.4dH5 (pyrazole)
~6.1dH4 (pyrazole)
~2.6t-CH₂- (α-propyl)
~1.7sextet-CH₂- (β-propyl)
~0.9t-CH₃ (γ-propyl)
~12.0 (broad)br sN-H (pyrazole)

Note: The chemical shift of the N-H proton can be highly variable and is dependent on solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (CDCl₃)

Chemical Shift (δ, ppm)Assignment
~148C3 (pyrazole)
~134C5 (pyrazole)
~105C4 (pyrazole)
~28-CH₂- (α-propyl)
~23-CH₂- (β-propyl)
~14-CH₃ (γ-propyl)

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H, C-H, C=C, and C-N bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200 (broad)MediumN-H stretching
3150-3100MediumC-H stretching (aromatic)
2960-2850StrongC-H stretching (aliphatic)
~1550MediumC=C stretching (pyrazole ring)
~1460MediumC-H bending (aliphatic)
~1400MediumC-N stretching

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be used.

Table 4: Predicted Mass Spectrometry Data for this compound (EI-MS)

m/zRelative Intensity (%)Assignment
110High[M]⁺ (Molecular Ion)
81Medium[M - C₂H₅]⁺
67Medium[M - C₃H₇]⁺

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of pyrazole derivatives.[2][3][4]

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Cap the NMR tube and gently invert to ensure a homogeneous solution.

Data Acquisition (¹H and ¹³C NMR):

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Chloroform-d (CDCl₃).

  • Temperature: Room temperature (typically 298 K).

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled pulse experiment.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption line shapes.

  • Apply baseline correction.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid/Thin Film): As this compound is expected to be a liquid at room temperature, the neat liquid or thin film method is appropriate.[5][6][7][8]

  • Place a small drop of the neat liquid sample onto one polished face of a salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

  • Mount the sandwiched plates in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the clean, empty salt plates should be recorded prior to the sample scan.

Data Processing:

  • The instrument software automatically ratios the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

  • Identify and label the major absorption bands.

Mass Spectrometry

Sample Introduction and Ionization (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[9][10]

Data Acquisition:

  • Instrument: A mass spectrometer equipped with an EI source (e.g., a quadrupole or time-of-flight analyzer).

  • Mass Range: Scan a suitable mass-to-charge (m/z) range (e.g., 30-300 amu).

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak ([M]⁺) and various fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (1H & 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation & Confirmation Data_Processing->Structure_Elucidation

References

Potential Therapeutic Applications of 3-Propyl-1H-Pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its vast pharmacological potential. This technical guide focuses on the therapeutic applications of 3-propyl-1H-pyrazole and its derivatives, a specific class of pyrazole compounds that has garnered interest for its diverse biological activities. While data on the parent this compound molecule is limited, its derivatives have demonstrated significant promise in preclinical studies across several key therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This document provides a comprehensive overview of the current research, summarizing quantitative biological data, detailing experimental methodologies, and visualizing key processes to facilitate further research and development in this promising area.

Introduction: The Pyrazole Scaffold in Drug Discovery

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. This structural motif is present in numerous FDA-approved drugs, highlighting its importance as a "privileged scaffold" in drug design. The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets. The introduction of a propyl group at the C3 position, in particular, has been explored as a strategy to modulate lipophilicity and steric interactions with biological targets, leading to a range of potent and selective therapeutic agents.

Anticancer Applications

Derivatives of this compound have emerged as a promising class of antiproliferative agents, exhibiting cytotoxicity against various cancer cell lines. Research suggests that these compounds may exert their effects through mechanisms such as the disruption of microtubule dynamics.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected this compound derivatives.

Compound IDDerivative StructureCancer Cell LineIC50 (µM)Reference
7q 3-Propyl-5-(4-methoxy-3-nitrophenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrazoleSGC-7901 (Gastric)23.2 ± 0.11[1]
A549 (Lung)35.7 ± 0.08[1]
HT-1080 (Fibrosarcoma)56.6 ± 1.0[1]
Experimental Protocols: Antiproliferative Activity Assessment

The antiproliferative activity of the this compound derivatives was primarily evaluated using the MTT assay.

MTT Assay Protocol:

  • Cell Culture: Human cancer cell lines (e.g., SGC-7901, A549, HT-1080) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations with the culture medium. The cells are treated with these concentrations for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Antimicrobial Applications

The pyrazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. While specific data for this compound is not extensively available, its derivatives are being investigated for their potential to combat bacterial and fungal pathogens.

Quantitative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values for representative pyrazole derivatives, indicating their potential as antimicrobial agents. Although not direct 3-propyl derivatives, these compounds showcase the antimicrobial potential within the broader pyrazole class.

Compound IDBacterial/Fungal StrainMIC (µg/mL)Reference
Compound 3 Escherichia coli0.25[2]
Compound 4 Streptococcus epidermidis0.25[2]
Compound 2 Aspergillus niger1[2]
Aminoguanidine-derived 1,3-diphenyl pyrazoles Staphylococcus aureus1-8[3]
Escherichia coli 19241[3]
Experimental Protocols: Antimicrobial Susceptibility Testing

The antimicrobial activity of pyrazole derivatives is typically determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay Protocol:

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized inoculum density (e.g., 5 × 10⁵ CFU/mL for bacteria).

  • Compound Dilution: The test compounds are serially diluted in the broth in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizing the Antimicrobial Screening Workflow

antimicrobial_workflow Antimicrobial Screening Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis compound_prep Compound Preparation & Serial Dilution incubation Inoculation & Incubation compound_prep->incubation inoculum_prep Microorganism Inoculum Preparation inoculum_prep->incubation mic_determination MIC Determination incubation->mic_determination data_analysis Data Analysis & Reporting mic_determination->data_analysis

A simplified workflow for antimicrobial susceptibility testing.

Anti-inflammatory Applications

Certain derivatives of this compound have demonstrated noteworthy anti-inflammatory properties. These compounds are being explored for their potential to modulate inflammatory pathways, offering a promising avenue for the development of novel anti-inflammatory drugs.

Quantitative Anti-inflammatory Data

The following table summarizes the in vivo anti-inflammatory activity of a series of 3-phenyl-N-[3-(4-phenylpiperazin-1-yl) propyl]-1H-pyrazole-5-carboxamide derivatives.

Compound ID% Inhibition of Paw Edema at 3hReference
10a 75[4]
10e 70[4]
10f 76[4]
10g 78[4]
Ibuprofen (Standard) Not specified[4]
Experimental Protocols: In Vivo Anti-inflammatory Assay

The carrageenan-induced rat paw edema model is a standard and widely used assay for evaluating the acute anti-inflammatory activity of compounds.

Carrageenan-Induced Paw Edema Protocol:

  • Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose (e.g., 100 mg/kg) to the animals. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Edema Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Visualizing Inflammatory Signaling

While a specific signaling pathway for this compound derivatives is not yet fully elucidated, pyrazoles are known to target key inflammatory mediators like cyclooxygenase (COX) enzymes.

inflammatory_pathway Simplified COX Pathway in Inflammation stimuli Inflammatory Stimuli pla2 Phospholipase A2 stimuli->pla2 phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation pyrazole Pyrazole Derivatives (e.g., 3-propyl analogs) pyrazole->cox Inhibition

Potential inhibition of the COX pathway by pyrazole derivatives.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a promising area for therapeutic innovation. The existing preclinical data, particularly in oncology and anti-inflammatory research, underscores the potential of these compounds. Future research should focus on elucidating the precise mechanisms of action, exploring the structure-activity relationships to optimize potency and selectivity, and conducting comprehensive pharmacokinetic and toxicological studies. The development of novel synthetic routes to generate diverse libraries of this compound analogs will be crucial for identifying lead candidates for further clinical development. The information compiled in this guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Navigating the Core Characteristics of 3-propyl-1H-pyrazole: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 3-propyl-1H-pyrazole, a key heterocyclic compound with growing interest in pharmaceutical and agrochemical research. While specific quantitative data for this particular substituted pyrazole is not extensively available in public literature, this guide synthesizes information on the parent pyrazole and related derivatives to provide a robust framework for its handling, formulation, and development. We will delve into its expected solubility profile, factors influencing its stability, and detailed experimental protocols for empirical determination.

Core Physicochemical Properties

This compound is an organic compound featuring a five-membered aromatic ring with two adjacent nitrogen atoms, substituted with a propyl group. This structure imparts moderate polarity and influences its solubility and reactivity. It is characterized as a combustible liquid that can be harmful if swallowed and may cause skin and eye irritation.[1]

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of the propyl group on the pyrazole ring is expected to increase its lipophilicity compared to the parent 1H-pyrazole.

Qualitative Solubility: this compound is anticipated to be soluble in various organic solvents due to its moderate polarity.[2] Based on the properties of the parent pyrazole, it is expected to have limited solubility in water.[3]

Quantitative Solubility Data for Reference Compounds:

To provide a quantitative perspective, the following tables summarize the solubility data for the parent 1H-pyrazole and Celecoxib, a well-known pharmaceutical containing a pyrazole ring.

Table 1: Solubility of 1H-Pyrazole

SolventTemperature (°C)Solubility (moles/L)
Water9.62.7
Water24.819.4
Cyclohexane31.80.577
Cyclohexane56.25.86
Benzene5.20.31 (moles/1000mL)
Benzene46.516.8 (moles/1000mL)

Table 2: Solubility of Celecoxib

SolventTemperature (°C)Solubility (mg/mL)
Water25~0.005
EthanolRoom Temperature~25
MethanolNot SpecifiedFreely Soluble

Data for Celecoxib is presented as a reference for a complex pyrazole-containing drug molecule and highlights the significant impact of substitution on aqueous solubility.[4]

Stability Profile

Understanding the chemical and physical stability of this compound is crucial for its storage, handling, and formulation. The pyrazole ring itself is generally a stable aromatic system.

Thermal Stability: The parent 1H-pyrazole is stable under normal conditions but should be protected from extreme temperatures. Studies on various nitrogen-rich heterocyclic compounds have shown them to be thermally stable up to 250 °C.[2] The thermal decomposition of a pyrazole-derived polymer was observed to begin between 216.3 °C and 243.5 °C.[5]

pH Stability: The stability of pyrazole derivatives can be pH-dependent. While specific data for this compound is not available, general protocols for assessing the pH stability of heterocyclic compounds involve incubation in buffered solutions at various pH levels (e.g., 1.0, 7.4, 9.0) and analyzing for degradation over time.[6]

Oxidative Stability: The pyrazole ring is generally considered resistant to oxidation.[7] However, the overall stability of the molecule can be influenced by the nature and position of its substituents.[8][9]

Experimental Protocols

Detailed and validated experimental protocols are essential for determining the precise solubility and stability of this compound.

Protocol for Determining Aqueous and Organic Solvent Solubility

This protocol outlines a standard laboratory procedure for determining the solubility of a compound.

1. Materials:

  • This compound
  • Selected solvents (e.g., Water, Ethanol, Methanol, DMSO, PEG400)
  • Analytical balance
  • Vortex mixer and/or sonicator
  • Thermostatically controlled shaker
  • Centrifuge
  • HPLC or UV-Vis spectrophotometer
  • Syringe filters (0.22 µm)

2. Procedure:

  • Prepare saturated solutions by adding an excess amount of this compound to a known volume of each solvent in separate vials.
  • Equilibrate the solutions by shaking at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
  • After equilibration, visually inspect for the presence of undissolved solid.
  • Centrifuge the samples to pellet the undissolved solid.
  • Carefully withdraw a known volume of the supernatant and filter it using a 0.22 µm syringe filter.
  • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
  • Quantify the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis method against a standard curve.
  • Calculate the solubility in mg/mL or mol/L.

Protocol for Assessing Thermal Stability using Thermogravimetric Analysis (TGA)

This protocol is based on the principles outlined in ASTM E1131 and ISO 11358 standards.[10]

1. Instrument:

  • Thermogravimetric Analyzer (TGA) equipped with a sensitive microbalance and a programmable furnace.

2. Procedure:

  • Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.
  • Accurately weigh a small sample (typically 5-10 mg) of this compound into a tared TGA pan.
  • Place the sample pan in the TGA furnace.
  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
  • Heat the sample from ambient temperature to a desired upper limit (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
  • Continuously record the sample mass as a function of temperature.
  • The resulting TGA curve (mass vs. temperature) will indicate the onset temperature of decomposition, characterized by a significant loss of mass.

Protocol for Evaluating pH-Dependent Stability

This protocol is adapted from standard pharmaceutical industry practices for assessing chemical stability in various pH environments.[6]

1. Materials:

  • This compound
  • Stock solution of this compound in DMSO (e.g., 10 mM)
  • Buffer solutions at various pH values (e.g., pH 1.0 HCl, pH 7.4 PBS, pH 9.0 Ammonium Formate)
  • Incubator set at a constant temperature (e.g., 37 °C)
  • UPLC-MS/MS or HPLC-UV system
  • Quenching solution (e.g., acetonitrile or a buffer of opposing pH)

2. Procedure:

  • Dilute the stock solution of this compound into each buffer to a final concentration (e.g., 1-10 µM).
  • Take an initial sample (T=0) from each solution and immediately quench the reaction to prevent further degradation.
  • Incubate the remaining solutions at 37 °C.
  • Withdraw aliquots at specified time points (e.g., 1, 2, 4, 8, 24 hours).
  • Quench each aliquot immediately upon collection.
  • Analyze all samples (T=0 and subsequent time points) by UPLC-MS/MS or HPLC-UV to determine the concentration of the remaining this compound.
  • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample to determine the degradation rate at each pH.

Visualizing Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

G cluster_solubility Solubility Determination Workflow prep Prepare Saturated Solution (Excess Solute in Solvent) equil Equilibrate (e.g., 24h at 25°C) prep->equil sep Separate Solid and Liquid (Centrifuge/Filter) equil->sep quant Quantify Concentration (HPLC/UV-Vis) sep->quant result Calculate Solubility quant->result

Caption: Workflow for experimental solubility determination.

G cluster_stability pH Stability Assay Workflow prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) incubate Incubate in Buffers (pH 1, 7.4, 9 at 37°C) prep_stock->incubate sample Sample at Time Points (0, 1, 4, 24h) incubate->sample quench Quench Reaction sample->quench analyze Analyze by LC-MS quench->analyze calc % Remaining vs. T=0 analyze->calc

Caption: Workflow for pH-dependent stability analysis.

G cluster_factors Factors Influencing Solubility and Stability cluster_sol Solubility cluster_stab Stability compound This compound sol_factors Molecular Structure (Propyl Group -> Lipophilicity) Solvent Polarity Temperature pH (for ionizable groups) compound->sol_factors Influences stab_factors Temperature (Thermal Decomposition) pH (Acid/Base Catalyzed Degradation) Oxidizing Agents Light Exposure compound->stab_factors Influences

Caption: Key factors affecting solubility and stability.

G cluster_drug_dev Role of Pyrazoles in Drug Development scaffold Pyrazole Scaffold synthesis Chemical Synthesis & Modification scaffold->synthesis screening High-Throughput Screening synthesis->screening hit_to_lead Hit-to-Lead Optimization (Improve Potency, Selectivity) screening->hit_to_lead preclinical Preclinical Studies (Solubility, Stability, ADME, Toxicity) hit_to_lead->preclinical clinical Clinical Trials preclinical->clinical

Caption: General role of pyrazole scaffolds in the drug discovery pipeline.

References

Discovery and history of pyrazole derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Pyrazole Derivatives in Drug Development

For over a century, the pyrazole scaffold has been a privileged structure in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents across a wide range of diseases. From the early discovery of the first synthetic analgesic, antipyrine, to the development of highly targeted modern pharmaceuticals, the journey of pyrazole derivatives is a testament to the power of heterocyclic chemistry in addressing human health challenges. This technical guide provides a comprehensive overview of the discovery, history, and key milestones in the development of pyrazole-based drugs, intended for researchers, scientists, and professionals in the field of drug development.

The Dawn of Pyrazole-Based Therapeutics: The Discovery of Antipyrine

The history of pyrazole in medicine begins in the late 19th century with the pioneering work of German chemist Ludwig Knorr. In 1883, while investigating quinine-related compounds, Knorr synthesized a novel pyrazolone derivative, which he named antipyrine.[1][2][3] This marked a significant turning point in pharmaceuticals as antipyrine became the first synthetic drug to be widely used for its potent analgesic and antipyretic properties, dominating the market until the advent of aspirin.[1]

The synthesis of antipyrine, a variation of what is now known as the Knorr pyrazole synthesis, involved the condensation of ethyl acetoacetate with phenylhydrazine, followed by methylation.[4][5] This foundational discovery not only provided a valuable therapeutic agent but also highlighted the potential of the pyrazole nucleus as a pharmacophore for developing new drugs.

The Evolution of Pyrazole Derivatives: Key Therapeutic Classes and Landmark Drugs

Following the success of antipyrine, the 20th and 21st centuries witnessed an explosion in the discovery and development of pyrazole-containing drugs with diverse pharmacological activities. These compounds have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, antiviral, and cardiovascular agents, among others.[6][7]

Anti-inflammatory Agents: The Rise of COX-2 Inhibitors

A significant breakthrough in the application of pyrazole derivatives came with the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain. The discovery of two COX isoforms, with COX-1 being constitutive and COX-2 being inducible during inflammation, provided a rationale for designing drugs that selectively target COX-2 to minimize the gastrointestinal side effects associated with non-selective NSAIDs.[4]

Celecoxib (Celebrex®) , discovered by a team at G.D. Searle & Company and approved by the FDA in 1998, was the first selective COX-2 inhibitor to reach the market.[8][9][10] Its development was a landmark in rational drug design, building upon the diaryl heterocycle structure of an earlier experimental compound, DuP-697.[11]

Erectile Dysfunction: The Sildenafil Story

The pyrazole scaffold also played a pivotal role in the development of a blockbuster drug for erectile dysfunction. Sildenafil (Viagra®) , a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), was first reported in 1996.[1] Its unique pyrazolopyrimidinone core is crucial for its therapeutic effect.

Targeted Cancer Therapy: Kinase Inhibitors

In recent years, pyrazole derivatives have emerged as key players in the field of oncology, particularly as kinase inhibitors. The Janus kinase (JAK) family of enzymes is crucial in signaling pathways that regulate cell growth and immune responses.[12] Dysregulation of the JAK-STAT pathway is implicated in various cancers and inflammatory diseases.[13][14]

Ruxolitinib (Jakafi®) , a potent inhibitor of JAK1 and JAK2, was approved in 2011 for the treatment of myelofibrosis.[2] Its discovery highlighted the versatility of the pyrazole ring in designing targeted therapies.

A timeline of some key US FDA-approved pyrazole-containing drugs is presented below, showcasing the expanding therapeutic applications of this versatile scaffold.[2][15][16][17]

Quantitative Data on Key Pyrazole Derivatives

The following tables summarize key quantitative data for some of the landmark pyrazole-based drugs, providing a comparative overview of their potency and selectivity.

Table 1: In Vitro Potency of Celecoxib against COX Isoforms

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib15[18]0.04[18]375
Rofecoxib>10000.53[19]>1886
Meloxicam2.0[20]0.09[20]22.2
Diclofenac0.2[20]0.07[20]2.9

Table 2: In Vitro Potency of Ruxolitinib against JAK Isoforms

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)
Ruxolitinib3.32.842819

Data for Ruxolitinib is representative and may vary based on specific assay conditions.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of key pyrazole derivatives, illustrating the practical application of fundamental synthetic strategies.

Knorr Pyrazole Synthesis: General Procedure

The Knorr pyrazole synthesis is a fundamental method for constructing the pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative.[5][21][22][23][24]

Reaction: Condensation of a 1,3-dicarbonyl compound with a hydrazine.

Materials:

  • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)

  • Hydrazine derivative (e.g., phenylhydrazine)

  • Solvent (e.g., ethanol, acetic acid)

  • Acid catalyst (optional, e.g., glacial acetic acid)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

  • Add the hydrazine derivative to the solution. If using a salt, a base may be required.

  • Add a catalytic amount of acid if necessary.

  • Heat the reaction mixture to reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Synthesis of Celecoxib

The synthesis of Celecoxib typically involves the condensation of a substituted 1,3-diketone with 4-sulfamoylphenylhydrazine.[4][10][25][26]

Reaction: Condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-sulfamoylphenylhydrazine.[4]

Materials:

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

  • 4-Sulfamoylphenylhydrazine hydrochloride

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Sodium bicarbonate solution

  • Brine

Procedure:

  • Prepare a solution of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione in ethanol in a reaction vessel.[4]

  • Add 4-sulfamoylphenylhydrazine hydrochloride and a catalytic amount of hydrochloric acid.[4]

  • Heat the mixture to reflux for several hours, monitoring by TLC.[4]

  • After cooling, remove the ethanol under reduced pressure.[4]

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[4]

  • Purify the crude product by recrystallization from an ethyl acetate/heptane mixture to yield pure Celecoxib.[4]

Synthesis of Sildenafil

The synthesis of Sildenafil involves the construction of the pyrazolopyrimidinone core. A common route is outlined below.[1][3][27][28][29]

Reaction: Multi-step synthesis starting from a diketoester and hydrazine.[1]

Procedure Outline:

  • Pyrazole formation: React a diketoester with hydrazine to form the pyrazole ring.[1]

  • N-methylation and hydrolysis: Perform regioselective N-methylation of the pyrazole followed by hydrolysis to yield a carboxylic acid.[1]

  • Nitration: Nitrate the pyrazole derivative.[1]

  • Amide formation and reduction: Form the carboxamide and subsequently reduce the nitro group to an amine.[1]

  • Acylation and cyclization: Acylate the amino group and cyclize to form the pyrazolopyrimidinone core.[1]

  • Chlorosulfonylation and amination: Selectively chlorosulfonylate the phenyl ring and couple with N-methylpiperazine to yield Sildenafil.[1]

Visualizing Key Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key signaling pathways, experimental workflows, and the historical development of pyrazole derivatives.

Ruxolitinib_JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK1 Receptor->JAK1 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT JAK1->STAT Phosphorylation JAK2->STAT Phosphorylation Ruxolitinib Ruxolitinib Ruxolitinib->JAK1 Inhibition Ruxolitinib->JAK2 Inhibition pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Nuclear Translocation Gene_Expression Gene Expression (Proliferation, Inflammation) DNA->Gene_Expression Transcription

Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.

Knorr_Synthesis_Workflow start Start reactants 1,3-Dicarbonyl Compound + Hydrazine Derivative start->reactants dissolve Dissolve in Solvent reactants->dissolve reflux Heat to Reflux (with optional acid catalyst) dissolve->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Reaction incomplete cool Cool to Room Temperature monitor->cool Reaction complete isolate Isolate Crude Product (Filtration or Evaporation) cool->isolate purify Purify (Recrystallization or Chromatography) isolate->purify product Pure Pyrazole Derivative purify->product

Caption: General experimental workflow for the Knorr pyrazole synthesis.

Pyrazole_Drug_Discovery_Timeline Knorr Ludwig Knorr discovers Antipyrine (1883) Sildenafil Sildenafil (Viagra®) reported (1996) Celecoxib Celecoxib (Celebrex®) approved (1998) Ruxolitinib Ruxolitinib (Jakafi®) approved (2011) Apixaban Apixaban (Eliquis®) approved (2012) Pirtobrutinib Pirtobrutinib (Jaypirca®) approved (2023)

Caption: A timeline of key pyrazole-based drug discoveries and approvals.

Conclusion

The pyrazole ring has proven to be an exceptionally versatile and valuable scaffold in medicinal chemistry. From its early beginnings with the discovery of antipyrine to its central role in modern targeted therapies, the history of pyrazole derivatives is a compelling narrative of scientific innovation. The ability to readily synthesize and modify the pyrazole core has allowed medicinal chemists to fine-tune the pharmacological properties of these compounds, leading to the development of numerous life-changing medications. As our understanding of disease biology continues to evolve, the pyrazole scaffold will undoubtedly remain a critical component in the design and discovery of the next generation of therapeutic agents.

References

In Silico Prediction of 3-Propyl-1H-pyrazole Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the predicted bioactivity of 3-propyl-1H-pyrazole, a heterocyclic compound with potential therapeutic applications. Due to the limited direct experimental data on the parent compound, this guide synthesizes findings from numerous studies on its derivatives to forecast its biological activities, primarily focusing on anti-inflammatory and anticancer properties. This document details the likely mechanisms of action, associated signaling pathways, and provides a framework for in silico prediction and experimental validation. All quantitative data from cited studies on derivatives are presented in structured tables, and key experimental and computational protocols are described in detail. Visual diagrams generated using Graphviz are provided to illustrate workflows and signaling pathways.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] The subject of this guide, this compound, is a simple derivative whose biological potential is largely unexplored. However, extensive research on substituted this compound analogues suggests significant therapeutic promise, particularly in the realms of inflammation and oncology. This guide aims to provide a comprehensive overview of the predicted bioactivity of this compound based on the established activities of its derivatives.

Predicted Bioactivity Profile

Based on the activities of its derivatives, this compound is predicted to exhibit two primary biological activities: anti-inflammatory and anticancer.

Predicted Anti-inflammatory Activity

Derivatives of this compound have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, with a notable selectivity for COX-2.[2][3][4] Inhibition of COX-2 is a key mechanism for reducing the production of prostaglandins, which are key mediators of inflammation.[2] Furthermore, pyrazole derivatives have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][5]

Predicted Anticancer Activity

A significant body of research points to the anticancer potential of pyrazole derivatives. The proposed mechanisms are multifaceted and include:

  • Enzyme Inhibition: Inhibition of key enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Topoisomerase-1 (Topo-1).[3]

  • Cell Cycle Arrest: The ability to halt the cell cycle, preventing the proliferation of cancer cells.[3]

  • Induction of Apoptosis: Triggering programmed cell death in cancerous cells through the upregulation of pro-apoptotic proteins like BAX and the activation of caspases.[3]

  • Signaling Pathway Modulation: Inhibition of critical signaling pathways like the mTOR pathway, which is often dysregulated in cancer.[6]

Quantitative Bioactivity Data of this compound Derivatives

The following tables summarize the quantitative bioactivity data for various derivatives of this compound from the cited literature. This data provides a basis for the predicted bioactivity of the parent compound.

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives (COX Inhibition)

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole-Hydrazone Derivative 4aCOX-20.678.41[7]
Pyrazole-Hydrazone Derivative 4bCOX-20.5810.55[7]
Celecoxib (Reference)COX-20.878.85[7]
Pyrazole Derivative 11COX-20.043-[3]
Pyrazole Derivative 12COX-20.049-[3]
Pyrazole Derivative 15COX-20.045-[3]
Dihydropyrazole Derivative 4bCOX-20.35137.3[8]
Celecoxib (Reference)COX-20.41145.8[8]
Pyrazole Derivative 2aCOX-20.01987-[9]
Pyrazole Derivative 3bCOX-20.0394322.21[9]
Pyrazole Derivative 5bCOX-20.0387317.47[9]

Table 2: Anticancer Activity of Pyrazole Derivatives (Cytotoxicity)

CompoundCell LineGI50/IC50 (µM)Reference
Benzofuropyrazole Derivative 4aK562 (Leukemia)0.26[10]
Benzofuropyrazole Derivative 4aA549 (Lung Cancer)0.19[10]
Pyrazole Derivative 5bK562 (Leukemia)0.021[10]
Pyrazole Derivative 5bA549 (Lung Cancer)0.69[10]
Pyrazole Derivative 11MCF-7 (Breast Cancer)2.85[3]
Pyrazole Derivative 11HT-29 (Colon Cancer)2.12[3]
Pyrazole Derivative 12MCF-7 (Breast Cancer)23.99[3]
Pyrazole Derivative 12HT-29 (Colon Cancer)69.37[3]
Pyrazole Derivative 3fMDA-MB-468 (Breast Cancer)14.97[6]
Pyrazole Carbaldehyde Derivative 43MCF-7 (Breast Cancer)0.25[11]
Pyrazole Derivative 35HepG2 (Liver Cancer)3.53[11]
Pyrazole Derivative 35MCF-7 (Breast Cancer)6.71[11]
Pyrazole Derivative 35HeLa (Cervical Cancer)5.16[11]
Pyrazole Derivative 36 (CDK2 Inhibition)-0.199[11]
Pyrazole Derivative 37MCF-7 (Breast Cancer)5.21[11]

In Silico Prediction Methodologies

The prediction of bioactivity for this compound can be approached using several in silico techniques.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[12]

  • Protein Preparation:

    • Obtain the 3D crystal structure of the target protein (e.g., COX-2, EGFR) from the Protein Data Bank (PDB).

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to ionizable residues.

    • Minimize the energy of the protein structure using a suitable force field (e.g., CHARMM).[13]

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, Avogadro).

    • Minimize the energy of the ligand structure.

  • Docking Simulation:

    • Define the binding site on the target protein, typically based on the location of the co-crystallized ligand or through binding site prediction algorithms.

    • Use a docking program (e.g., AutoDock, PyRx) to dock the ligand into the defined binding site.[13][14] The program will generate multiple binding poses.

  • Analysis of Results:

    • Analyze the docking poses based on their binding energy scores and interactions with the protein residues (e.g., hydrogen bonds, hydrophobic interactions). The pose with the lowest binding energy is generally considered the most favorable.[13]

G cluster_workflow Molecular Docking Workflow PDB Protein Structure (from PDB) Prep Preparation (Add H, Minimize Energy) PDB->Prep Ligand Ligand Structure (this compound) Ligand->Prep Docking Docking Simulation (e.g., AutoDock) Prep->Docking Analysis Analysis (Binding Energy, Interactions) Docking->Analysis

A simplified workflow for molecular docking studies.
Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity.[15]

  • Data Set Preparation:

    • Collect a dataset of pyrazole derivatives with known biological activity (e.g., IC50 values) against a specific target.

    • Divide the dataset into a training set (for model development) and a test set (for model validation).[15]

  • Descriptor Calculation:

    • For each molecule in the dataset, calculate a set of molecular descriptors that quantify its structural and physicochemical properties (e.g., molecular weight, logP, topological indices).[15]

  • Model Development:

    • Use statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that correlates the calculated descriptors with the biological activity.[16]

  • Model Validation:

    • Validate the predictive power of the QSAR model using the test set. Key statistical parameters include the correlation coefficient (R²) and the cross-validated correlation coefficient (q²).[17]

  • Prediction for New Compounds:

    • Use the validated QSAR model to predict the biological activity of new compounds, such as this compound, based on their calculated descriptors.

G cluster_qsar QSAR Modeling Workflow Data Dataset of Pyrazole Derivatives (Structures and Activities) Split Split into Training and Test Sets Data->Split Descriptors Calculate Molecular Descriptors Split->Descriptors Model Develop QSAR Model (e.g., MLR, PLS) Descriptors->Model Validation Validate Model (using Test Set) Model->Validation Prediction Predict Activity of This compound Validation->Prediction G cluster_cox COX-2 Signaling Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole This compound Pyrazole->COX2 Inhibition G cluster_egfr EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Pyrazole This compound Pyrazole->EGFR Inhibition

References

Tautomerism in 3-Substituted Pyrazoles: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the annular prototropic tautomerism in 3-substituted pyrazoles, a critical consideration for researchers, scientists, and drug development professionals. The dynamic equilibrium between the 1,2- and 1,5-tautomeric forms significantly influences the physicochemical properties, reactivity, and biological activity of these heterocyclic compounds. This document details the factors governing this equilibrium, presents quantitative data for various substituents, outlines rigorous experimental protocols for characterization, and provides a computational workflow for predictive analysis.

Introduction to Pyrazole Tautomerism

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. In asymmetrically substituted pyrazoles, such as the 3-substituted derivatives, the position of the proton on the nitrogen atoms is not fixed, leading to a dynamic equilibrium between two tautomeric forms: the 1H- and 2H-tautomers (often referred to as 3-substituted and 5-substituted tautomers, respectively). This phenomenon, known as annular prototropic tautomerism, is a rapid intermolecular process.[1] The position of this equilibrium is of paramount importance in medicinal chemistry, as the distinct electronic distribution, hydrogen bonding capabilities, and overall shape of each tautomer can result in different biological activities and pharmacokinetic profiles.

The rich reactivity of pyrazoles is intrinsically linked to their tautomeric nature.[2][3] Understanding and controlling this equilibrium is crucial for the rational design of novel therapeutic agents and for developing robust synthetic strategies.

Factors Influencing Tautomeric Equilibrium

The delicate balance between the two tautomers is governed by a combination of intramolecular and intermolecular factors. A thorough understanding of these influences is essential for predicting and controlling the predominant tautomeric form.

  • Electronic Effects of Substituents: The electronic nature of the substituent at the 3-position (and 5-position) plays a pivotal role. Electron-donating groups (EDGs) such as amino (-NH2), hydroxyl (-OH), and alkyl groups tend to favor the tautomer where the proton is on the nitrogen adjacent to the substituent (the 3-substituted tautomer).[4] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2), trifluoromethyl (-CF3), and carboxyl (-COOH) generally stabilize the tautomer where the proton is on the nitrogen further from the substituent (the 5-substituted tautomer).[4]

  • Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent have a significant impact on the tautomeric equilibrium. Polar protic solvents can preferentially stabilize the more polar tautomer through hydrogen bonding interactions. In contrast, in non-polar aprotic solvents, the difference in dipole moments between the two tautomers can be a deciding factor in their relative stability.[4]

  • Temperature: Temperature can influence the position of the equilibrium. The direction of the shift with temperature depends on the enthalpy (ΔH) and entropy (ΔS) differences between the tautomers. Low-temperature NMR studies are often employed to slow down the proton exchange rate, allowing for the individual tautomers to be observed and quantified.[5]

  • Intermolecular Interactions: In the solid state and in concentrated solutions, intermolecular hydrogen bonding between pyrazole molecules can influence the tautomeric preference. X-ray crystallography studies have shown that in the solid state, often only one tautomer is present.[6]

Quantitative Analysis of Tautomeric Equilibria

The quantitative determination of the tautomeric ratio is crucial for establishing structure-activity relationships (SAR). The equilibrium constant (KT) is defined as the ratio of the two tautomers at equilibrium. The following table summarizes quantitative data for the tautomeric equilibrium of various 3-substituted pyrazoles from the literature.

CompoundSubstituent(s)SolventTemperature (°C)Tautomer Ratio (3-tautomer : 5-tautomer)MethodReference(s)
3(5)-MethylpyrazoleHAqueous2575 : 25pKa data and semi-empirical INDO calculations[7]
3(5)-MethylpyrazoleHHexamethylphosphoramide (HMPA)-20~50 : ~501H NMR[7]
3(5)-AminopyrazoleHAqueous25~75 : ~25pKa data and semi-empirical INDO calculations[4]
1-Phenyl-3-methyl-5-pyrazolone1-PhenylDMSO-d6Not specifiedOH-form (81±5%), CH-form (13±5%), NH-form (6±5%)1H NMR[7]
1,3-Dimethyl-5-pyrazolone1-MethylDMSO-d6Not specifiedQuantitative data for OH, CH, and NH forms available13C NMR[7]
1H-Pyrazole-3-(N-tert-butyl)-carboxamideHSolution2090 : 101H, 13C, 15N NMR[8]
3(5)-PhenylpyrazoleHTHF-9580 : 2013C NMR[5]
3(5)-PhenylpyrazoleHAcetone-9570 : 3013C NMR[5]

Experimental Protocols for Tautomer Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for the qualitative and quantitative analysis of tautomeric equilibria in solution.[7] Low-temperature NMR is often necessary to slow the rapid proton exchange between the tautomers, allowing for the observation of distinct signals for each species.

NMR Spectroscopic Analysis

Objective: To determine the tautomeric ratio of a 3-substituted pyrazole in a given solvent.

Methodology:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the 3-substituted pyrazole derivative in a deuterated solvent of choice (e.g., DMSO-d6, CDCl3, acetone-d6, THF-d8). The concentration should be optimized to ensure good signal-to-noise while avoiding aggregation effects, typically in the range of 1-10 mg/mL.

    • For low-temperature experiments, ensure the chosen solvent has a sufficiently low freezing point.

    • To aid in the assignment of tautomers, it is highly recommended to synthesize and analyze the corresponding N-methylated derivatives (e.g., 1-methyl-3-substituted-pyrazole and 1-methyl-5-substituted-pyrazole) which serve as "fixed" or "locked" analogues of the two tautomers.[7]

  • Data Acquisition:

    • Acquire standard one-dimensional 1H and 13C NMR spectra at ambient temperature.

    • If the proton exchange is fast at ambient temperature (indicated by broad or averaged signals for the pyrazole ring protons and carbons), perform variable temperature (VT) NMR experiments.

    • Gradually lower the temperature of the NMR probe in steps of 10-20 °C until the signals for the two tautomers are sharp and well-resolved. This may require temperatures as low as -95 °C or below.[5]

    • Acquire 1H, 13C, and, if possible, 15N NMR spectra at the determined low temperature. 15N NMR is particularly informative as it directly probes the nitrogen atoms involved in the tautomerism.[7]

  • Data Analysis:

    • Qualitative Assessment: Compare the chemical shifts of the observed signals with those of the N-methylated "fixed" derivatives to unambiguously assign the signals to the 3-substituted and 5-substituted tautomers.

    • Quantitative Analysis: If separate signals are observed for each tautomer, the ratio of their integrals in the 1H NMR spectrum directly corresponds to the tautomer population ratio. For 13C NMR, ensure spectra are acquired under quantitative conditions (e.g., with inverse-gated decoupling) before using signal intensities for quantification.

    • The equilibrium constant (KT) can be calculated as the ratio of the concentrations (integrals) of the two tautomers: KT = [5-substituted tautomer] / [3-substituted tautomer].

X-ray Crystallography

For the unambiguous determination of the tautomeric form in the solid state, single-crystal X-ray diffraction is the definitive method. This technique provides the precise location of all atoms, including the hydrogen on the nitrogen atom of the pyrazole ring.[6]

Computational Workflow for Tautomer Prediction

Computational chemistry, particularly Density Functional Theory (DFT) and ab initio methods, provides a powerful tool for predicting the relative stabilities of pyrazole tautomers and complementing experimental findings.

Objective: To calculate the relative energies of the 3-substituted and 5-substituted tautomers and predict the equilibrium constant.

Methodology:

  • Structure Generation: Build the 3D structures of both the 3-substituted and 5-substituted tautomers of the pyrazole derivative of interest.

  • Geometry Optimization and Frequency Calculations:

    • Perform geometry optimizations for both tautomers in the gas phase and in the desired solvent using an appropriate level of theory and basis set (e.g., B3LYP/6-311++G(d,p) or MP2/6-311++G(d,p)).[4]

    • Solvent effects can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).

    • Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Analysis:

    • Compare the calculated Gibbs free energies (ΔG) of the two tautomers in the gas phase and in solution. The tautomer with the lower Gibbs free energy is predicted to be the more stable and predominant form.

    • The energy difference (ΔG) can be used to calculate the theoretical equilibrium constant (KT) using the equation: ΔG = -RT ln(KT), where R is the gas constant and T is the temperature in Kelvin.

Visualizations

Tautomeric Equilibrium and Influencing Factors

Tautomerism_Factors cluster_equilibrium Tautomeric Equilibrium cluster_factors Influencing Factors TautomerA 3-Substituted Tautomer (1H) TautomerB 5-Substituted Tautomer (2H) TautomerA->TautomerB H⁺ shift Substituent Substituent Effects (EDG vs. EWG) Substituent->TautomerA Solvent Solvent Effects (Polarity, H-bonding) Solvent->TautomerA Temperature Temperature Temperature->TautomerA Interactions Intermolecular Interactions Interactions->TautomerA

Caption: Factors influencing the tautomeric equilibrium of 3-substituted pyrazoles.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Weigh Pyrazole Derivative dissolve Dissolve in Deuterated Solvent start->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube ambient_nmr Acquire NMR Spectra (Ambient Temperature) nmr_tube->ambient_nmr vt_nmr Perform Variable Temperature NMR (if needed) ambient_nmr->vt_nmr low_temp_nmr Acquire Low-Temp Spectra (1H, 13C, 15N) vt_nmr->low_temp_nmr assign Assign Signals (using fixed derivatives) low_temp_nmr->assign integrate Integrate Signals assign->integrate calculate Calculate Tautomer Ratio and K_T integrate->calculate

Caption: Experimental workflow for the NMR analysis of pyrazole tautomerism.

Computational Workflow for Tautomer Prediction

Computational_Workflow cluster_setup Structure Setup cluster_calc Quantum Chemical Calculations cluster_analysis Energy Analysis build_a Build 3-Substituted Tautomer geom_opt Geometry Optimization (Gas Phase & Solvent) build_a->geom_opt build_b Build 5-Substituted Tautomer build_b->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc gibbs Compare Gibbs Free Energies (ΔG) freq_calc->gibbs kt_calc Calculate Theoretical K_T gibbs->kt_calc

Caption: Computational workflow for predicting pyrazole tautomer stability.

Conclusion

The tautomerism of 3-substituted pyrazoles is a dynamic and influential phenomenon with significant implications for their application in medicinal chemistry and materials science. A comprehensive understanding of the factors governing the tautomeric equilibrium, coupled with robust experimental and computational methods for its characterization, is essential for the rational design and development of novel pyrazole-based compounds. This technical guide provides a foundational resource for researchers to navigate the complexities of pyrazole tautomerism and leverage this knowledge in their scientific endeavors.

References

Methodological & Application

Protocol for the Synthesis of 3-propyl-1H-pyrazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 3-propyl-1H-pyrazole-5-carboxylic acid, a valuable building block in pharmaceutical and agrochemical research. The synthesis is a three-step process commencing with the formation of a β-keto ester, followed by cyclization to form the pyrazole ring, and culminating in the hydrolysis of the ester to the final carboxylic acid.

Chemical Properties and Data

PropertyValueReference
IUPAC Name This compound-5-carboxylic acid
Molecular Formula C₇H₁₀N₂O₂
Molecular Weight 154.17 g/mol
CAS Number 76424-47-0
Appearance Solid

Synthesis Workflow

The overall synthetic pathway is illustrated below:

SynthesisWorkflow A 2-Pentanone + Diethyl Oxalate B Ethyl 2,4-dioxoheptanoate A->B  Step 1: Claisen Condensation (Sodium Ethoxide, Ethanol)   C Ethyl this compound-5-carboxylate B->C  Step 2: Pyrazole Formation (Hydrazine Hydrate, Ethanol)   D This compound-5-carboxylic acid C->D  Step 3: Hydrolysis (NaOH, H₂O/Ethanol then HCl)  

Caption: Synthetic route for this compound-5-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dioxoheptanoate

This initial step involves a Claisen condensation reaction.

Materials:

  • 2-Pentanone

  • Diethyl oxalate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Toluene

  • Hydrochloric acid (HCl), aqueous solution

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol.

  • To a stirred solution of 2-pentanone in toluene, add the sodium ethoxide solution dropwise at a controlled temperature (e.g., 5-10°C).

  • After the addition of the base, add diethyl oxalate to the reaction mixture, maintaining the temperature between 10-15°C.[1]

  • Allow the reaction to stir for several hours.

  • After the reaction is complete, quench the reaction by adding an aqueous solution of HCl.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 2,4-dioxoheptanoate.

  • The crude product can be purified by vacuum distillation.

Step 2: Synthesis of Ethyl this compound-5-carboxylate

This step involves the formation of the pyrazole ring through condensation with hydrazine.

Materials:

  • Ethyl 2,4-dioxoheptanoate

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (optional, as a catalyst)

Procedure:

  • Dissolve ethyl 2,4-dioxoheptanoate in ethanol.

  • Add hydrazine hydrate to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated to yield ethyl this compound-5-carboxylate.

  • The product can be further purified by recrystallization or column chromatography.

Characterization Data for Ethyl this compound-5-carboxylate:

PropertyValueReference
Molecular Formula C₉H₁₄N₂O₂[2]
Molecular Weight 182.22 g/mol [2]
CAS Number 92945-27-2[2]
Step 3: Hydrolysis of Ethyl this compound-5-carboxylate

The final step is the hydrolysis of the ethyl ester to the carboxylic acid.

Materials:

  • Ethyl this compound-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Dissolve ethyl this compound-5-carboxylate in a mixture of ethanol and water.

  • Add an aqueous solution of sodium hydroxide to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours until the hydrolysis is complete (monitored by TLC).

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of concentrated hydrochloric acid.

  • The precipitated solid, this compound-5-carboxylic acid, is collected by filtration.

  • Wash the solid with cold water and dry under vacuum.

Characterization of this compound-5-carboxylic acid

The following table summarizes the expected characterization data for the final product.

Data TypeExpected Observations
¹H NMR * -COOH proton: A broad singlet in the region of 10-12 ppm.[3] * Pyrazole CH proton: A singlet around 6.5-7.0 ppm. * Propyl group CH₂ protons: A triplet for the CH₂ adjacent to the pyrazole ring and a multiplet for the central CH₂. * Propyl group CH₃ protons: A triplet.[4]
¹³C NMR * Carboxylic acid C=O: A peak in the range of 170-185 ppm.[5] * Pyrazole ring carbons: Peaks in the aromatic/alkene region (approx. 115-150 ppm).[5] * Propyl group carbons: Peaks in the aliphatic region (approx. 10-40 ppm).[5]
Mass Spectrometry (EI) * Molecular Ion (M⁺): A peak corresponding to the molecular weight (154.17). This peak may be weak.[6][7] * Key Fragmentation Peaks: Loss of -OH (M-17), loss of -COOH (M-45).[6][8]

Logical Diagram of the Synthesis Protocol

Protocol cluster_step1 Step 1: Ester Formation cluster_step2 Step 2: Pyrazole Synthesis cluster_step3 Step 3: Hydrolysis A1 Mix 2-Pentanone and Diethyl Oxalate in Toluene A2 Add Sodium Ethoxide solution A1->A2 A3 Stir and monitor reaction A2->A3 A4 Acidic work-up and purification A3->A4 B1 Dissolve Ethyl 2,4-dioxoheptanoate in Ethanol A4->B1 B2 Add Hydrazine Hydrate B1->B2 B3 Stir/reflux and monitor B2->B3 B4 Work-up and purification B3->B4 C1 Dissolve Ester in Ethanol/Water B4->C1 C2 Add NaOH solution and reflux C1->C2 C3 Remove Ethanol and wash C2->C3 C4 Acidify with HCl to precipitate product C3->C4 C5 Filter and dry C4->C5 D D C5->D Final Product

Caption: Detailed workflow for the synthesis of this compound-5-carboxylic acid.

References

Application Notes and Protocols for 3-propyl-1H-pyrazole in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-propyl-1H-pyrazole as a versatile building block in organic synthesis. The unique structural features of the pyrazole ring, combined with the presence of a propyl substituent, make it a valuable scaffold for the development of novel bioactive molecules.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are considered privileged structures in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4][5] The this compound moiety, in particular, offers a lipophilic propyl group that can engage in hydrophobic interactions within biological targets, potentially enhancing binding affinity and modulating pharmacokinetic properties. This document outlines key synthetic transformations involving this compound, providing researchers with the necessary information to incorporate this valuable building block into their synthetic strategies.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For the synthesis of this compound, the readily available 1,3-hexanedione is reacted with hydrazine hydrate.

Experimental Workflow for Knorr Pyrazole Synthesis

reagents 1,3-Hexanedione + Hydrazine Hydrate solvent Ethanol reagents->solvent Dissolve reaction Reflux solvent->reaction Heat workup Aqueous Work-up reaction->workup Cool & Quench purification Distillation workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

Materials:

  • 1,3-Hexanedione

  • Hydrazine hydrate

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 1,3-hexanedione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and stirred for 4-6 hours.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is taken up in diethyl ether and washed sequentially with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by vacuum distillation to afford this compound as a colorless oil.

ReactantMolar Eq.Typical Yield (%)
1,3-Hexanedione1.085-95
Hydrazine Hydrate1.1

Reactions of this compound

The presence of a reactive N-H proton and an aromatic ring system allows for a variety of functionalization reactions, making this compound a versatile synthetic intermediate.

N-Alkylation

N-alkylation of pyrazoles is a fundamental transformation for introducing substituents that can modulate the biological activity and physicochemical properties of the resulting molecules. The reaction of this compound with alkyl halides in the presence of a base typically yields a mixture of two regioisomers, 1-alkyl-3-propyl-1H-pyrazole and 1-alkyl-5-propyl-1H-pyrazole, with the former generally being the major product due to steric hindrance.

General Workflow for N-Alkylation

start This compound reagents Alkyl Halide + Base (e.g., K2CO3) start->reagents Add solvent Solvent (e.g., DMF) reagents->solvent Suspend reaction Stir at RT or Heat solvent->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification products Mixture of N1 and N2 isomers purification->products

Caption: General workflow for the N-alkylation of this compound.

Protocol 2: N-Alkylation of this compound with an Alkyl Halide

Materials:

  • This compound

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of potassium carbonate (1.5 eq) in DMF, add this compound (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the regioisomers.

Alkylating AgentBaseSolventTemperature (°C)Time (h)Total Yield (%)Isomer Ratio (N1:N2)
IodomethaneK₂CO₃DMF2512~90~3:1
Benzyl bromideK₂CO₃DMF2518~85~4:1
Propyl bromideNaHTHF6024~75~2.5:1
N-Acylation

N-acylation of this compound introduces an acyl group, which can serve as a handle for further functionalization or as a key pharmacophoric element. The reaction is typically carried out using an acyl chloride or anhydride in the presence of a base.

Protocol 3: N-Acylation of this compound with an Acyl Chloride

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Acylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Acetyl ChlorideEt₃NDCM0 to RT2~92
Benzoyl ChloridePyridineDCM0 to RT4~88

Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors

Pyrazole-containing compounds are well-known inhibitors of various protein kinases, which are key targets in cancer therapy. The pyrazole scaffold can act as a hinge-binding motif, interacting with the ATP-binding site of the kinase. By functionalizing the this compound core, novel and potent kinase inhibitors can be developed. For instance, N-aryl-3-propyl-1H-pyrazoles can be synthesized and further elaborated to target specific kinases.

A plausible synthetic strategy involves a Buchwald-Hartwig amination to couple an aryl halide with this compound, followed by further functionalization of the aryl ring to enhance kinase inhibitory activity.

Hypothetical Signaling Pathway Inhibition

cluster_0 Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation TF Transcription Factor Kinase_B->TF Phosphorylation Proliferation Cell Proliferation TF->Proliferation Gene Expression Inhibitor 3-propyl-pyrazole derivative Inhibitor->Kinase_B Inhibition

Caption: Inhibition of a generic kinase cascade by a 3-propyl-pyrazole derivative.

This diagram illustrates a hypothetical mechanism where a derivative of this compound acts as a kinase inhibitor, blocking a signaling cascade that leads to cell proliferation. This is a common mechanism of action for many pyrazole-based anticancer drugs.

Conclusion

This compound is a readily accessible and highly versatile building block for organic synthesis. Its straightforward preparation and the ability to undergo a variety of functionalization reactions, particularly N-alkylation and N-acylation, make it an attractive starting material for the construction of diverse molecular scaffolds. The application of these derivatives in the development of bioactive compounds, such as kinase inhibitors, highlights the significant potential of this compound in drug discovery and medicinal chemistry. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this valuable heterocyclic compound.

References

High-Throughput Screening of 3-Propyl-1H-Pyrazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 3-propyl-1H-pyrazole derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. These notes focus on two key therapeutic targets: Histone Deacetylase 6 (HDAC6) and Phosphodiesterase 1 (PDE1), for which pyrazole derivatives have shown inhibitory potential.

Introduction

The this compound scaffold is a versatile heterocyclic motif present in a variety of biologically active molecules.[1][2][3][4] Derivatives of this core structure have been investigated for a range of therapeutic applications, including as anti-inflammatory, anticancer, and neuroprotective agents. High-throughput screening provides an efficient methodology for systematically evaluating large libraries of these derivatives to identify potent and selective modulators of specific biological targets.

This document outlines the protocols for two primary HTS assays designed to identify inhibitors of HDAC6 and PDE1 among a library of this compound derivatives. It also provides an overview of the relevant signaling pathways and a summary of quantitative data for representative compounds.

Data Presentation: Inhibitory Activity of this compound Derivatives

The following table summarizes the in vitro inhibitory activity of a representative this compound derivative against human recombinant HDAC6. Data for PDE1 inhibition by this specific subclass of pyrazoles is an area of ongoing research.

Compound IDStructureTargetAssay TypeIC50 (nM)
Compound 1 N-Phenyl-5-propyl-1H-pyrazole-3-carboxamideHDAC6Biochemical Assay4.95[5]

Signaling Pathways

Understanding the signaling context of the target is crucial for interpreting screening results and elucidating the mechanism of action of active compounds.

HDAC6 Signaling Pathway

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in various cellular processes by deacetylating non-histone protein substrates. Its key substrates include α-tubulin and the chaperone protein Hsp90. By modulating the acetylation status of these proteins, HDAC6 influences microtubule dynamics, protein folding and stability, and cell motility. Aberrant HDAC6 activity has been implicated in cancer and neurodegenerative diseases. Inhibition of HDAC6 can lead to the accumulation of acetylated α-tublin and Hsp90, impacting downstream signaling pathways such as AKT and promoting cell death in cancer cells.

HDAC6_Signaling_Pathway This compound Derivative This compound Derivative HDAC6 HDAC6 This compound Derivative->HDAC6 Inhibition α-tubulin (acetylated) α-tubulin (acetylated) HDAC6->α-tubulin (acetylated) Deacetylation Hsp90 (acetylated) Hsp90 (acetylated) HDAC6->Hsp90 (acetylated) Deacetylation α-tubulin (deacetylated) α-tubulin (deacetylated) α-tubulin (acetylated)->α-tubulin (deacetylated) Microtubule_Dynamics Microtubule Dynamics α-tubulin (deacetylated)->Microtubule_Dynamics Hsp90 (deacetylated) Hsp90 (deacetylated) Hsp90 (acetylated)->Hsp90 (deacetylated) Protein_Folding Protein Folding & Stability Hsp90 (deacetylated)->Protein_Folding Cell_Motility Cell Motility Microtubule_Dynamics->Cell_Motility AKT_Signaling AKT Signaling Protein_Folding->AKT_Signaling Apoptosis Apoptosis AKT_Signaling->Apoptosis Inhibition

Caption: HDAC6 Signaling Pathway and Point of Inhibition.

PDE1 Signaling Pathway

Phosphodiesterase 1 (PDE1) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6] A distinguishing feature of the PDE1 family is its regulation by calcium (Ca2+) and calmodulin (CaM).[6] This positions PDE1 as a key integrator of Ca2+ and cyclic nucleotide signaling pathways.[6] These pathways are crucial in various physiological processes, including smooth muscle contraction, inflammation, and neuronal signaling. Inhibition of PDE1 leads to an accumulation of intracellular cAMP and cGMP, which in turn activate downstream effectors such as Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.

PDE1_Signaling_Pathway This compound Derivative This compound Derivative PDE1 PDE1 This compound Derivative->PDE1 Inhibition cAMP cAMP PDE1->cAMP Hydrolysis cGMP cGMP PDE1->cGMP Hydrolysis CaM Calmodulin CaM->PDE1 Activation Calcium Ca²⁺ Calcium->CaM Activation AMP AMP cAMP->AMP PKA Protein Kinase A cAMP->PKA Activation GMP GMP cGMP->GMP PKG Protein Kinase G cGMP->PKG Activation Cellular_Response Cellular Response PKA->Cellular_Response PKG->Cellular_Response

Caption: PDE1 Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following are generalized high-throughput screening protocols for identifying inhibitors of HDAC6 and PDE1. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions, equipment, and the particular library of this compound derivatives being screened.

HTS Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Library Plating (this compound Derivatives) Dispensing Reagent Dispensing to Assay Plates Compound_Plating->Dispensing Reagent_Prep Assay Reagent Preparation (Enzyme, Substrate, Buffer) Reagent_Prep->Dispensing Incubation Incubation Dispensing->Incubation Detection Signal Detection (Fluorescence/FP Reader) Incubation->Detection Data_Normalization Data Normalization Detection->Data_Normalization Hit_Identification Hit Identification Data_Normalization->Hit_Identification IC50_Determination IC50 Determination for Hits Hit_Identification->IC50_Determination

Caption: General workflow for high-throughput screening.

Protocol 1: Fluorometric HDAC6 Inhibition Assay

This assay measures the activity of HDAC6 by monitoring the deacetylation of a fluorogenic substrate.

  • Materials:

    • Human recombinant HDAC6 enzyme

    • Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)

    • HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution (containing a protease, e.g., trypsin)

    • Stop solution (e.g., a broad-spectrum HDAC inhibitor like Trichostatin A)

    • This compound derivative library dissolved in DMSO

    • 384-well, black, flat-bottom plates

    • Fluorescence microplate reader

  • Procedure:

    • Compound Plating: Dispense 1 µL of each this compound derivative from the library into the wells of a 384-well assay plate. Include appropriate controls (DMSO for 100% activity and a known HDAC6 inhibitor for 0% activity).

    • Enzyme Addition: Add 20 µL of HDAC6 enzyme solution (at a pre-optimized concentration in assay buffer) to each well.

    • Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow for compound-enzyme interaction.

    • Substrate Addition: Add 20 µL of the fluorogenic HDAC6 substrate solution (in assay buffer) to each well to initiate the reaction.

    • Incubation: Incubate the plate for 60 minutes at 37°C.

    • Development: Add 10 µL of the developer solution to each well.

    • Incubation: Incubate for 15 minutes at 37°C.

    • Signal Reading: Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound: % Inhibition = 100 x (1 - [(Signal_compound - Signal_background) / (Signal_DMSO - Signal_background)])

    • Identify hits based on a predefined inhibition threshold (e.g., >50%).

    • Perform dose-response experiments for the identified hits to determine their IC50 values.

Protocol 2: Fluorescence Polarization (FP) PDE1 Inhibition Assay

This competitive assay measures the displacement of a fluorescently labeled ligand from the PDE1 active site by a potential inhibitor.

  • Materials:

    • Human recombinant PDE1 enzyme

    • Fluorescently labeled cAMP or cGMP tracer

    • PDE assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

    • Calmodulin and CaCl2 (for PDE1 activation)

    • This compound derivative library dissolved in DMSO

    • 384-well, black, low-volume plates

    • Fluorescence polarization plate reader

  • Procedure:

    • Compound Plating: Dispense 100 nL of each this compound derivative from the library into the wells of a 384-well assay plate. Include appropriate controls (DMSO for no inhibition and a known PDE1 inhibitor for maximum inhibition).

    • Enzyme-Tracer Mix Addition: Prepare a master mix containing PDE1 enzyme, fluorescent tracer, calmodulin, and CaCl2 in assay buffer. Add 10 µL of this mix to each well.

    • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

    • Signal Reading: Measure the fluorescence polarization of each well using a microplate reader with appropriate filters for the chosen fluorophore.

  • Data Analysis:

    • A decrease in the fluorescence polarization signal indicates displacement of the tracer and, therefore, inhibition of PDE1.

    • Calculate the percentage of inhibition for each compound relative to the controls.

    • Identify hits based on a predefined inhibition threshold.

    • Determine the IC50 values for the confirmed hits through dose-response curve fitting.

Conclusion

The provided protocols and application notes offer a framework for the high-throughput screening of this compound derivatives against HDAC6 and PDE1. The identification of potent and selective inhibitors from this chemical class could lead to the development of novel therapeutics for a variety of diseases. The experimental workflows and signaling pathway diagrams are intended to guide researchers in the design and interpretation of their screening campaigns. Further characterization of hit compounds, including selectivity profiling and cell-based assays, will be essential for their advancement in the drug discovery pipeline.

References

Application Notes and Protocols for In Vitro Bioactivity Evaluation of 3-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vitro assays to evaluate the potential bioactivity of 3-propyl-1H-pyrazole. Based on the known biological activities of structurally related pyrazole compounds, the primary focus of these protocols will be on assessing anticancer and anti-inflammatory properties.

Potential Bioactivities of this compound

While specific data for this compound is limited, the broader class of pyrazole derivatives has demonstrated a wide range of biological activities. Notably, derivatives of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide have shown significant anticancer effects, including the induction of apoptosis and inhibition of the mTOR signaling pathway. Furthermore, N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide has been identified as a selective inhibitor of histone deacetylase 6 (HDAC6) and exhibits anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] Therefore, the following in vitro assays are recommended to characterize the bioactivity of this compound.

Anticancer Activity Evaluation

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Experimental Protocol:

  • Cell Culture:

    • Culture human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in culture media to achieve the desired final concentrations.

    • Remove the old media from the wells and add 100 µL of media containing different concentrations of this compound. Include a vehicle control (media with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundCell LineIncubation Time (h)IC50 (µM)
This compoundHeLa48Hypothetical Value
This compoundA54948Hypothetical Value
This compoundMCF-748Hypothetical Value
DoxorubicinHeLa48Reference Value
DoxorubicinA54948Reference Value
DoxorubicinMCF-748Reference Value

Experimental Workflow:

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells seed_plate Seed Cells in 96-well Plate cell_culture->seed_plate treat_cells Treat Cells with Compound seed_plate->treat_cells compound_prep Prepare Compound Dilutions compound_prep->treat_cells incubate Incubate for 24-72h treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt dissolve Dissolve Formazan incubate_mtt->dissolve read_plate Read Absorbance at 570nm dissolve->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, apoptotic, and necrotic cells to determine if the cytotoxic effect of this compound is due to the induction of apoptosis.

Experimental Protocol:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Staining:

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • FITC-positive, PI-negative cells are considered early apoptotic.

    • FITC-positive, PI-positive cells are considered late apoptotic or necrotic.

Data Presentation:

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle ControlHypothetical ValueHypothetical ValueHypothetical Value
This compound (IC50)Hypothetical ValueHypothetical ValueHypothetical Value
Positive Control (e.g., Staurosporine)Reference ValueReference ValueReference Value
mTOR Signaling Pathway Analysis (Western Blot)

Given that derivatives of this compound are known to inhibit the mTOR pathway, this can be investigated by measuring the phosphorylation status of key downstream targets.

Experimental Protocol:

  • Protein Extraction:

    • Treat cells with this compound, then lyse the cells to extract total protein.

  • Western Blot:

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated and total forms of mTOR, p70S6K, and 4E-BP1.

    • Use a loading control like β-actin or GAPDH to ensure equal protein loading.

    • Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.

Signaling Pathway Diagram:

mTOR_Pathway Simplified mTOR Signaling Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis _4E_BP1->Protein_Synthesis Cell_Growth Cell Growth Protein_Synthesis->Cell_Growth Compound This compound Compound->mTORC1 Inhibition

Caption: Potential inhibition of the mTOR signaling pathway by this compound.

Anti-inflammatory Activity Evaluation

Cytokine Release Assay (ELISA)

This assay measures the ability of this compound to inhibit the release of pro-inflammatory cytokines from immune cells.

Experimental Protocol:

  • Cell Culture and Stimulation:

    • Culture macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs).

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • ELISA:

    • Collect the cell culture supernatant after 24 hours.

    • Use commercially available ELISA kits to quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant according to the manufacturer's instructions.

Data Presentation:

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Unstimulated ControlBaseline ValueBaseline ValueBaseline Value
LPS ControlStimulated ValueStimulated ValueStimulated Value
LPS + this compound (Low Conc.)Hypothetical ValueHypothetical ValueHypothetical Value
LPS + this compound (High Conc.)Hypothetical ValueHypothetical ValueHypothetical Value
LPS + Dexamethasone (Positive Control)Reference ValueReference ValueReference Value
HDAC6 Inhibition Assay

This is a biochemical assay to determine if this compound directly inhibits the enzymatic activity of HDAC6.

Experimental Protocol:

  • Assay Setup:

    • Use a commercially available HDAC6 fluorometric assay kit.

    • In a 96-well plate, add recombinant human HDAC6 enzyme, the fluorogenic substrate, and varying concentrations of this compound.

    • Include a known HDAC6 inhibitor (e.g., Tubastatin A) as a positive control.

  • Measurement:

    • Incubate the plate at 37°C for the recommended time.

    • Add the developer solution to stop the reaction and generate a fluorescent signal.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition of HDAC6 activity for each concentration of the compound.

    • Determine the IC50 value.

Data Presentation:

CompoundIC50 for HDAC6 (nM)
This compoundHypothetical Value
Tubastatin A (Positive Control)Reference Value

Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and cell lines. The hypothetical data in the tables is for illustrative purposes only and does not represent actual experimental results for this compound.

References

A Step-by-Step Guide to the Knorr Pyrazole Synthesis: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, offering a versatile and straightforward method for the synthesis of pyrazole derivatives. First described by Ludwig Knorr in 1883, this condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative remains a fundamental tool in the development of new therapeutic agents, owing to the prevalence of the pyrazole scaffold in numerous biologically active compounds.[1][2]

This document provides detailed application notes and experimental protocols for the Knorr pyrazole synthesis, including a discussion of the reaction mechanism, factors influencing regioselectivity, and specific examples with quantitative data.

General Reaction Mechanism

The Knorr pyrazole synthesis is typically an acid-catalyzed reaction that proceeds through the formation of a hydrazone intermediate.[3] This is followed by an intramolecular cyclization and subsequent dehydration to yield the stable, aromatic pyrazole ring.[3]

A critical consideration, especially when using unsymmetrical 1,3-dicarbonyl compounds, is the regioselectivity of the reaction. The initial nucleophilic attack by the substituted hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products.[3] The selectivity is influenced by steric hindrance, the electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH and solvent.[3][4]

Knorr_Mechanism R1_CO_CH2_CO_R2 1,3-Dicarbonyl Compound Hydrazone Hydrazone Intermediate R1_CO_CH2_CO_R2->Hydrazone + H2N-NH-R3 (Condensation) H2N_NH_R3 Hydrazine Derivative Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Cyclic_Intermediate->Pyrazole - H2O (Dehydration)

General mechanism of the Knorr pyrazole synthesis.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various substituted pyrazoles via the Knorr synthesis and its modifications.

1,3-Dicarbonyl CompoundHydrazine DerivativeCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl acetoacetatePhenylhydrazineAcetic acid1001~90[5]
Ethyl benzoylacetateHydrazine hydrateAcetic acid / 1-Propanol1001High[6]
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineEthanolReflux485 (mixture of isomers)[3]
1,1,1-Trifluoro-2,4-pentanedioneMethylhydrazineHFIPRoom Temp195 (single isomer)[3]
4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione4-Sulfonamidophenylhydrazine HClEthanolReflux24~80[2]
Ethyl acetoacetatePhenylhydrazineNone135-1451High[7]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of specific pyrazole derivatives. These are intended as starting points and may require optimization for different substrates and scales.

Synthesis of 1,5-Dimethyl-2-phenylpyrazol-3-one (Antipyrine)

This protocol details the synthesis of Antipyrine, a compound with analgesic and antipyretic properties.[5][8]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Methyl iodide or Dimethyl sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Condensation: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) to phenylhydrazine (1.0 equivalent). The addition is exothermic.[5]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[5]

  • Isolation of Intermediate: Cool the resulting syrup in an ice bath to facilitate the crystallization of the crude 3-methyl-1-phenyl-5-pyrazolone.[5]

  • Purification of Intermediate: Collect the crude product by vacuum filtration and recrystallize from ethanol.

  • Methylation: The purified intermediate is then methylated using an appropriate methylating agent like methyl iodide or dimethyl sulfate to yield antipyrine.[8]

Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one from Ethyl Benzoylacetate

This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[6]

Materials:

  • Ethyl benzoylacetate (3 mmol)

  • Hydrazine hydrate (6 mmol)

  • 1-Propanol (3 mL)

  • Glacial acetic acid (3 drops)

  • Water

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate and hydrazine hydrate.[6]

  • Solvent and Catalyst Addition: Add 1-propanol and glacial acetic acid to the mixture.[6]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[6]

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[6]

  • Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[6]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[6]

  • Isolation and Purification: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[6]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the Knorr pyrazole synthesis.

Workflow Start Start Reactants Combine 1,3-Dicarbonyl and Hydrazine Start->Reactants Solvent_Catalyst Add Solvent and Acid Catalyst Reactants->Solvent_Catalyst Heating Heat Reaction Mixture (e.g., Reflux or 100°C) Solvent_Catalyst->Heating Monitoring Monitor Progress (TLC) Heating->Monitoring Workup Work-up (e.g., Add Water) Monitoring->Workup Reaction Complete Isolation Isolate Crude Product (Filtration) Workup->Isolation Purification Purify Product (Recrystallization) Isolation->Purification Characterization Characterize Product (NMR, IR, MP) Purification->Characterization End End Characterization->End COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Celecoxib Celecoxib Celecoxib->COX2 Inhibits

References

Metal-Free Synthesis of 3,5-Disubstituted 1H-Pyrazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2] The development of efficient, cost-effective, and environmentally benign synthetic methods is crucial for advancing drug discovery and development. This document provides detailed application notes and protocols for selected metal-free synthetic routes to 3,5-disubstituted 1H-pyrazoles, a class of isomers with significant therapeutic potential.

Introduction

Traditional pyrazole syntheses often rely on metal catalysts, which can introduce issues of cost, toxicity, and product contamination. The methods detailed below represent robust, metal-free alternatives, promoting greener and more sustainable chemical practices. These protocols are designed to be readily implemented in a standard laboratory setting.

Method 1: One-Pot Synthesis from Propargylic Alcohols and Diprotected Hydrazines

This efficient, two-component, one-pot approach yields a variety of 3,5-disubstituted 1H-pyrazoles from readily available propargylic alcohols. The reaction proceeds via an acid-catalyzed propargylation of an N,N-diprotected hydrazine, followed by a base-mediated 5-endo-dig cyclization.[3]

Reaction Scheme:
Experimental Protocol:
  • To a stirred solution of the propargylic alcohol (1.0 mmol) and N-acetyl-N'-tosylhydrazine (1.2 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, add boron trifluoride-diethyl etherate (BF3·OEt2) (1.5 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1.

  • Upon completion of the first step (monitored by TLC), cool the reaction mixture to 0 °C.

  • Add potassium tert-butoxide (KOt-Bu) (3.0 mmol) in one portion.

  • Stir the reaction mixture at room temperature for the time specified in Table 1.

  • Quench the reaction with saturated aqueous ammonium chloride solution (15 mL) and extract the product with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to afford the desired 3,5-disubstituted 1H-pyrazole.

Data Presentation:

Table 1: Synthesis of 3,5-Disubstituted 1H-Pyrazoles from Propargylic Alcohols.

EntryR1R2Time (Step 1, h)Time (Step 2, h)Yield (%)
1PhenylH2385
24-MethylphenylH2382
34-MethoxyphenylH2.5380
44-ChlorophenylH23.578
52-ThienylH2.53.575
6PhenylMethyl3472

Note: The reaction is successful for propargylic alcohols with aromatic or heteroaromatic substituents at the carbinol center. Aliphatic aldehydes-derived propargylic alcohols may not be suitable substrates under these conditions.[3]

Experimental Workflow:

G cluster_prep Reaction Setup cluster_reaction Cyclization cluster_workup Workup and Purification start Mix Propargylic Alcohol and N-acetyl-N'-tosylhydrazine in DCM add_bf3 Add BF3·OEt2 at 0 °C start->add_bf3 warm_rt Warm to Room Temperature and Stir add_bf3->warm_rt cool_0c Cool to 0 °C warm_rt->cool_0c TLC Monitoring add_kotbu Add KOt-Bu cool_0c->add_kotbu stir_rt Stir at Room Temperature add_kotbu->stir_rt quench Quench with aq. NH4Cl stir_rt->quench extract Extract with DCM quench->extract wash_dry Wash with Brine and Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify end end purify->end Isolated 3,5-Disubstituted 1H-Pyrazole

Caption: Workflow for the one-pot synthesis of 3,5-disubstituted 1H-pyrazoles.

Method 2: Synthesis from Hydrazones and Phenacyl Bromides

This catalyst-free method provides good to excellent yields of 3,5-diarylpyrazoles through the reaction of phenacyl bromides with aldehyde hydrazones in ethanol.[2]

Reaction Scheme:
Experimental Protocol:
  • Dissolve the phenacyl bromide (1.0 equiv, 1.5 mmol) in ethanol (10 mL) in a round-bottom flask equipped with a reflux condenser.

  • Heat the solution to reflux.

  • Add the benzal hydrazone (1.4 equiv, 2.1 mmol) to the refluxing solution.

  • Continue to reflux the mixture for 30 minutes, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with water (1 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Concentrate the solution by rotary evaporation.

  • Purify the crude product by column chromatography or crystallization to yield the 3,5-diaryl-1H-pyrazole.[2]

Data Presentation:

Table 2: Synthesis of 3,5-Diaryl-1H-Pyrazoles from Phenacyl Bromides and Benzal Hydrazones.

EntryAr1 of Phenacyl BromideAr2 of Benzal HydrazoneYield (%)
1PhenylPhenyl85
24-ChlorophenylPhenyl82
34-BromophenylPhenyl80
4Phenyl4-Methoxyphenyl78
5Phenyl4-Nitrophenyl75

Experimental Workflow:

G cluster_reaction Reaction cluster_workup Workup and Purification start Dissolve Phenacyl Bromide in Ethanol reflux Heat to Reflux start->reflux add_hydrazone Add Benzal Hydrazone reflux->add_hydrazone continue_reflux Reflux for 30 min add_hydrazone->continue_reflux cool Cool to Room Temperature continue_reflux->cool TLC Monitoring dilute_extract Dilute with Water and Extract with EtOAc cool->dilute_extract wash_dry Wash with Water and Dry dilute_extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (Chromatography/Crystallization) concentrate->purify end end purify->end Isolated 3,5-Diaryl-1H-Pyrazole

Caption: Workflow for the synthesis of 3,5-diaryl-1H-pyrazoles.

Method 3: Synthesis from 1,3-Diyne Derivatives and Hydrazines

This atom-economic, one-pot synthesis proceeds under base, acid, and metal-free conditions, utilizing PEG-400 as an environmentally friendly solvent. The reaction involves two successive hydroaminations.[4]

Reaction Scheme:
Experimental Protocol:
  • In a sealed tube, combine the 1,3-diyne derivative (1.0 mmol), hydrazine or substituted hydrazine (1.2 mmol), and PEG-400 (3 mL).

  • Heat the reaction mixture at the temperature and for the time indicated in Table 3, with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) to the reaction mixture and extract with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the pure 3,5-disubstituted pyrazole.

Data Presentation:

Table 3: Synthesis of 3,5-Disubstituted 1H-Pyrazoles from 1,3-Diynes.

EntryR1R2R3Temp (°C)Time (h)Yield (%)
1PhenylIndoleH80295
24-MethylphenylIndoleH802.592
34-FluorophenylIndoleH80290
4PhenylIndolePhenyl100488
5PhenylIndole4-Nitrophenyl100585

Note: This method is notable for its tolerance to a variety of functional groups and is not sensitive to moisture or atmospheric oxygen.[4]

Logical Relationship Diagram:

G cluster_reactants Reactants diyne 1,3-Diyne Derivative product 3,5-Disubstituted 1H-Pyrazole diyne->product hydrazine Hydrazine/Substituted Hydrazine hydrazine->product solvent PEG-400 (Solvent) solvent->product conditions Heat (Metal, Acid, Base-Free) conditions->product

Caption: Key components for the synthesis of 3,5-disubstituted 1H-pyrazoles from 1,3-diynes.

Conclusion

The presented metal-free methods offer versatile and sustainable pathways for the synthesis of 3,5-disubstituted 1H-pyrazoles. These protocols provide researchers in academia and industry with practical and efficient tools for accessing this important class of heterocyclic compounds, thereby facilitating further advancements in drug discovery and materials science. The choice of method can be tailored based on the availability of starting materials and the desired substitution pattern on the pyrazole ring.

References

Regiocontrolled Synthesis of Substituted Pyrazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and an overview of key methodologies for the regiocontrolled synthesis of substituted pyrazoles, a critical scaffold in medicinal chemistry and drug development. The following sections detail established synthetic strategies, including experimental procedures and data, to guide the synthesis of specific pyrazole regioisomers.

Introduction

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their derivatives are of significant interest due to their wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The biological efficacy of pyrazole-containing compounds is often dependent on the substitution pattern on the pyrazole ring. Therefore, the development of synthetic methods that allow for precise control over the regiochemistry of substitution is of paramount importance.

This document outlines three robust methods for the regiocontrolled synthesis of substituted pyrazoles:

  • Regioselective Knorr-Type Condensation of 1,3-Dicarbonyl Compounds.

  • Synthesis via [3+2] Dipolar Cycloaddition of Tosylhydrazones and Alkynes.

  • Synthesis from α,β-Unsaturated Ketones (Chalcones) via Pyrazoline Intermediates.

Method 1: Regioselective Knorr-Type Condensation of 1,3-Dicarbonyl Compounds

The condensation of 1,3-dicarbonyl compounds with substituted hydrazines is a foundational method for pyrazole synthesis, first reported by Knorr in 1883.[1][4] While this reaction can sometimes yield a mixture of regioisomers, careful selection of reaction conditions and substrates can lead to high regioselectivity.[1][5]

Signaling Pathway Diagram

knorr_synthesis diketone 1,3-Dicarbonyl Compound intermediate Hydrazone/ Enamine Intermediate diketone->intermediate hydrazine Substituted Hydrazine (R'-NHNH2) hydrazine->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration mixture Mixture of Regioisomers dehydration->mixture pyrazole1 Regioisomer 1 pyrazole2 Regioisomer 2 mixture->pyrazole1 Major/Sole Product (under specific conditions) mixture->pyrazole2 Minor Product

Caption: General workflow for the Knorr pyrazole synthesis.

Experimental Protocol: Regioselective Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles[1]

This protocol describes a highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles at room temperature.[1]

Materials:

  • Substituted 1,3-diketone

  • Arylhydrazine

  • N,N-dimethylacetamide (DMAc)

Procedure:

  • In a round-bottom flask, dissolve the 1,3-diketone (1.0 mmol) in N,N-dimethylacetamide (5 mL).

  • Add the arylhydrazine (1.1 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford the pure pyrazole derivative.

Data Presentation
EntryR1R2R3Arylhydrazine (R')Yield (%)Reference
1CH3HCF3Phenyl98[1]
2PhHCF3Phenyl95[1]
3CH3HCH3Phenyl85[1]
4PhHPh4-Nitrophenyl92[1]

Method 2: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles via [3+2] Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful tool for constructing five-membered heterocycles with high regioselectivity. The reaction of in-situ generated nitrile imines (from N-alkylated tosylhydrazones) with terminal alkynes provides a highly efficient and completely regioselective route to 1,3,5-trisubstituted pyrazoles.[6]

Logical Relationship Diagram

cycloaddition_workflow cluster_reactants Starting Materials cluster_reaction Reaction Steps tosylhydrazone N-Alkylated Tosylhydrazone base Base (t-BuOK) tosylhydrazone->base alkyne Terminal Alkyne cycloaddition [3+2] Cycloaddition alkyne->cycloaddition dipole_formation In-situ generation of Nitrile Imine (1,3-Dipole) base->dipole_formation Deprotonation & Elimination dipole_formation->cycloaddition product 1,3,5-Trisubstituted Pyrazole cycloaddition->product Complete Regioselectivity

Caption: Workflow for [3+2] cycloaddition synthesis of pyrazoles.

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles[6]

This protocol describes an efficient synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes with complete regioselectivity.[6]

Materials:

  • N-alkylated tosylhydrazone

  • Terminal alkyne

  • Potassium tert-butoxide (t-BuOK)

  • 18-crown-6

  • Pyridine (anhydrous)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the N-alkylated tosylhydrazone (0.5 mmol), the terminal alkyne (0.6 mmol), potassium tert-butoxide (1.0 mmol), and 18-crown-6 (0.1 mmol).

  • Add anhydrous pyridine (3 mL) via syringe.

  • Stir the reaction mixture at 80 °C for 12 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired 1,3,5-trisubstituted pyrazole.

Data Presentation
EntryTosylhydrazone (R1, R')Alkyne (R5)Yield (%)Reference
1Ph, MePh92[6]
24-MeO-Ph, MePh95[6]
34-Cl-Ph, MePh85[6]
4Ph, Me4-Me-Ph90[6]
5Ph, BnPh88[6]

Method 3: Synthesis of 3,5-Diaryl-1H-pyrazoles from Chalcones

This method involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazine. The reaction typically proceeds through a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole. This approach is particularly useful for the synthesis of 3,5-diarylpyrazoles.[5]

Experimental Workflow Diagram

chalcone_to_pyrazole chalcone Chalcone (α,β-Unsaturated Ketone) epoxidation Epoxidation (e.g., H2O2) chalcone->epoxidation epoxide Chalcone Epoxide epoxidation->epoxide condensation Condensation with Hydrazine Hydrate epoxide->condensation pyrazoline Pyrazoline Intermediate condensation->pyrazoline dehydration Dehydration pyrazoline->dehydration pyrazole 3,5-Diaryl-1H-pyrazole dehydration->pyrazole

Caption: Synthetic pathway from chalcones to 3,5-diaryl-1H-pyrazoles.

Experimental Protocol: Synthesis of 3,5-Diaryl-1H-pyrazoles from β-Arylchalcones[5]

This protocol details the synthesis of 3,5-diaryl-1H-pyrazoles starting from β-arylchalcones via an epoxide intermediate.[5]

Materials:

  • β-Arylchalcone

  • Hydrogen peroxide (30% solution)

  • Sodium hydroxide

  • Methanol

  • Hydrazine hydrate (80% solution)

  • Ethanol

Procedure:

Step 1: Epoxidation of Chalcone

  • Dissolve the β-arylchalcone (10 mmol) in a mixture of methanol (50 mL) and acetone (20 mL) in a round-bottom flask.

  • Cool the solution to 15 °C in an ice bath.

  • Add 30% hydrogen peroxide (5 mL) followed by the dropwise addition of 2N sodium hydroxide solution, maintaining the temperature below 20 °C.

  • Stir the mixture for 4 hours.

  • Pour the reaction mixture into cold water and collect the precipitated chalcone epoxide by filtration. Wash with water and dry.

Step 2: Synthesis of Pyrazole

  • Reflux a mixture of the chalcone epoxide (5 mmol) and hydrazine hydrate (10 mmol) in ethanol (30 mL) for 6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • Filter the resulting solid, wash with cold water, and recrystallize from ethanol to obtain the pure 3,5-diaryl-1H-pyrazole.

Data Presentation
EntryChalcone Ar1Chalcone Ar2Yield (%)Reference
1PhPh85-90[5]
24-Cl-PhPh82-88[5]
34-MeO-PhPh88-93[5]
4Ph4-NO2-Ph78-85[5]

Conclusion

The regiocontrolled synthesis of substituted pyrazoles is crucial for the development of new therapeutic agents and functional materials. The methods presented here—regioselective Knorr-type condensation, [3+2] dipolar cycloaddition, and synthesis from chalcones—offer versatile and efficient strategies to access specific pyrazole regioisomers. The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials. The detailed protocols and data provided serve as a practical guide for researchers in the field.

References

One-Pot Synthesis of Functionalized Pyrazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of functionalized pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The methodologies outlined herein leverage multicomponent reactions (MCRs) to achieve efficient, atom-economical, and diversity-oriented synthesis of complex pyrazole scaffolds.

Application Notes

Pyrazoles are a cornerstone in medicinal chemistry, forming the core structure of numerous FDA-approved drugs such as Celecoxib (a COX-2 inhibitor), Sildenafil (Viagra®), and Rimonabant.[1][2][3][4] Their broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties, makes them a "privileged scaffold" in drug design.[1][4][5][6] One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy for the synthesis of these valuable compounds, offering significant advantages over traditional multi-step methods by combining several reaction steps into a single operation. This approach enhances efficiency, reduces waste, and allows for the rapid generation of diverse libraries of pyrazole derivatives for biological screening.[1][2][5]

Recent advances in MCRs for pyrazole synthesis have focused on the use of various catalysts, including p-toluenesulfonic acid (p-TsOH), molecular iodine, and immobilized enzymes, as well as green reaction conditions such as the use of water as a solvent or solvent-free reactions.[7][8][9] These methods often exhibit high yields and broad substrate scope, tolerating a wide range of functional groups.[7] The synthesized pyrazole derivatives have shown promising activity against various cancer cell lines, bacterial strains, and inflammatory targets.[5][6][10]

Key Applications in Drug Discovery:
  • Anticancer Agents: Functionalized pyrazoles have been identified as potent inhibitors of various kinases and other signaling pathways implicated in cancer progression.[6] For instance, certain pyrazole derivatives have demonstrated significant cytotoxic activity against HeLa, PC-3, and A549 cancer cell lines.[6]

  • Anti-inflammatory Drugs: The pyrazole scaffold is central to the design of selective COX-2 inhibitors for the treatment of inflammation and pain.[1][2]

  • Antimicrobial Agents: Novel pyrazole derivatives have shown promising antibacterial and antifungal activities, with some compounds exhibiting efficacy against drug-resistant strains like MRSA.[3][4][5]

  • Neurodegenerative Diseases: There is growing interest in the application of pyrazole-based compounds for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease, with some derivatives acting as potent acetylcholinesterase inhibitors.[4][11]

Data Presentation: Summary of One-Pot Synthesis Protocols

The following tables summarize quantitative data from various reported one-pot syntheses of functionalized pyrazole derivatives.

Table 1: Three-Component Synthesis of Multifunctionalized Pyrazoles [7]

Entryβ-DiketoneArylglyoxalArylhydrazoneCatalystSolventTemp (°C)Time (h)Yield (%)
1DimedonePhenylglyoxalPhenylhydrazonep-TsOHDMF70292
24-Hydroxycoumarin4-Chlorophenylglyoxal4-Nitrophenylhydrazonep-TsOHDMF70388
32-Hydroxy-1,4-naphthoquinone4-MethoxyphenylglyoxalPhenylhydrazonep-TsOHDMF702.590

Table 2: Four-Component Synthesis of Pyrano[2,3-c]pyrazoles [5]

| Entry | Aldehyde | Malononitrile | Ethyl Acetoacetate | Hydrazine Hydrate | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Benzaldehyde | 1 equiv | 1 equiv | 1 equiv | Taurine | Water | 80 | 2 | 92 | | 2 | 4-Chlorobenzaldehyde | 1 equiv | 1 equiv | 1 equiv | Taurine | Water | 80 | 2 | 90 | | 3 | 4-Methylbenzaldehyde | 1 equiv | 1 equiv | 1 equiv | Taurine | Water | 80 | 2 | 88 |

Table 3: Iodine-Catalyzed Three-Component Synthesis of Highly Functionalized Pyrazoles [8]

EntryAldehydeMalononitrilePhenylhydrazineCatalystSolventConditionTime (min)Yield (%)
1Benzaldehyde1 equiv1 equivI₂WaterReflux3095
24-Chlorobenzaldehyde1 equiv1 equivI₂WaterReflux4092
34-Nitrobenzaldehyde1 equiv1 equivI₂WaterReflux4590

Experimental Protocols

Protocol 1: p-TsOH-Catalyzed Three-Component Synthesis of Multifunctionalized Pyrazoles[7]

This protocol describes a one-pot, three-component synthesis of aryl- and cyclic β-diketone-substituted pyrazole derivatives.

Materials:

  • Cyclic β-diketone (e.g., dimedone, 4-hydroxycoumarin) (1.0 mmol)

  • Arylglyoxal (1.0 mmol)

  • Arylhydrazone (1.0 mmol)

  • p-Toluenesulfonic acid (p-TsOH) (10 mol%)

  • Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a round-bottom flask, add the cyclic β-diketone (1.0 mmol), arylglyoxal (1.0 mmol), arylhydrazone (1.0 mmol), and p-TsOH (10 mol%).

  • Add DMF (5 mL) to the flask.

  • Stir the reaction mixture at 70 °C.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 2-3 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure multifunctionalized pyrazole derivative.

Protocol 2: Taurine-Catalyzed Four-Component Synthesis of Pyrano[2,3-c]pyrazoles in Water[5]

This protocol outlines an environmentally friendly, four-component synthesis of dihydropyrano[2,3-c]pyrazoles.

Materials:

  • Aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Ethyl acetoacetate (1.0 mmol)

  • Hydrazine hydrate (1.0 mmol)

  • Taurine (20 mol%)

  • Water (10 mL)

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), hydrazine hydrate (1.0 mmol), and taurine (20 mol%) in water (10 mL).

  • Stir the mixture at 80 °C for 2 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain the pure pyrano[2,3-c]pyrazole product.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants (e.g., Aldehyde, Diketone, Hydrazine, etc.) B Add Catalyst (e.g., p-TsOH, Iodine) A->B C Add Solvent (e.g., DMF, Water) B->C D Stir at Specified Temperature and Time C->D E Monitor Reaction (TLC) D->E F Quench Reaction (e.g., add water) E->F Reaction Complete G Isolate Crude Product (Filtration) F->G H Purify Product (Recrystallization) G->H I Characterization (NMR, MS, etc.) H->I

Caption: General experimental workflow for one-pot synthesis of pyrazoles.

multicomponent_reaction cluster_reaction One-Pot Reaction Vessel A Component A (e.g., Aldehyde) center A->center B Component B (e.g., Malononitrile) B->center C Component C (e.g., Hydrazine) C->center D Component D (e.g., β-Ketoester) D->center Product Functionalized Pyrazole Derivative center->Product Catalyst Solvent Heat

Caption: Logical relationship of components in a multicomponent reaction.

signaling_pathway_inhibition cluster_pathway Cellular Signaling Pathway Signal External Signal Receptor Receptor Signal->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Response Cellular Response (e.g., Proliferation, Inflammation) TF->Response Inhibitor Functionalized Pyrazole Derivative (Inhibitor) Inhibitor->Kinase1 Inhibition

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-propyl-1H-pyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 3-propyl-1H-pyrazole. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound via the Knorr pyrazole synthesis, a widely used method involving the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][2][3]

Q1: Why is the yield of my this compound synthesis consistently low?

A1: Low yields in pyrazole synthesis can arise from several factors, from the quality of starting materials to suboptimal reaction conditions.[4] Common causes and troubleshooting steps include:

  • Incomplete Reaction: The reaction may not have proceeded to completion.

    • Troubleshooting: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material is consumed.[4] Consider increasing the reaction time or temperature. Microwave-assisted synthesis can also be an effective method to improve yields and reduce reaction times.[4]

  • Suboptimal Stoichiometry: Incorrect ratios of reactants can lead to lower yields.

    • Troubleshooting: While a 1:1 molar ratio of the 1,3-dicarbonyl compound to hydrazine is typical, a slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents) can sometimes drive the reaction to completion.

  • Poor Quality of Reagents: Impurities in the starting materials can lead to side reactions and reduced yields.

    • Troubleshooting: Ensure the purity of the 1,3-dicarbonyl precursor and hydrazine hydrate. Hydrazine hydrate can degrade over time, so using a freshly opened bottle is recommended.

  • Inappropriate Catalyst: The choice and amount of catalyst are crucial.

    • Troubleshooting: The Knorr synthesis is often catalyzed by a small amount of acid, such as acetic acid or hydrochloric acid.[1][5] In some cases, other catalysts like nano-ZnO have been shown to improve yields.[6] The optimal catalyst and its concentration may need to be determined empirically.

Q2: My reaction mixture has turned a dark yellow or red color. What causes this and how can I obtain a cleaner product?

A2: Discoloration is a common observation in Knorr pyrazole syntheses, often due to the formation of impurities from the hydrazine starting material, especially when using hydrazine salts.[7]

  • Troubleshooting:

    • Use of a Mild Base: If using a hydrazine salt (e.g., hydrazine hydrochloride), the addition of a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction profile.

    • Purification: The colored impurities can often be removed during workup and purification. Recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes) or column chromatography on silica gel are effective methods.[7] A silica plug filtration, washing with a non-polar solvent like toluene to remove colored impurities before eluting the product with a more polar solvent, can also be effective.[7]

Q3: I am observing the formation of an unexpected side product. How can I identify and minimize it?

A3: Side reactions can lower the yield of the desired pyrazole. In the Knorr synthesis, potential side reactions include incomplete cyclization or the formation of hydrazone intermediates.[3]

  • Troubleshooting:

    • Reaction Monitoring: Use TLC or LC-MS to monitor the formation of intermediates and byproducts throughout the reaction.

    • Reaction Conditions: Adjusting the reaction temperature and time can influence the product distribution. Ensuring complete cyclization may require longer reaction times or higher temperatures.

    • pH Control: The pH of the reaction can be critical. Acid catalysis facilitates both the initial imine formation and the subsequent cyclization.[8]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Knorr pyrazole synthesis is one of the most common and versatile methods for preparing pyrazoles.[1][2] This reaction involves the condensation of a 1,3-dicarbonyl compound with hydrazine or a hydrazine derivative.[1][2][3] For this compound, a suitable starting material would be a propyl-substituted 1,3-dicarbonyl compound reacted with hydrazine hydrate.

Q2: How do I choose the appropriate solvent for my reaction?

A2: The choice of solvent can influence reaction rate and, in some cases, regioselectivity. Protic polar solvents like ethanol are commonly used for the Knorr synthesis.[6] Aprotic dipolar solvents such as N,N-dimethylacetamide have also been used effectively.[9] The optimal solvent may need to be determined based on the specific substrates and reaction conditions.

Q3: What are the typical purification methods for this compound?

A3: Purification of pyrazoles is commonly achieved through recrystallization or column chromatography.[7] The choice of method depends on the physical properties of the product and the nature of the impurities. For solid products, recrystallization is often a straightforward and effective method. For oils or solids with closely related impurities, column chromatography on silica gel is generally preferred.[10] Another method involves the formation of an acid addition salt of the pyrazole, which can be crystallized and then neutralized to recover the purified pyrazole.[11]

Q4: How can I monitor the progress of my reaction?

A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.[4] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) can provide more detailed information about the reaction progress and the presence of any intermediates or side products.[4]

Data Presentation

Table 1: Effect of Reaction Conditions on Yield in Knorr-type Pyrazole Syntheses

Entry1,3-Dicarbonyl CompoundHydrazineCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1Ethyl acetoacetatePhenylhydrazineNano-ZnONone1200.595[6]
2Ethyl benzoylacetateHydrazine hydrateAcetic acid1-Propanol1001High[1]
31,3-DiketonesArylhydrazinesNoneN,N-DimethylacetamideRoom Temp-59-98[9]
4AcetylacetonePhenylhydrazine[Ce(L-Pro)2]2(Oxa)EthanolRoom Temp-70-91[12]
5ChalconesPhenylhydrazineYtterbium perfluorooctanoate---Moderate to Good[5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Knorr Synthesis

This protocol describes a representative method for the synthesis of this compound from a suitable propyl-substituted 1,3-dicarbonyl compound and hydrazine hydrate.

Materials:

  • Propyl-substituted 1,3-dicarbonyl compound (e.g., 1-formyl-2-pentanone or equivalent)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the propyl-substituted 1,3-dicarbonyl compound (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically after 1-4 hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure this compound.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A 1. Dissolve 1,3-dicarbonyl in Ethanol B 2. Add Hydrazine Hydrate A->B C 3. Add Catalytic Acetic Acid B->C D 4. Reflux and Monitor by TLC C->D E 5. Cool and Concentrate D->E Reaction Complete F 6. Extraction with Ethyl Acetate E->F G 7. Wash with NaHCO3 and Brine F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography or Recrystallization H->I Crude Product J 10. Characterize Pure Product I->J

Caption: Experimental workflow for the synthesis of this compound.

References

Technical Support Center: Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of pyrazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and characterization of pyrazole derivatives.

Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields are a frequent challenge in pyrazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.

Common Causes and Troubleshooting Steps:

  • Purity of Starting Materials: Impurities in your 1,3-dicarbonyl compound or hydrazine derivative can lead to side reactions, which consume the reactants and reduce the yield of the desired product.[1] Hydrazine derivatives, in particular, can degrade over time.

    • Recommendation: Ensure the purity of your starting materials using techniques like NMR or LC-MS. It is often best to use a freshly opened or purified hydrazine reagent.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and the choice of catalyst are all critical parameters that can significantly impact the reaction yield.[1][2]

    • Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1] Consider screening different solvents and catalysts. For instance, microwave-assisted synthesis has been shown to improve yields and reduce reaction times.[2]

  • Incomplete Reaction: The reaction may not be proceeding to completion, leaving a significant amount of starting material in the reaction mixture.

    • Recommendation: Try increasing the reaction time or temperature.[2] In some cases, using a slight excess (1.0-1.2 equivalents) of the hydrazine can help drive the reaction to completion.[1]

  • Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly lower the yield of the desired pyrazole.

    • Recommendation: Analyze your crude reaction mixture to identify any major byproducts. This can provide clues about competing reaction pathways. Adjusting the reaction conditions, such as temperature or the order of reagent addition, can sometimes minimize side reactions.

Below is a logical workflow to troubleshoot low yields in your pyrazole synthesis:

G start Low Yield Observed check_purity Assess Purity of Starting Materials start->check_purity optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent, Catalyst) check_purity->optimize_conditions Purity Confirmed end Improved Yield check_purity->end Impure Materials Replaced check_stoichiometry Verify Stoichiometry (Consider slight excess of hydrazine) optimize_conditions->check_stoichiometry monitor_reaction Monitor Reaction Progress (TLC/LC-MS) check_stoichiometry->monitor_reaction analyze_byproducts Analyze for Side Products monitor_reaction->analyze_byproducts Reaction Incomplete or Complex purification Review Purification Technique monitor_reaction->purification Reaction Complete analyze_byproducts->optimize_conditions Side Reactions Identified purification->end Yield Improved G start Start dissolve Dissolve 1,3-dicarbonyl in solvent start->dissolve add_hydrazine Add hydrazine derivative dissolve->add_hydrazine heat Heat to reflux add_hydrazine->heat monitor Monitor reaction by TLC heat->monitor workup Work-up (Cool, filter or concentrate) monitor->workup Reaction complete purify Purify product (Recrystallization or Chromatography) workup->purify end Pure Pyrazole purify->end G reactants 1,3-Dicarbonyl + Hydrazine hydrazone Hydrazone Intermediate reactants->hydrazone Condensation cyclization Intramolecular Cyclization hydrazone->cyclization cyclic_intermediate Cyclic Intermediate cyclization->cyclic_intermediate dehydration Dehydration (-H₂O) cyclic_intermediate->dehydration pyrazole Pyrazole dehydration->pyrazole

References

Technical Support Center: Purification of 3-Propyl-1H-Pyrazole and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 3-propyl-1H-pyrazole and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound and its analogs?

A1: The primary methods for purifying this compound and related compounds are column chromatography, recrystallization, and distillation. The choice of technique depends on the physical state of the compound (solid or liquid), the nature of the impurities, and the desired final purity.

Q2: What are the likely impurities in a synthesis of this compound?

A2: When synthesizing this compound via the common Knorr synthesis (reaction of a 1,3-dicarbonyl compound with hydrazine), several impurities can arise. These include unreacted starting materials, regioisomers (e.g., 5-propyl-1H-pyrazole), and byproducts from side reactions.[1] The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. Discoloration of the reaction mixture, often to a yellow or red hue, can indicate the presence of impurities, which may stem from the hydrazine starting material.[2]

Q3: How can I remove colored impurities from my pyrazole product?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. The charcoal adsorbs the colored molecules, and can then be removed by filtration. Another effective method is passing a solution of the compound through a short plug of silica gel, which may retain the colored impurities. Recrystallization itself is also often effective at leaving colored impurities behind in the mother liquor.

Q4: My pyrazole compound is an oil and won't crystallize. What should I do?

A4: If your pyrazole derivative is an oil, it could be due to residual solvent or the presence of impurities that depress the melting point. Ensure all solvent has been removed under high vacuum. If the product is still an oil, purification by column chromatography is a highly effective method for separating it from impurities that may be preventing crystallization.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Troubleshooting Step
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all starting material is consumed before workup.
Product loss during workupIf performing a liquid-liquid extraction, ensure the correct layers are being collected. Check the pH of the aqueous layer to prevent loss of basic pyrazole products.
Suboptimal recrystallizationUse the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is cooled slowly to maximize crystal formation and recovery.
Product loss on chromatography columnFor basic pyrazoles, deactivating the silica gel with triethylamine may prevent irreversible adsorption to the acidic silica.
Issue 2: "Oiling Out" During Recrystallization
Possible Cause Troubleshooting Step
Supersaturation at a temperature above the compound's melting pointAdd more of the "good" solvent to the hot solution to lower the saturation point.
Solution cooling too rapidlyInsulate the flask to allow for slow, gradual cooling, which promotes the formation of crystals over oil.
Inappropriate solvent systemExperiment with different solvents or solvent pairs. A solvent with a lower boiling point might be beneficial.
Lack of nucleation sitesAdd a seed crystal of the pure compound to induce crystallization.
Issue 3: Poor Separation in Column Chromatography

| Possible Cause | Troubleshooting Step | | Incorrect mobile phase polarity | Optimize the solvent system using TLC first. A good starting point for moderately polar compounds like this compound is a mixture of hexane and ethyl acetate. | | Co-elution of regioisomers | If regioisomers are present, a less polar solvent system and a longer column may be required to achieve separation. | | Compound streaking on the column | For basic pyrazoles, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can improve peak shape. |

Data Presentation: Comparison of Purification Techniques

Purification Method Typical Purity Typical Yield Advantages Disadvantages
Recrystallization >99%60-90%High purity achievable, scalable.Can be time-consuming, potential for low yield if compound is highly soluble in the chosen solvent.
Column Chromatography >98%50-85%Excellent for separating complex mixtures and isomers.Can be labor-intensive, requires larger volumes of solvent, potential for product loss on the column.
Distillation (for liquids) >97%70-95%Effective for removing non-volatile impurities.Requires the compound to be thermally stable, may not separate compounds with close boiling points.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization for specific analogs.

  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., hexane, ethanol, water, ethyl acetate, and mixtures thereof) to find a solvent that dissolves the compound when hot but not when cold. An ethanol/water mixture is often a good starting point for pyrazoles.[3]

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography of this compound

This protocol is a general guideline and should be optimized using TLC first.

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it with various ratios of hexane and ethyl acetate to find a solvent system that gives the desired product an Rf value of approximately 0.3. A starting point could be a 4:1 hexane:ethyl acetate mixture.

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack a chromatography column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.

  • Elution: Add the mobile phase to the top of the column and begin collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Signaling Pathway Diagram

Many pyrazole analogs are developed as kinase inhibitors in cancer therapy. The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a crucial target in angiogenesis, the formation of new blood vessels that tumors need to grow. Pyrazole-based inhibitors can block the activity of VEGFR-2, thereby inhibiting downstream signaling and preventing tumor angiogenesis.[4][5][6][7][8]

VEGFR2_Signaling_Pathway cluster_0 Upstream cluster_1 Downstream Signaling Cascades cluster_2 Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Ras Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation PyrazoleInhibitor Pyrazole Analog (e.g., Axitinib) PyrazoleInhibitor->VEGFR2 Inhibits experimental_workflow start Start: Crude Reaction Mixture workup Aqueous Workup (e.g., Extraction) start->workup solvent_removal Solvent Removal (Rotary Evaporation) workup->solvent_removal crude_product Crude this compound solvent_removal->crude_product purification_choice Purification Method? crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid column_chrom Column Chromatography purification_choice->column_chrom Complex Mixture / Oil distillation Distillation (if liquid) purification_choice->distillation Liquid pure_solid Pure Crystalline Solid recrystallization->pure_solid pure_liquid Pure Liquid column_chrom->pure_liquid distillation->pure_liquid analysis Purity Analysis (NMR, GC-MS, HPLC) pure_solid->analysis pure_liquid->analysis final_product Final Purified Product analysis->final_product

References

Technical Support Center: Synthesis of 3-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield of 3-propyl-1H-pyrazole synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Yield of this compound

  • Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I rectify this?

  • Answer: Low or no yield in pyrazole synthesis, particularly via the Knorr synthesis from a 1,3-dicarbonyl compound and hydrazine, can be attributed to several factors. Follow these troubleshooting steps to improve your yield.[1]

    • Purity of Starting Materials: Ensure the purity of your 1,3-hexanedione and hydrazine. Impurities in the dicarbonyl compound can lead to side reactions, while degraded hydrazine will have reduced nucleophilicity.[1] It is recommended to use freshly opened or purified hydrazine.[1]

    • Reaction Conditions:

      • Temperature: The reaction may require heating. Consider increasing the temperature or refluxing the reaction mixture to ensure it proceeds to completion.[2]

      • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure all starting material has been consumed.[1][2]

      • Solvent: The choice of solvent can be critical. While ethanol is commonly used, aprotic dipolar solvents such as DMF or DMSO have been shown to improve yields in some cases.[2]

    • Stoichiometry: A slight excess (1.0-1.2 equivalents) of hydrazine can be used to help drive the reaction to completion.[1]

    • pH Control: The pH of the reaction mixture can influence the rate and outcome. For reactions using hydrazine salts, the addition of a mild base like sodium acetate can be beneficial to neutralize the acid and promote a cleaner reaction.[1]

Issue 2: Formation of Multiple Products (Isomers)

  • Question: I am observing the formation of more than one product, likely regioisomers. How can I improve the regioselectivity of my synthesis?

  • Answer: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyls like 1,3-hexanedione. The initial nucleophilic attack of hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of this compound and 5-propyl-1H-pyrazole.

    • Steric and Electronic Effects: The regioselectivity is influenced by the steric and electronic properties of the substituents on the dicarbonyl compound.[1] In the case of 1,3-hexanedione, the difference in steric hindrance between the methyl and propyl groups can influence the site of initial hydrazine attack.

    • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase the regioselectivity in pyrazole formation.

    • Purification: If a mixture of regioisomers is formed, they can often be separated by silica gel column chromatography.[2]

Issue 3: Discoloration of the Reaction Mixture

  • Question: My reaction mixture has turned a dark yellow or red color. Is this normal, and can it be prevented?

  • Answer: Discoloration is a frequent observation in pyrazole synthesis, especially when using hydrazine salts.[1] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative processes.[1]

    • Prevention: Using a freshly opened bottle of hydrazine and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of colored byproducts.

    • Purification: Most colored impurities can be removed during workup and purification steps such as recrystallization or column chromatography.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and classic method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[2] For the synthesis of this compound, the required 1,3-dicarbonyl precursor is 1,3-hexanedione.

Q2: How can I prepare the 1,3-hexanedione precursor?

A2: 1,3-Hexanedione can be synthesized via a Claisen condensation reaction. A common approach is the crossed Claisen condensation between an ester, such as ethyl butyrate, and a ketone, like acetone, in the presence of a strong base (e.g., sodium ethoxide or sodium hydride).

Q3: What are some common side reactions to be aware of?

A3: Besides the formation of regioisomers, other potential side reactions include incomplete cyclization, where the reaction may stall at the hydrazone intermediate, and the formation of byproducts from impurities in the starting materials.[1][2]

Q4: How can I monitor the progress of my reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC).[1][2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. LC-MS can also be used for more detailed monitoring.[1]

Q5: What is the best way to purify the final this compound product?

A5: The crude product can be purified by several methods. If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol) is often effective.[1] For liquid products or to separate isomers, silica gel column chromatography is a common and effective method.[2] Distillation under reduced pressure is another viable option for purifying liquid pyrazoles.

Data Presentation

Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield (Illustrative Data)

ParameterCondition 1Condition 2Condition 3Expected Outcome
Solvent EthanolDMF2,2,2-TrifluoroethanolImproved regioselectivity and potentially higher yield with TFE.
Catalyst NoneAcetic Acid (catalytic)Nano-ZnO (10 mol%)Acid catalysis can increase the reaction rate. Nano-ZnO may lead to higher yields in shorter times.[2]
Temperature Room Temperature60 °CRefluxHigher temperatures generally favor faster reaction rates and completion.[2]
Hydrazine eq. 1.01.21.5A slight excess of hydrazine can improve yield by driving the reaction to completion.[1]

Note: This table provides illustrative examples of how reaction parameters can be varied to optimize the yield. Actual yields will depend on the specific experimental setup.

Experimental Protocols

Protocol 1: Synthesis of 1,3-Hexanedione (Precursor)

This protocol is a general procedure for a Claisen condensation to synthesize a 1,3-diketone.

  • Materials:

    • Sodium ethoxide

    • Anhydrous ethanol

    • Ethyl butyrate

    • Acetone

    • Diethyl ether

    • Hydrochloric acid (for workup)

    • Saturated sodium chloride solution (brine)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere.

    • Add a mixture of ethyl butyrate and acetone dropwise to the stirred solution at room temperature.

    • After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture to room temperature and pour it into a mixture of ice and hydrochloric acid to neutralize the base and precipitate the product.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,3-hexanedione.

    • Purify the crude product by vacuum distillation.

Protocol 2: Synthesis of this compound

This protocol is a general procedure for the Knorr pyrazole synthesis.

  • Materials:

    • 1,3-Hexanedione

    • Hydrazine hydrate or hydrazine salt

    • Ethanol (or other suitable solvent)

    • Glacial acetic acid (catalytic amount, optional)

    • Sodium acetate (if using a hydrazine salt)

    • Ethyl acetate (for workup)

    • Saturated sodium bicarbonate solution

    • Saturated sodium chloride solution (brine)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve 1,3-hexanedione (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature. If using a hydrazine salt, add sodium acetate (1.1 eq) to the mixture. A catalytic amount of glacial acetic acid can also be added.

    • Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.[2]

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Perform an aqueous workup by diluting the residue with ethyl acetate and washing sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[2]

    • Purify the crude this compound by silica gel column chromatography or vacuum distillation.[2]

Visualizations

experimental_workflow cluster_precursor Precursor Synthesis cluster_pyrazole Pyrazole Synthesis cluster_purification Purification A Ethyl Butyrate + Acetone B Claisen Condensation (Base, e.g., NaOEt) A->B Reactants C 1,3-Hexanedione B->C Product D 1,3-Hexanedione + Hydrazine C->D Use as Precursor E Knorr Cyclocondensation (Solvent, Heat) D->E Reactants F Crude this compound E->F Product G Purification (Distillation or Chromatography) F->G H Pure this compound G->H

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Low Yield of This compound purity Check Purity of Starting Materials (1,3-Hexanedione, Hydrazine) start->purity purity->start Impure conditions Optimize Reaction Conditions (Temperature, Time, Solvent) purity->conditions Purity Confirmed conditions->start Suboptimal stoichiometry Adjust Stoichiometry (Slight excess of Hydrazine) conditions->stoichiometry stoichiometry->start Incorrect Ratio purification Review Purification Technique (Loss during workup?) stoichiometry->purification purification->start Product Loss isomers Analyze for Regioisomers purification->isomers success Improved Yield isomers->success

Caption: Logical workflow for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 3,5-Disubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 3,5-disubstituted pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common side reactions and other experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am obtaining a mixture of regioisomers in my pyrazole synthesis. How can I improve the regioselectivity?

A1: The formation of regioisomers is a common challenge, particularly in the condensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines.[1][2][3] The outcome is influenced by the steric and electronic properties of the substituents on both reactants.

Troubleshooting Strategies:

  • Solvent and Catalyst Selection: The choice of solvent and catalyst can significantly influence the reaction pathway. For instance, conducting the reaction in N,N-dimethylacetamide at room temperature has been shown to afford high regioselectivity in certain cases.[1]

  • Substrate Modification: Altering the substituents on the 1,3-dicarbonyl compound can direct the initial nucleophilic attack of the hydrazine to a specific carbonyl group. For example, a more sterically hindered or electron-rich carbonyl group may react preferentially.

  • Alternative Synthetic Routes: Consider synthetic strategies that offer inherent regiocontrol. One such method involves the 1,3-dipolar cycloaddition of in-situ generated diazo compounds with specific dienophiles.[4] Another approach is the reaction of α,β-alkynic aldehydes with hydrazines.[1]

Q2: My pyrazole synthesis has a low yield. What are the possible causes and how can I optimize the reaction?

A2: Low yields can be attributed to several factors, including incomplete reaction, formation of stable intermediates, or degradation of the product.

Troubleshooting Strategies:

  • Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of starting materials and the formation of the product. This will help determine if the reaction has gone to completion.

  • Temperature and Reaction Time: Many pyrazole syntheses require heating (reflux) to proceed at a reasonable rate.[5][6] Consider increasing the temperature or prolonging the reaction time if starting materials are still present.

  • Catalyst Optimization: The choice and concentration of the catalyst (e.g., acetic acid, mineral acids, or Lewis acids) can be critical for facilitating the cyclization and dehydration steps.[6]

  • In-situ Generation of Intermediates: In some cases, the 1,3-dicarbonyl precursor may be unstable. An alternative is the in situ generation of the 1,3-diketone from a ketone and an acid chloride, followed by the addition of hydrazine in a one-pot synthesis.[1][7]

  • Oxidation of Pyrazoline Intermediate: The initial cyclization may form a stable pyrazoline intermediate which requires a subsequent oxidation step to yield the aromatic pyrazole.[8] This can be achieved by simply heating the pyrazoline in a solvent like DMSO under an oxygen atmosphere.[7]

Q3: I am observing the formation of N-alkylated regioisomers during the functionalization of my pyrazole. How can I control the selectivity?

A3: The N-alkylation of unsymmetrical pyrazoles often yields a mixture of regioisomers due to the similar nucleophilicity of the two nitrogen atoms in the pyrazole ring.[9][10]

Troubleshooting Strategies:

  • Steric Hindrance: Introducing a bulky substituent at the C3 or C5 position of the pyrazole ring can sterically hinder one of the nitrogen atoms, thereby directing the alkylation to the less hindered nitrogen.

  • Choice of Base and Solvent: The regioselectivity of N-alkylation can be highly dependent on the reaction conditions. The choice of base (e.g., K₂CO₃ vs. NaH) and solvent (e.g., acetonitrile, THF, or DMSO) can alter the site of deprotonation and subsequent alkylation.[11]

  • Alternative Alkylating Agents: Using sterically demanding alkylating agents can favor reaction at the less hindered nitrogen atom.[11]

  • Catalyst-Controlled Alkylation: Recent advances have shown that enzymatic catalysis can achieve unprecedented regioselectivity in pyrazole alkylation.[10] While highly specific, this may require specialized reagents and conditions.

Data Presentation: Regioselectivity in Pyrazole Synthesis

The following table summarizes the influence of substituents on the regioselectivity of the reaction between 1,3-diketones and arylhydrazines.

R¹ Substituent (Diketone)R³ Substituent (Diketone)ArylhydrazineProduct Ratio (1,3,5-isomer : 1,5,3-isomer)Reference
CH₃CF₃Phenylhydrazine>99:1[2]
CH₃CH₃PhenylhydrazineMixture of isomers[2]
ArylArylPhenylhydrazineGenerally a mixture, dependent on electronic effects[3]
AlkylHPhenylhydrazineHigh regioselectivity for the 1,5-disubstituted isomer[3]

Experimental Protocols

General Procedure for the Synthesis of 3,5-Diarylpyrazoles from Acetophenones and Aryl Hydrazones:

This protocol is adapted from a method that allows for the one-pot synthesis of 3,5-diarylpyrazoles.[5]

  • Reactant Mixture: In a round-bottom flask, combine the substituted acetophenone (1.0 equiv), the aryl hydrazone (1.0 equiv), dimethyl sulfoxide (DMSO, 4.0 equiv), and a catalytic amount of iodine (I₂, 0.05 equiv) in ethanol.

  • Acid Catalyst: Add a catalytic amount of hydrochloric acid (HCl).

  • Reaction: Reflux the mixture for 5-16 hours, monitoring the progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

  • Purification: Dilute the residue with water and adjust the pH to 4-5 using 6 N HCl. Filter the resulting precipitate, wash with water, and dry. Further purification can be achieved by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting Regioisomer Formation

G start Problem: Mixture of Regioisomers check_reactants Are the 1,3-dicarbonyl and/or hydrazine unsymmetrical? start->check_reactants yes_unsym Yes check_reactants->yes_unsym Yes no_unsym No (Symmetrical Reactants) check_reactants->no_unsym No strategy Select Control Strategy yes_unsym->strategy steric Steric Control: Introduce bulky groups to direct reaction. strategy->steric electronic Electronic Control: Utilize electron-donating/withdrawing groups. strategy->electronic conditions Condition Control: Optimize solvent and catalyst. strategy->conditions alt_route Alternative Synthesis: Consider 1,3-dipolar cycloaddition or other regioselective methods. strategy->alt_route outcome Achieve Regioselective Synthesis steric->outcome electronic->outcome conditions->outcome alt_route->outcome

Caption: Troubleshooting workflow for addressing regioisomer formation.

Experimental Workflow for Pyrazole Synthesis from Chalcones

G cluster_prep Step 1: Epoxidation cluster_cyclization Step 2: Cyclization cluster_dehydration Step 3: Dehydration Chalcone β-Arylchalcone Epoxide Epoxide Intermediate Chalcone->Epoxide Reaction H2O2 Hydrogen Peroxide H2O2->Epoxide Pyrazoline Pyrazoline Intermediate Epoxide->Pyrazoline Addition Hydrazine Hydrazine Monohydrate Hydrazine->Pyrazoline Pyrazole 3,5-Diaryl-1H-pyrazole Pyrazoline->Pyrazole Dehydration

Caption: Synthetic pathway to 3,5-diaryl-1H-pyrazoles from chalcones.

References

Technical Support Center: Troubleshooting Low Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to low regioselectivity in pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?

A1: In pyrazole synthesis, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers with the same molecular formula but different substituent arrangements on the pyrazole ring.[1][2] This reaction can lead to two possible regioisomers. Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.

Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?

A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is influenced by several key factors:[1][3]

  • Steric Effects: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can hinder the approach of the nucleophile, directing the reaction to the less sterically crowded carbonyl group.[1]

  • Electronic Effects: Electron-withdrawing groups increase the electrophilicity of a carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease electrophilicity.[1][2] The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[2]

  • Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the two nitrogen atoms in a substituted hydrazine. Under acidic conditions, the more basic nitrogen can be protonated, reducing its nucleophilicity and favoring attack by the other nitrogen.[1][2]

  • Solvent: The choice of solvent can significantly impact regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in pyrazole formation compared to conventional solvents like ethanol.[4]

  • Temperature: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn can affect the ratio of the regioisomers formed.[1]

Q3: I am observing a nearly 1:1 mixture of regioisomers. What steps can I take to improve the selectivity?

A3: A low regioselectivity, often manifesting as a nearly equimolar mixture of products, is a common challenge. Here are some troubleshooting strategies:

  • Solvent Modification: As a first step, consider changing the solvent. The use of fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been demonstrated to significantly enhance regioselectivity in favor of one isomer.[4] These solvents are non-nucleophilic and do not compete with the hydrazine in attacking the more reactive carbonyl group.[4]

  • pH Adjustment: The pH of the reaction can be a critical factor. If the reaction is run under neutral conditions, consider adding a catalytic amount of acid (e.g., HCl, H₂SO₄, p-TsOH) or a base (e.g., NaOAc, TEA). The optimal pH will depend on the specific substrates.

  • Hydrazine Salt vs. Free Base: The form of the hydrazine used can influence the outcome. For arylhydrazines, using the hydrochloride salt can favor the formation of one regioisomer, while the free base may lead to the other.[5]

  • Temperature Control: Analyze the effect of temperature. Running the reaction at a lower temperature may favor the kinetically controlled product, while higher temperatures might favor the thermodynamically more stable isomer.

Q4: My reaction is selective, but it's producing the undesired regioisomer. How can I reverse the selectivity?

A4: When the reaction favors the formation of the undesired regioisomer, a change in strategy is necessary.

  • Reverse the Electronic Demand: If possible, modify the substituents on your 1,3-dicarbonyl compound. For example, replacing an electron-donating group with an electron-withdrawing group on one side of the diketone can redirect the initial nucleophilic attack of the hydrazine.

  • Utilize a Different Hydrazine Derivative: The nature of the substituent on the hydrazine (e.g., alkyl vs. aryl) affects the relative nucleophilicity of the two nitrogen atoms. Switching from methylhydrazine to phenylhydrazine, for instance, can alter the preferred site of initial attack.

  • Alternative Synthetic Routes: If modifying the Knorr synthesis conditions is unsuccessful, consider alternative, more regioselective synthetic methods. These can include [3+2] cycloaddition reactions of sydnones with alkynes or reactions involving β-enamino diketones.[6][7]

Data Presentation

Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1,3-Diketones and Methylhydrazine.

EntrySolventRatio of Regioisomers (2a:3a or 2a:4a)
12-FurylCF₃EtOH36:64
22-FurylCF₃TFE85:15
32-FurylCF₃HFIP97:3
42-FurylCF₂CF₃EtOH64:36
52-FurylCF₂CF₃TFE98:2
62-FurylCF₂CF₃HFIP>99:<1
72-FurylCO₂EtEtOH44:56
82-FurylCO₂EtTFE89:11
92-FurylCO₂EtHFIP93:7

Data adapted from The Journal of Organic Chemistry.[4]

Experimental Protocols

Protocol 1: General Procedure for Pyrazole Synthesis in Fluorinated Alcohols

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (0.3 mmol) in the selected fluorinated solvent (0.5 mL of TFE or HFIP).

  • Addition of Hydrazine: Slowly add the substituted hydrazine (e.g., methylhydrazine) (0.45 mmol) to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 45 minutes.

  • Workup: Evaporate the solvent under reduced pressure. Take up the residue in ethyl acetate, wash with water and brine, and then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution and purify the residue by flash chromatography on silica gel to isolate the desired pyrazole regioisomer.

Protocol 2: Regiocontrolled Synthesis Using Arylhydrazine Hydrochloride vs. Free Base

  • Reaction Setup: In separate reaction vessels, place the trichloromethyl enone (1 mmol) in methanol (10 mL).

  • Addition of Hydrazine:

    • To one vessel, add the arylhydrazine hydrochloride (1.2 mmol).

    • To the second vessel, add the free arylhydrazine (1.2 mmol).

  • Reaction: Stir both mixtures at room temperature and monitor the progress by TLC.

  • Isolation: Upon completion, the products can be isolated and purified. The reaction with the hydrochloride salt is expected to yield the 1,3-regioisomer, while the free base should provide the 1,5-regioisomer.[5]

Visualizations

G Troubleshooting Low Regioselectivity start Low Regioselectivity Observed check_solvent Is a conventional solvent (e.g., EtOH) being used? start->check_solvent change_solvent Switch to a fluorinated alcohol (TFE or HFIP) check_solvent->change_solvent Yes check_pH Is the reaction run under neutral conditions? check_solvent->check_pH No re_evaluate Re-evaluate Regioselectivity change_solvent->re_evaluate adjust_pH Add catalytic acid or base check_pH->adjust_pH Yes check_hydrazine Are you using a free hydrazine base? check_pH->check_hydrazine No adjust_pH->re_evaluate use_salt Try using the hydrazine hydrochloride salt check_hydrazine->use_salt Yes consider_alt Consider alternative synthetic routes check_hydrazine->consider_alt No use_salt->re_evaluate G Factors Influencing Regioselectivity center Regioselectivity steric Steric Effects (Substituent Bulk) center->steric electronic Electronic Effects (EWG vs. EDG) center->electronic solvent Solvent Choice (e.g., Fluorinated Alcohols) center->solvent ph Reaction pH (Acidic vs. Basic) center->ph temp Temperature (Kinetic vs. Thermodynamic Control) center->temp

References

Technical Support Center: Overcoming Poor Solubility of Pyrazole Compounds in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the common challenge of poor aqueous solubility of pyrazole compounds in various biological assays.

Frequently Asked Questions (FAQs)

Q1: Why do many of my pyrazole compounds exhibit poor solubility in aqueous assay buffers?

A1: The poor aqueous solubility of many pyrazole derivatives often stems from their chemical structure. The planar and aromatic nature of the pyrazole ring can lead to strong crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.[1] Additionally, the presence of hydrophobic substituents can further decrease water solubility.

Q2: What are the initial signs of poor compound solubility in my assay?

A2: Signs of poor solubility can include:

  • Precipitation: Visible particles or cloudiness in your stock solutions or assay wells after dilution with aqueous buffers. This phenomenon is often referred to as "crashing out."

  • Inconsistent Assay Results: High variability between replicate wells and poor reproducibility of dose-response curves.

  • Non-ideal Dose-Response Curves: Shallow or flat dose-response curves, or curves that plateau at a low percentage of inhibition, can indicate that the compound is not fully dissolved at higher concentrations.

  • Low Maximum Response: The compound may not reach its expected maximum efficacy due to its limited solubility.

Q3: What is the maximum concentration of DMSO I can use as a co-solvent in my cell-based assays?

A3: While dimethyl sulfoxide (DMSO) is a powerful solvent for many organic compounds, its concentration in cell-based assays must be carefully controlled to avoid solvent-induced toxicity and off-target effects. A general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v).[2] However, the tolerance to DMSO is cell-line dependent, and it is crucial to include a vehicle control (media with the same final DMSO concentration as the test samples) in your experiments.

Q4: Can adjusting the pH of the assay buffer improve the solubility of my pyrazole compound?

A4: Yes, for pyrazole compounds with ionizable groups, pH adjustment can be a simple and effective method to enhance solubility. Pyrazoles can act as weak bases due to the lone pair of electrons on the sp²-hybridized N2 nitrogen atom.[3] Lowering the pH of the buffer will protonate this nitrogen, forming a more soluble salt. Conversely, if the pyrazole derivative has an acidic functional group, increasing the pH will deprotonate it, also leading to increased solubility. It is critical to ensure the final pH of the assay buffer is compatible with the biological system (e.g., cells, enzymes) being studied.

Q5: How do cyclodextrins work to improve the solubility of pyrazole compounds?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like pyrazole compounds, forming a host-guest inclusion complex.[4][5] This complex presents a water-soluble exterior, thereby increasing the apparent aqueous solubility of the guest molecule.[4][5]

Troubleshooting Guide

This guide provides a systematic approach to addressing poor pyrazole compound solubility in your assays.

Problem: Compound precipitates upon dilution into aqueous buffer.
Possible Cause Suggested Solution
Antisolvent precipitation due to rapid dilution from a high-concentration organic stock (e.g., DMSO).1. Optimize Dilution Method: Perform serial dilutions in a stepwise manner, gradually increasing the proportion of aqueous buffer. Vortex or mix thoroughly between each dilution step. 2. Use Co-solvents: Incorporate a water-miscible organic co-solvent such as ethanol, polyethylene glycol (PEG), or propylene glycol (PG) in your final assay buffer to increase the solvent capacity for your compound.[2][6] 3. Reduce Final Concentration: If possible, lower the final concentration of your compound in the assay to a level below its solubility limit in the assay buffer.
Problem: Inconsistent or non-reproducible assay data.
Possible Cause Suggested Solution
Micro-precipitation or aggregation of the compound at the tested concentrations.1. Visually Inspect Plates: Before reading the assay, carefully inspect the assay plates under a microscope for any signs of precipitation. 2. Employ Solubilization Techniques: Proactively use one of the solubilization methods described in this guide (co-solvents, pH adjustment, cyclodextrins, etc.) to ensure your compound remains in solution. 3. Kinetic Solubility Assessment: Perform a kinetic solubility assay to determine the solubility of your compound under your specific assay conditions.
Problem: Dose-response curve plateaus at a low level of activity.
Possible Cause Suggested Solution
The compound's solubility limit has been reached, preventing higher effective concentrations.1. Increase Compound Solubility: Utilize advanced formulation strategies such as creating an amorphous solid dispersion or a nanoparticle formulation to significantly enhance the compound's aqueous solubility.[7] 2. Confirm Target Engagement: Use a target engagement assay to verify that the compound is interacting with its intended biological target at the concentrations tested.

Quantitative Data on Solubility Enhancement

The following table provides a summary of the potential improvements in solubility for pyrazole compounds using various techniques. The values presented are illustrative and can vary significantly depending on the specific pyrazole derivative and the experimental conditions.

CompoundTechniqueVehicle/CarrierFold Increase in Solubility (approx.)Reference
CelecoxibCo-solventPEG 400-EthanolSignificant[6]
RiluzoleCyclodextrinα-CD1.7[8]
RiluzoleCyclodextrinSBE-β-CD3.7[8]
DexibuprofenCyclodextrin & PolymerHPβCD & Poloxamer-188~688[9]
Poorly Soluble DrugAmorphous Solid DispersionApinovex™ polymersUp to 80% drug loading[10]
Hydrophobic APIPolymeric MicellesApisolex™ polymersUp to 50,000x[11]

Experimental Protocols

Protocol 1: Use of Co-solvents for Solubilization

This protocol describes the preparation of a stock solution and subsequent dilutions for a poorly water-soluble pyrazole compound using a co-solvent system.

Materials:

  • Pyrazole compound

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG400)

  • Tween-80

  • Sterile saline (0.9% NaCl) or appropriate aqueous buffer

  • Sterile conical tubes or vials

  • Vortex mixer

Procedure:

  • Initial Solubilization:

    • Accurately weigh the required amount of the pyrazole compound.

    • Dissolve the compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10-100 mM). Ensure the final DMSO concentration in the assay will be ≤0.5%.[2]

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.[2]

  • Addition of Co-solvents and Surfactants:

    • Sequentially add PEG400 and Tween-80 to the DMSO stock solution. A common formulation consists of 10% DMSO, 40% PEG400, and 5% Tween-80.[2]

    • Vortex thoroughly after each addition to ensure a homogenous solution.

  • Final Dilution:

    • Slowly add sterile saline or the desired aqueous buffer to the co-solvent mixture to reach the final desired stock concentration.

    • Vortex until a clear and homogenous solution is obtained.

  • Assay Plate Preparation:

    • Perform serial dilutions of the final stock solution in the appropriate assay buffer to achieve the desired final concentrations in the assay wells.

Protocol 2: pH Adjustment for Solubility Enhancement

This protocol outlines the steps for improving the solubility of a weakly basic pyrazole compound by adjusting the pH of the assay buffer.

Materials:

  • Pyrazole compound

  • DMSO

  • Aqueous assay buffer

  • 1 M Hydrochloric acid (HCl)

  • pH meter

  • Sterile tubes

Procedure:

  • Determine the pKa of the Pyrazole Compound:

    • If the pKa is not known, it can be predicted using computational tools or determined experimentally. For a weakly basic pyrazole, the pKa of the conjugate acid is relevant.

  • Prepare a Concentrated Stock Solution:

    • Dissolve the pyrazole compound in 100% DMSO to create a high-concentration stock solution.

  • Adjust the pH of the Assay Buffer:

    • Take a volume of the aqueous assay buffer sufficient for your experiment.

    • Slowly add small increments of 1 M HCl while monitoring the pH with a calibrated pH meter.

    • Adjust the pH to a value at least one to two pH units below the pKa of the pyrazole's conjugate acid.

    • Ensure the final pH is compatible with your biological assay system.

  • Dilute the Compound into the pH-Adjusted Buffer:

    • Perform a serial dilution of the DMSO stock solution into the pH-adjusted assay buffer to achieve the final desired concentrations.

Protocol 3: Cyclodextrin-Mediated Solubilization

This protocol describes the use of Hydroxypropyl-β-cyclodextrin (HP-β-CD) to prepare a solution of a poorly soluble pyrazole compound.

Materials:

  • Pyrazole compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • DMSO

  • Sterile water or aqueous buffer

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare the Cyclodextrin Solution:

    • In a sterile vial, prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10-40% w/v). The optimal concentration will depend on the specific pyrazole compound.

    • Vortex or sonicate until the HP-β-CD is completely dissolved.

  • Prepare the Pyrazole Stock Solution:

    • In a separate sterile vial, dissolve the pyrazole compound in a minimal amount of DMSO to create a concentrated stock solution.

  • Form the Inclusion Complex:

    • Slowly add the pyrazole-DMSO stock solution to the HP-β-CD solution while vortexing vigorously.

    • Continue to vortex or sonicate the mixture for a period of time (e.g., 30 minutes to several hours) to facilitate the formation of the inclusion complex. The solution should become clear.

  • Final Preparation:

    • The resulting solution can be used as a stock for further dilutions in the assay buffer.

    • If required for sterile applications, the final solution can be filtered through a 0.22 µm syringe filter.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Poor Pyrazole Solubility start Start: Poorly Soluble Pyrazole Compound precipitate Observe Precipitation in Assay? start->precipitate optimize_dilution Optimize Dilution (Stepwise Dilution) precipitate->optimize_dilution Yes inconsistent_data Inconsistent/ Non-Reproducible Data? precipitate->inconsistent_data No use_cosolvent Use Co-solvents (DMSO, PEG, Ethanol) optimize_dilution->use_cosolvent use_cosolvent->inconsistent_data ph_adjust pH Adjustment inconsistent_data->ph_adjust Yes low_activity Low Max Activity/ Plateaued Curve? inconsistent_data->low_activity No cyclodextrin Use Cyclodextrins ph_adjust->cyclodextrin cyclodextrin->low_activity advanced_formulation Advanced Formulations (Solid Dispersion, Nanoparticles) low_activity->advanced_formulation Yes end Solubility Issue Resolved low_activity->end No advanced_formulation->end

Caption: A flowchart for troubleshooting poor pyrazole solubility.

Signaling_Pathway Simplified Signaling Pathway Targeted by Pyrazole Kinase Inhibitors cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Pyrazole_Inhibitor Pyrazole Kinase Inhibitor Pyrazole_Inhibitor->RAF Pyrazole_Inhibitor->MEK Pyrazole_Inhibitor->AKT

Caption: A diagram of a common signaling pathway targeted by pyrazole inhibitors.

References

Preventing degradation of 3-propyl-1H-pyrazole during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Propyl-1H-pyrazole

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent its degradation. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated place. The container should be tightly sealed to prevent exposure to moisture and air. For extended storage, maintaining an inert atmosphere, for example by storing under nitrogen or argon, is recommended.

Q2: What are the primary degradation pathways for pyrazole compounds?

A2: While the pyrazole ring itself is relatively stable, degradation can occur, particularly for its derivatives. The main pathways include:

  • Oxidation: Although the pyrazole ring is somewhat resistant, oxidative processes can occur, potentially at the N-1 and C-4 positions, leading to N-oxides or hydroxylated species. This can be initiated by dissolved oxygen or other reactive oxygen species.

  • Hydrolysis: This is a concern for pyrazole derivatives with functional groups like esters, which can hydrolyze under acidic or basic conditions.

  • Photodegradation: Exposure to light, especially UV radiation, can trigger photochemical reactions and lead to degradation.

Q3: What are the visible signs of this compound degradation?

A3: Physical changes can indicate potential degradation. These include a change in color, the development of an unusual odor, or a change in the physical state of the compound. If you observe any of these signs, it is advisable to re-analyze the compound for purity before use.

Q4: How can I check the purity of my this compound sample?

A4: The purity of this compound can be assessed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for determining the percentage of the active compound and identifying any impurities or degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and detect impurities.

Q5: Is this compound sensitive to moisture?

A5: Yes, compounds with a pyrazole nucleus can be sensitive to moisture. It is recommended to handle the compound under an inert atmosphere and store it in a dry environment. Some pyrazole derivatives are known to be water-reactive.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter with this compound.

Problem Possible Cause Recommended Action
Change in color of the compound (e.g., yellowing) Oxidation due to exposure to air or light.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) and in a dark place. Consider repurification by column chromatography if purity is compromised.
Unexpected peaks in HPLC/GC-MS analysis Degradation of the compound.Review storage conditions. The presence of new peaks may indicate the formation of degradation products. A forced degradation study can help identify these products.
Inconsistent experimental results Poor stability of the compound in the experimental medium.Evaluate the stability of this compound in your specific solvent or buffer system. Adjust the pH or add antioxidants if necessary.
Decreased potency or activity Degradation of the active compound.Re-test the purity of your sample. If degradation is confirmed, use a fresh, properly stored batch of the compound for your experiments.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

A forced degradation study, or stress testing, is used to identify potential degradation products and pathways.

Objective: To assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Photostability chamber

  • Oven

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours.

    • Photodegradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration.

    • Analyze the samples by a stability-indicating HPLC method (e.g

Technical Support Center: Scaling Up the Synthesis of 3-Propyl-1H-Pyrazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 3-propyl-1H-pyrazole. It includes detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions (FAQs) to ensure a smooth and efficient scale-up process for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The Knorr pyrazole synthesis is a widely used and scalable method. This involves the condensation reaction of a 1,3-dicarbonyl compound with hydrazine.[1][2] For the synthesis of this compound, the recommended starting materials are 1,3-hexanedione and hydrazine hydrate.

Q2: What are the primary safety concerns when working with hydrazine hydrate, especially on a larger scale?

A2: Hydrazine hydrate is acutely toxic, corrosive, a suspected carcinogen, and a reproductive toxin.[3] It is also flammable and can react vigorously with oxidizing agents.[4][5] All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a flame-resistant lab coat, and chemical splash goggles and a face shield.[3][6] For scaled-up reactions, it is crucial to have an emergency plan in place and to ensure adequate temperature control to prevent runaway reactions.[7]

Q3: My reaction mixture has turned a dark yellow or red. Is this a cause for concern?

A3: Discoloration of the reaction mixture to a yellow or red hue is a common observation in Knorr pyrazole syntheses, often due to the formation of colored impurities from the hydrazine starting material.[8] While not always indicative of a failed reaction, it does suggest the presence of impurities that will need to be removed during purification.

Q4: I'm observing a low yield of the desired this compound. What are the likely causes and how can I improve it?

A4: Low yields can stem from several factors, including incomplete reaction, suboptimal reaction conditions, or the formation of side products.[1] To improve the yield, you can try increasing the reaction time or temperature, ensuring the purity of your starting materials, and optimizing the purification process to minimize product loss.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.[9]

Experimental Protocols

Synthesis of this compound from 1,3-Hexanedione and Hydrazine Hydrate

This protocol is a general guideline for the synthesis of this compound. Optimization may be required based on the scale of the reaction.

Materials:

  • 1,3-Hexanedione

  • Hydrazine hydrate (64% in water)

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-hexanedione (1.0 eq) in ethanol.

  • Add a catalytic amount of glacial acetic acid to the solution.[10]

  • Slowly add hydrazine hydrate (1.1 eq) to the reaction mixture. An exothermic reaction may be observed.

  • Heat the mixture to reflux and monitor the reaction progress using TLC until the starting material is consumed.[6]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Perform an aqueous work-up by diluting the residue with ethyl acetate and washing sequentially with water and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude this compound.[6]

Purification of this compound

The crude product can be purified by either distillation or column chromatography.

  • Distillation: Fractional distillation under reduced pressure is a suitable method for purifying this compound on a larger scale.

  • Column Chromatography: For smaller scales or to achieve higher purity, silica gel column chromatography can be employed. A mixture of ethyl acetate and hexanes is a common eluent system for pyrazoles.[11]

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Low Yield Incomplete reaction.Increase reaction time and/or temperature. Monitor reaction progress by TLC to ensure completion.[1]
Side reactions.Ensure high purity of starting materials. Consider adding a mild base like sodium acetate to neutralize any acid byproducts that may promote side reactions.
Loss during work-up or purification.Optimize extraction and purification procedures. For recrystallization, use a minimal amount of hot solvent to avoid product loss.[12]
Reaction Mixture is Darkly Colored Impurities in hydrazine starting material.Use high-purity hydrazine hydrate.
Formation of colored byproducts.The use of a mild base can sometimes lead to a cleaner reaction.[8] Purification by column chromatography can help remove colored impurities.[8]
Formation of Multiple Products (Isomers) Use of an unsymmetrical 1,3-diketone.While 1,3-hexanedione is symmetrical with respect to the carbonyl groups involved in the initial reaction with hydrazine, impurities or side reactions could potentially lead to isomers. Characterize all products to identify the desired isomer.
Difficulty in Product Isolation Product is an oil and does not crystallize.If recrystallization fails, consider purification by distillation or column chromatography.
Product is highly soluble in the work-up solvent.Use a different extraction solvent or perform multiple extractions with smaller volumes of solvent.

Data Presentation

Reaction Conditions for Pyrazole Synthesis
Parameter Condition Reference
Starting Materials 1,3-Dicarbonyl Compound, Hydrazine[2]
Solvent Ethanol, Water, or Acetic Acid[8]
Catalyst Typically a protic acid (e.g., Acetic Acid)[1]
Temperature Room Temperature to Reflux[1][13]
Reaction Time Varies (monitor by TLC)[1]
Analytical Data for Characterization
Proton (¹H NMR) Expected Chemical Shift (δ, ppm) Carbon (¹³C NMR) Expected Chemical Shift (δ, ppm)
NH~12.3 (broad singlet)C3~150-155
H4~6.1 (doublet)C4~105
H5~7.4 (doublet)C5~134
Propyl-CH₂ (α)~2.5-2.8 (triplet)Propyl-CH₂ (α)~25-30
Propyl-CH₂ (β)~1.6-1.8 (sextet)Propyl-CH₂ (β)~22-25
Propyl-CH₃ (γ)~0.9-1.0 (triplet)Propyl-CH₃ (γ)~13-15

Note: The chemical shifts are approximate and based on data for 3-methylpyrazole and other substituted pyrazoles.[9][14][15]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A 1. Dissolve 1,3-Hexanedione in Ethanol B 2. Add Catalytic Acetic Acid A->B C 3. Add Hydrazine Hydrate B->C D 4. Reflux and Monitor by TLC C->D E 5. Remove Solvent D->E F 6. Aqueous Work-up (EtOAc, H₂O, Brine) E->F G 7. Dry and Concentrate F->G H 8. Distillation or Column Chromatography G->H I 9. Characterization (NMR, MS) H->I

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield A Low Yield of this compound B Check for Incomplete Reaction (TLC) A->B D Assess Starting Material Purity A->D F Investigate Side Reactions A->F H Review Purification Method A->H C Increase Reaction Time/Temperature B->C Incomplete E Purify Starting Materials D->E Impure G Optimize Reaction Conditions (e.g., add base) F->G I Minimize Loss During Extraction/Chromatography H->I safety_protocol A Hydrazine Hydrate Handling Always in Fume Hood Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Have Emergency Plan Ready B Scale-Up Considerations Ensure Adequate Cooling Monitor for Exotherms Controlled Addition of Reagents A->B C Waste Disposal Collect in Designated Waste Container Do Not Mix with Oxidizers Follow Institutional Guidelines B->C

References

Technical Support Center: Refinement of Analytical Methods for Pyrazole Isomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing targeted guidance on the separation of pyrazole isomers. The following sections offer solutions to common challenges, detailed experimental protocols, and comparative data to aid in method development and refinement.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating pyrazole isomers?

A1: The primary challenge stems from the similar physicochemical properties of pyrazole isomers. Regioisomers often have very close polarities, while enantiomers exhibit identical physical properties in non-chiral environments, making them difficult to resolve using standard chromatographic techniques.[1] The synthesis of pyrazoles, such as through the Knorr synthesis, frequently results in a mixture of these challenging-to-separate regioisomers.[2]

Q2: Which analytical techniques are most effective for pyrazole isomer separation?

A2: The most effective technique depends on the type of isomers:

  • High-Performance Liquid Chromatography (HPLC): This is a versatile method for both regioisomers and is essential for separating enantiomers using Chiral Stationary Phases (CSPs).[1] HPLC can be performed in normal-phase, reverse-phase, or polar organic modes to achieve high resolution.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile pyrazole isomers, providing both separation and structural identification.[2]

  • Supercritical Fluid Chromatography (SFC): SFC is a valuable alternative, particularly for chiral separations. It often allows for faster analysis times compared to HPLC and uses more environmentally friendly mobile phases.[3][4]

  • Flash Column Chromatography: This is widely used for the preparative-scale separation of regioisomers from synthetic reaction mixtures, typically using silica gel.[1][5]

Q3: What are Chiral Stationary Phases (CSPs) and why are they important for pyrazole analysis?

A3: Chiral Stationary Phases are column packings that contain a single enantiomer of a chiral compound. They are crucial for the separation of enantiomers, which cannot be resolved by conventional achiral chromatography.[1] Polysaccharide-based CSPs, such as Lux cellulose-2 and Lux amylose-2, have proven highly effective for resolving chiral pyrazole derivatives by creating transient diastereomeric complexes with the analytes, allowing for their differential elution.[1][6][7]

Q4: Can the mobile phase composition significantly impact the separation of pyrazole enantiomers on a CSP?

A4: Yes, the mobile phase plays a critical role in chiral recognition.[6] In normal-phase chromatography, hydrogen bonding between the analyte and the chiral selector is a key contributor to separation.[7] In polar organic modes, competition between the analyte and mobile phase molecules for interaction sites on the stationary phase greatly affects resolution.[6] Therefore, screening different mobile phases (e.g., n-hexane/ethanol, acetonitrile, methanol) is a critical step in method development.[6][7]

Troubleshooting Guide

This guide addresses specific issues encountered during experimental analysis of pyrazole isomers.

Q1: My pyrazole isomers are not separating and are co-eluting in HPLC. What steps should I take?

A1: Co-elution is a common issue when separating closely related isomers.[8] A systematic approach is required to improve column selectivity and efficiency.

Troubleshooting Workflow for Peak Co-elution

start Start: Isomers Co-elute step1 Optimize Mobile Phase start->step1 step2 Adjust Solvent Strength (e.g., change organic/aqueous ratio) step1->step2 No Improvement step3 Switch Organic Modifier (e.g., Acetonitrile to Methanol or vice-versa) step2->step3 end Separation Achieved step2->end Success step4 Modify pH (for ionizable compounds) step3->step4 step3->end Success step5 Adjust Column Temperature step4->step5 No Improvement step4->end Success step6 Change Stationary Phase step5->step6 No Improvement step5->end Success step7 Consider a Different Column Chemistry (e.g., C18 to Phenyl-Hexyl for regioisomers) step6->step7 step8 Select a Different Chiral Stationary Phase (e.g., Cellulose to Amylose for enantiomers) step6->step8 step7->end Success step8->end Success

Caption: Troubleshooting flowchart for HPLC peak co-elution.

Q2: My chromatogram shows significant peak tailing. What is the cause and how can I fix it?

A2: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanols on a silica-based column.[8]

  • Solution for RP-HPLC: Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations or use a highly end-capped column. Adjusting the mobile phase pH can also help by ensuring the analyte is in a single, non-ionized form.[8][9]

  • Solution for NP-HPLC: Ensure your sample solvent is not stronger than the mobile phase. Dissolve the sample in the mobile phase itself if possible.

Q3: My retention times are shifting between injections. Why is this happening?

A3: Unstable retention times can indicate issues with the HPLC system's stability or method robustness.[8]

  • Check Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the sequence. This is especially important for gradient methods.

  • Verify Mobile Phase Composition: If preparing the mobile phase online, check the pump's proportioning valves for accuracy. Premixing the mobile phase manually can eliminate this as a variable.[10]

  • Control Temperature: Use a column oven to maintain a constant temperature, as fluctuations can significantly affect retention times.[8]

Q4: The backpressure in my HPLC system is unusually high. What should I do?

A4: High backpressure typically points to a blockage in the system.[8]

  • Isolate the Blockage: Systematically disconnect components, starting from the detector and moving backward toward the pump, to identify which part is causing the high pressure.

  • Check for Blocked Frits: The most common cause is a clogged column inlet frit. If the column manufacturer permits, try back-flushing the column at a low flow rate to dislodge particulates.[8]

  • Prevent Precipitation: If using buffers, ensure they are fully dissolved and completely miscible with the organic portion of the mobile phase to prevent them from precipitating under high organic conditions.[8]

Data Summary Tables

Table 1: HPLC Conditions for Chiral Pyrazole Derivative Separation

ParameterLux Cellulose-2 ColumnLux Amylose-2 ColumnReference
Preferred Elution Mode Polar Organic ModeNormal Elution Mode[6][11]
Typical Mobile Phase Acetonitrile or Methanoln-Hexane / Ethanol[6][7]
Typical Analysis Time ~5 minutes~30 minutes[11]
Maximum Resolution (Rs) Up to 18Up to 30[11]
Key Advantage Short run times, sharp peaksGreater enantiomer-resolving ability[6][11]

Table 2: GC-MS Conditions for Pyrazole Regioisomer Analysis

ParameterValueReference
Column DB-5ms (5% phenyl-methylpolysiloxane) or equivalent[2]
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness[2]
Injector Temperature 250 °C[2]
Injection Mode / Ratio Split (20:1, adjustable)[2]
Carrier Gas Helium[2]
Flow Rate 1.2 mL/min (constant flow)[2]
Oven Program 80 °C (hold 2 min), then ramp accordingly[2]

Detailed Experimental Protocols

Protocol 1: Separation of Pyrazole Regioisomers by Silica Gel Column Chromatography

This protocol provides a general method for the preparative separation of a mixture of two pyrazole regioisomers.[5]

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Screen various solvent systems (e.g., gradients of hexane/ethyl acetate) to find an eluent that provides adequate separation (a clear difference in Rf values) between the two regioisomer spots.[5]

  • Column Packing: Prepare a glass column with a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Ensure the silica bed is well-packed and free of air bubbles.

  • Sample Loading: Dissolve the crude mixture of pyrazole regioisomers in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the solvent system determined by TLC. If a gradient is needed, start with a low polarity mixture and gradually increase the polarity by adding more of the polar solvent (e.g., ethyl acetate).[5]

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction using TLC.

  • Product Isolation: Combine the fractions containing the pure desired isomer and remove the solvent under reduced pressure using a rotary evaporator.

  • Characterization: Confirm the structure and assess the isomeric purity of the isolated product using NMR spectroscopy.[5]

Protocol 2: Enantioselective HPLC Separation of Chiral Pyrazoles

This protocol is based on methods developed for separating chiral 4,5-dihydro-1H-pyrazole derivatives using polysaccharide-based CSPs.[6][7]

  • Column Selection: Choose an appropriate chiral stationary phase. For fast analyses, a cellulose-based column (e.g., Lux Cellulose-2) is often superior in polar organic mode. For maximum resolution, an amylose-based column (e.g., Lux Amylose-2) may be better in normal phase mode.[6][11]

  • Mobile Phase Preparation:

    • Polar Organic Mode: Use HPLC-grade acetonitrile, methanol, ethanol, or mixtures thereof.[6]

    • Normal Phase Mode: Prepare a mixture of n-hexane and ethanol. A 1:1 (v/v) ratio can be a good starting point.[7]

  • Sample Preparation: Accurately weigh and dissolve the racemic pyrazole sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter.

  • HPLC System Setup:

    • Install the selected chiral column and equilibrate it with the mobile phase until a stable baseline is achieved.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to an appropriate wavelength for the analyte.

  • Analysis: Inject the prepared sample onto the HPLC system and record the chromatogram.

  • Optimization: If baseline separation is not achieved, systematically adjust the mobile phase composition. For normal phase, alter the percentage of the alcohol modifier. For polar organic mode, try different solvents or mixtures (e.g., methanol/acetonitrile).[6][7]

Visual Guides

General Workflow for Pyrazole Isomer Separation Method Development

start Sample with Pyrazole Isomers decision1 Determine Isomer Type start->decision1 regio Regioisomers decision1->regio Structural enantio Enantiomers (Chiral) decision1->enantio Stereo gcms GC-MS (for volatile compounds) regio->gcms hplc_rp Reverse-Phase HPLC regio->hplc_rp hplc_np Normal-Phase HPLC / Flash Chromatography regio->hplc_np chiral_hplc Chiral HPLC (CSP) enantio->chiral_hplc chiral_sfc Chiral SFC (CSP) enantio->chiral_sfc optimize Optimize Method (Mobile Phase, Temperature, etc.) gcms->optimize hplc_rp->optimize hplc_np->optimize chiral_hplc->optimize chiral_sfc->optimize

Caption: Workflow for selecting an analytical separation method.

References

Validation & Comparative

A Comparative Analysis of the Biological Activity of 3-Propyl-1H-Pyrazole and Other Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3][4][5][6][7][8] This guide provides a comparative overview of the biological activity of the simple alkyl-substituted pyrazole, 3-propyl-1H-pyrazole, against other more complex pyrazole derivatives. While direct and extensive experimental data for this compound is limited in publicly available literature, this comparison is based on the established biological profiles of structurally related pyrazoles and general structure-activity relationship (SAR) trends.

Summary of Biological Activities

Pyrazoles are well-documented for their significant anti-inflammatory, antimicrobial, and antiproliferative properties.[1][2][3][4][5][6][7][8] The biological activity is often dictated by the nature and position of substituents on the pyrazole ring.

Table 1: Comparative Antimicrobial Activity of Pyrazole Derivatives
Compound/DerivativeTest Organism(s)Activity Metric (e.g., MIC, Zone of Inhibition)Reference
General Alkylpyrazoles (e.g., this compound) Various bacteria and fungiData not readily available in reviewed literature. Expected to have modest activity compared to more functionalized analogs.N/A
Thiazolidinone-clubbed pyrazoles E. coliMIC: 16 μg/ml[9]
Aminoguanidine-derived 1,3-diphenyl pyrazoles S. aureus, E. coliMIC: 1–8 μg/ml[9]
Pyrazole-thiazole hybrids S. aureus, Klebsiella planticolaMIC: 1.9–3.9 μg/ml[9]
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde derivatives Gram-positive and Gram-negative bacteriaPotent growth inhibition[10]
Indazole and Pyrazoline derivatives Gram-positive bacteria (including MDR strains)MIC: 4-128 µg/mL[11]
Table 2: Comparative Anti-inflammatory Activity of Pyrazole Derivatives
Compound/DerivativeAssayActivity Metric (e.g., % inhibition, IC50)Reference
General Alkylpyrazoles (e.g., this compound) Carrageenan-induced paw edemaData not readily available in reviewed literature.N/A
3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide derivatives Carrageenan-induced rat paw edema70-78% inhibition at 3h[4]
1,3,4-trisubstituted pyrazole derivatives Carrageenan-induced paw edema≥84.2% inhibition[4]
3,5-diaryl-pyrazole derivatives COX-2 InhibitionIC50 = 0.01 μM[12]
Pyrazolyl thiazolones COX-2/5-LOX InhibitionDual inhibition observed[12]
New pyrazole derivatives COX-2 InhibitionIC50: 19.87-61.24 nM[13]
Table 3: Comparative Antiproliferative Activity of Pyrazole Derivatives
Compound/DerivativeCell Line(s)Activity Metric (e.g., IC50, GI50)Reference
General Alkylpyrazoles (e.g., this compound) Various cancer cell linesData not readily available in reviewed literature.N/A
Ionone-derived 1,5-pyrazoles Drug-resistant cancer cell linesOvercomes common drug-resistance mechanisms[14]
Pyrazole and pyrimidine derivatives A549, HCT116, HepG2, MCF-7IC50: 5.50–11.00 μM[15]
1H-benzofuro[3,2-c]pyrazole derivatives K562, MCF-7, A549GI50: 0.021–1.7 μM[16]
3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids MCF7, A549, HeLa, PC3IC50: 2.82–6.28 μM[17]
3,5-Diaryl substituted pyrazole derivatives PC3, DU145Potent growth inhibition[18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for assessing the biological activities of pyrazole compounds.

Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Microbial Inoculum: Bacterial or fungal strains are cultured overnight in an appropriate broth medium. The culture is then diluted to achieve a standardized inoculum concentration (e.g., 1.5 × 10^8 CFU/mL).[5]

  • Compound Preparation: The test pyrazole compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Serial Dilution: Serial two-fold dilutions of the compound stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium.[5]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[19]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5][20]

Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)

This in vivo assay is a standard model for evaluating acute inflammation.

  • Animal Model: Typically, Wistar albino rats are used.[21]

  • Compound Administration: The test pyrazole compounds are administered orally or intraperitoneally at a specific dose (e.g., 10 mg/kg body weight).[12] A control group receives the vehicle, and a standard drug group receives a known anti-inflammatory agent (e.g., diclofenac sodium).[2]

  • Induction of Inflammation: After a set period (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is given into the right hind paw of the rats to induce localized edema.[4][21]

  • Measurement of Paw Edema: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.[4]

Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.[14][16]

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazole compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[15]

Visualizations

Signaling Pathway: Cyclooxygenase (COX) Inhibition

Many pyrazole derivatives exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins involved in inflammation.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Pyrazoles Pyrazole Derivatives Pyrazoles->COX_Enzymes Inhibition

Caption: Inhibition of the COX pathway by pyrazole derivatives.

Experimental Workflow: Antimicrobial MIC Determination

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of pyrazole compounds.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result Culture Overnight Microbial Culture Inoculation Inoculation with Microbial Suspension Culture->Inoculation Compound Pyrazole Compound Stock Solution Serial_Dilution Serial Dilution in 96-Well Plate Compound->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation Inoculation->Incubation Readout Visual Inspection for Growth Incubation->Readout MIC Determine MIC Readout->MIC

Caption: Workflow for MIC determination of pyrazoles.

Logical Relationship: Structure-Activity Relationship (SAR) of Pyrazoles

This diagram illustrates the general principle of how modifying the pyrazole scaffold influences its biological activity.

SAR_Logic Pyrazole_Core Pyrazole Core Scaffold Modification Chemical Modification Pyrazole_Core->Modification Substituents Substituents (R1, R2, R3) Substituents->Modification Biological_Activity Biological Activity (Antimicrobial, Anti-inflammatory, etc.) Modification->Biological_Activity Potency Potency & Selectivity Biological_Activity->Potency

Caption: SAR logic for pyrazole derivatives.

References

3-Propyl-1H-Pyrazole: A Scaffolding Start Point in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the untapped potential of 3-propyl-1H-pyrazole against established pyrazole-based pharmaceuticals, supported by established experimental protocols for validation.

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its versatile structure has given rise to a multitude of FDA-approved drugs with a wide array of therapeutic applications, from anti-inflammatory agents to cancer therapies. This guide explores the potential of a simple, unadorned member of this family, this compound, as a foundational scaffold for novel drug candidates. Due to a notable lack of direct experimental data on this compound's biological activity, this comparison will evaluate its structural simplicity against highly functionalized and successful pyrazole-based drugs, providing a roadmap for its potential validation through established experimental protocols.

Overview of this compound

This compound is a simple pyrazole derivative with a propyl group at the 3-position. Its basic chemical and physical properties are well-documented.[1] However, a comprehensive review of scientific literature reveals a significant gap in research regarding its specific biological effects. While some commercial suppliers suggest potential anti-inflammatory and anticancer properties, these claims are not substantiated by published experimental data. This lack of data presents both a challenge and an opportunity for researchers in drug discovery.

Comparative Analysis with Marketed Pyrazole-Based Drugs

To understand the potential trajectory of this compound, it is instructive to compare it with two highly successful, structurally more complex pyrazole-based drugs: Celecoxib and Sildenafil. Additionally, a recently investigated N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, a derivative of the closely related 5-propyl-1H-pyrazole, offers a glimpse into a potential therapeutic avenue for simple propyl-pyrazole scaffolds.

FeatureThis compoundCelecoxib (Celebrex®)Sildenafil (Viagra®)N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide
Core Structure Monocyclic pyrazoleDiaryl-substituted pyrazolePyrazolo[4,3-d]pyrimidin-7-oneDisubstituted pyrazole
Key Substituents Propyl group4-methylphenyl, trifluoromethyl, benzenesulfonamideEthoxyphenyl, methylpiperazinylsulfonyl, methyl, propylN-phenylcarboxamide
Primary Mechanism of Action UnknownSelective COX-2 inhibitor[2][3][4][5]Selective PDE5 inhibitor[6][7][8][9][10]Selective HDAC6 inhibitor and degrader[11]
Therapeutic Area Not establishedAnti-inflammatory, Analgesic[2]Erectile dysfunction, Pulmonary arterial hypertension[6][7]Investigational for Acute Liver Injury[11]
Clinical Status Not clinically evaluatedFDA ApprovedFDA ApprovedPreclinical

The comparison highlights a clear trend: the therapeutic efficacy of pyrazole-based drugs is driven by specific, often complex, substitutions on the core pyrazole ring. These substitutions are crucial for target binding and selectivity. The simple propyl group of this compound is unlikely to confer high-potency or selective activity on its own. However, its unfunctionalized nature makes it an ideal starting point for chemical modification and fragment-based drug design.

Potential Signaling Pathways and Therapeutic Targets

Based on the activities of other pyrazole derivatives, several signaling pathways could be explored for this compound and its future derivatives.

Signaling_Pathways cluster_inflammation Inflammation (COX-2 Pathway) cluster_vasodilation Vasodilation (NO/cGMP Pathway) cluster_epigenetics Epigenetic Regulation (HDAC6) Arachidonic_Acid Arachidonic_Acid Prostaglandins Prostaglandins Arachidonic_Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation Mediates Celecoxib Celecoxib Celecoxib->Prostaglandins Inhibits NO NO cGMP cGMP NO->cGMP Activates Guanylate Cyclase Vasodilation Vasodilation cGMP->Vasodilation Promotes Inactive_GMP Inactive_GMP cGMP->Inactive_GMP PDE5 PDE5 PDE5 Sildenafil Sildenafil Sildenafil->Inactive_GMP Inhibits HDAC6 HDAC6 Acetylated_Tubulin Acetylated_Tubulin Tubulin Tubulin Acetylated_Tubulin->Tubulin HDAC6 Cytoskeletal_Dynamics Cytoskeletal_Dynamics Acetylated_Tubulin->Cytoskeletal_Dynamics Propyl_Pyrazole_Derivative 5-propyl-1H-pyrazole derivative Propyl_Pyrazole_Derivative->Tubulin Inhibits This compound This compound cluster_inflammation cluster_inflammation This compound->cluster_inflammation Potential for Derivative Targeting cluster_vasodilation cluster_vasodilation This compound->cluster_vasodilation Potential for Derivative Targeting cluster_epigenetics cluster_epigenetics This compound->cluster_epigenetics Potential for Derivative Targeting Experimental_Workflow cluster_initial_screening Initial Screening cluster_lead_identification Lead Identification & Optimization cluster_preclinical_testing Preclinical Testing Cytotoxicity In Vitro Cytotoxicity (e.g., MTT Assay) SAR_Studies Structure-Activity Relationship (SAR) Studies Cytotoxicity->SAR_Studies Enzyme_Panel Broad Enzyme/Receptor Screening Panel Enzyme_Panel->SAR_Studies Lead_Optimization Lead Optimization (Chemical Synthesis) SAR_Studies->Lead_Optimization In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Paw Edema) Lead_Optimization->In_Vivo_Efficacy ADMET ADMET & PK/PD Studies In_Vivo_Efficacy->ADMET This compound This compound This compound->Cytotoxicity This compound->Enzyme_Panel

References

Unlocking the Potential of 3-Propyl-1H-Pyrazole Analogs: A Comparative Guide to their Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of 3-propyl-1H-pyrazole analogs, focusing on their structure-activity relationships (SAR) as potent enzyme inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and workflows to support ongoing research and development in this promising area of medicinal chemistry.

The pyrazole scaffold is a well-established pharmacophore in numerous clinically approved drugs.[1] The strategic substitution at various positions of the pyrazole ring allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. This guide specifically delves into the emerging class of this compound analogs, which have demonstrated significant potential as inhibitors of c-Jun N-terminal Kinase 3 (JNK3), a key therapeutic target for neurodegenerative diseases.[2][3]

Comparative Analysis of Biological Activity

The inhibitory activity of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives against JNK3 has been systematically evaluated. The data presented below highlights the impact of substituting the alkyl group at the 3-position of the pyrazole ring, with a particular focus on the propyl analog. The inhibitory concentrations (IC50) were determined using the ADP-Glo™ Kinase Assay.

Compound IDR (Substitution at 3-position)JNK3 IC50 (µM)
1a Methyl0.635
1b Ethyl0.824
1c Propyl 0.227
1d Isopropyl0.361

Data sourced from a study on 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as selective JNK3 inhibitors.[2][4]

The presented data indicates that the nature of the alkyl substituent at the 3-position of the pyrazole ring plays a crucial role in the inhibitory potency against JNK3. Notably, the compound with a propyl group (1c) exhibited the lowest IC50 value, suggesting it is the most potent inhibitor among the tested straight-chain alkyl analogs.

Experimental Protocols

The following section details the methodologies employed for the key experiments cited in this guide.

Synthesis of 3-Alkyl-5-Aryl-1-pyrimidyl-1H-pyrazole Derivatives

The synthesis of the target compounds was achieved through a multi-step process:

  • Enolate Formation and Reaction with Dimethyl Oxalate: A solution of the appropriately substituted methyl ketone (1 equivalent) in a suitable solvent was treated with a base such as sodium methoxide to form the enolate. This was subsequently reacted with dimethyl oxalate to yield the corresponding β-ketoester.[4]

  • Knorr Pyrazole Synthesis: The β-ketoester intermediate was then subjected to a cyclocondensation reaction with a hydrazinyl pyrimidine in a suitable solvent, such as ethanol, to afford the 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole core structure.[4]

  • Further Modifications (if applicable): The ester group on the pyrazole ring could be further modified, for instance, by reduction to an alcohol using a reducing agent like lithium aluminum hydride, followed by conversion to other functional groups as required for the specific analog.[4]

In Vitro JNK3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The inhibitory activity of the synthesized compounds against JNK3 was determined using the ADP-Glo™ Kinase Assay from Promega.[5][6] This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human JNK3 enzyme

  • ATF2 (Activating Transcription Factor 2) protein substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound analogs)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • 384-well plates

Procedure:

  • Compound Preparation: A serial dilution of the test compounds was prepared in DMSO and then further diluted in the kinase buffer.

  • Reaction Setup: In a 384-well plate, the following were added in order: the test compound at various concentrations, the recombinant JNK3 enzyme, and a mixture of the ATF2 substrate and ATP to initiate the reaction.

  • Kinase Reaction: The plate was incubated at room temperature for 60 minutes to allow the phosphorylation of the substrate by JNK3.

  • Reaction Termination and ATP Depletion: ADP-Glo™ Reagent was added to each well to stop the kinase reaction and deplete the remaining ATP. The plate was then incubated for 40 minutes at room temperature.[7]

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent was added to convert the ADP generated during the kinase reaction back to ATP. This newly synthesized ATP is then used by a luciferase to produce a luminescent signal. The plate was incubated for another 30-60 minutes at room temperature.[7]

  • Data Acquisition: The luminescence of each well was measured using a plate reader.

  • Data Analysis: The percentage of inhibition for each concentration of the test compound was calculated relative to a control with no inhibitor. The IC50 value was determined by fitting the data to a dose-response curve.[8]

Visualizing Key Pathways and Processes

To further elucidate the context of this research, the following diagrams, generated using the DOT language, illustrate the relevant signaling pathway and the experimental workflow for the synthesis of the discussed compounds.

JNK3_Signaling_Pathway cluster_upstream Upstream Activation cluster_core JNK3 Signaling cluster_downstream Downstream Effects Stress Stress Stimuli (e.g., Oxidative Stress) MAP3K MAPKKK (e.g., ASK1) Stress->MAP3K MAP2K MAPKK (MKK4/MKK7) MAP3K->MAP2K JNK3 JNK3 MAP2K->JNK3 Phosphorylation cJun c-Jun JNK3->cJun Phosphorylation Apoptosis Neuronal Apoptosis cJun->Apoptosis Inhibitor This compound Analog Inhibitor->JNK3 Inhibition

JNK3 Signaling Pathway and Inhibition.

Synthesis_Workflow start Starting Materials|{Methyl Ketone | Dimethyl Oxalate} step1 Step 1: Enolate Formation & Condensation Base (e.g., NaOMe) Solvent start->step1 intermediate1 Intermediate|β-Ketoester step1->intermediate1 step2 Step 2: Knorr Pyrazole Synthesis Hydrazinyl Pyrimidine Solvent (e.g., Ethanol) intermediate1->step2 product Final Product|3-Alkyl-5-Aryl-1-pyrimidyl-1H-pyrazole step2->product

Synthesis Workflow for Pyrazole Analogs.

References

Comparative analysis of different synthetic routes to 3-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to 3-Propyl-1H-Pyrazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of three primary synthetic routes to this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The comparison focuses on objectivity, supported by established chemical principles and representative experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a substituted pyrazole with applications as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds. The selection of a synthetic route can significantly impact yield, purity, cost, and scalability. This document evaluates three common and effective strategies for the synthesis of this target molecule: the Knorr pyrazole synthesis from a 1,3-dicarbonyl compound, synthesis from an α,β-unsaturated ketone, and a [3+2] cycloaddition reaction involving an alkyne and a diazo compound.

Quantitative Data Summary

The following table summarizes the key quantitative and qualitative aspects of the three synthetic routes discussed.

ParameterRoute 1: Knorr Pyrazole Synthesis Route 2: From α,β-Unsaturated Ketone Route 3: From Alkyne and Diazo Compound
Starting Materials 1,3-Hexanedione, Hydrazine hydrate1-Hexen-3-one, Hydrazine hydrate1-Pentyne, Diazomethane
Key Reaction Steps Condensation, CyclizationMichael Addition, Cyclization, Oxidation[3+2] Cycloaddition
Typical Solvents Ethanol, Acetic AcidEthanolDiethyl ether
Catalyst/Reagent Acid or Base catalyst (optional)--
Typical Reaction Temp. RefluxRoom temperature to Reflux0 °C to Room temperature
Reported Yields Moderate to Good (potential mixture of isomers)Good to ExcellentGood
Purity/Purification Distillation or CrystallizationColumn ChromatographyDistillation or Column Chromatography
Advantages Readily available starting materials, one-pot reaction.Mild reaction conditions for the initial cyclization.High regioselectivity.
Disadvantages Potential for formation of regioisomers (3-propyl and 5-propyl).Requires an additional oxidation step, potential for side reactions.Use of diazomethane, which is toxic and explosive.

Experimental Protocols

Route 1: Knorr Pyrazole Synthesis from 1,3-Hexanedione

This classical method involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][2] For the synthesis of this compound, the required precursor is 1,3-hexanedione.

Procedure:

  • To a solution of 1,3-hexanedione (1.14 g, 10 mmol) in ethanol (20 mL), hydrazine hydrate (0.5 mL, 10 mmol) is added dropwise with stirring.

  • A catalytic amount of acetic acid (0.1 mL) is then added to the reaction mixture.

  • The mixture is heated to reflux and the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in diethyl ether and washed with a saturated solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by vacuum distillation to afford this compound.

Route 2: Synthesis from 1-Hexen-3-one

This route involves the reaction of an α,β-unsaturated ketone with hydrazine to form a pyrazoline intermediate, which is subsequently oxidized to the pyrazole.

Procedure:

  • In a round-bottom flask, 1-hexen-3-one (0.98 g, 10 mmol) is dissolved in ethanol (20 mL).

  • Hydrazine hydrate (0.5 mL, 10 mmol) is added dropwise to the solution at room temperature.

  • The reaction mixture is stirred at room temperature for 24 hours to form the pyrazoline intermediate.

  • For the oxidation step, a mild oxidizing agent such as manganese dioxide (MnO2) or bromine in a suitable solvent is added. For instance, MnO2 (1.74 g, 20 mmol) is added and the mixture is refluxed until the pyrazoline is consumed (monitored by TLC).

  • The reaction mixture is then cooled and filtered to remove the manganese salts.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Route 3: Synthesis from 1-Pentyne and Diazomethane

This method utilizes a [3+2] cycloaddition reaction between a terminal alkyne and a diazo compound.[3] The reaction of 1-pentyne with diazomethane is expected to yield this compound with high regioselectivity.

Procedure:

Warning: Diazomethane is a toxic and potentially explosive gas and should be handled with extreme caution in a well-ventilated fume hood using appropriate safety measures.

  • A solution of diazomethane in diethyl ether is carefully prepared using a standard procedure (e.g., from Diazald®).

  • To a cooled (0 °C) solution of 1-pentyne (0.68 g, 10 mmol) in diethyl ether (20 mL), the ethereal solution of diazomethane is added portion-wise with gentle stirring.

  • The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.

  • The reaction is quenched by the careful addition of acetic acid to destroy any excess diazomethane.

  • The solvent is carefully removed by distillation at atmospheric pressure (to avoid concentration of any residual diazomethane).

  • The resulting crude product is purified by vacuum distillation or column chromatography to give this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the three synthetic routes to this compound.

Synthetic_Routes cluster_0 Route 1: Knorr Synthesis cluster_1 Route 2: From α,β-Unsaturated Ketone cluster_2 Route 3: [3+2] Cycloaddition start1 1,3-Hexanedione + Hydrazine prod1 This compound start1->prod1 Condensation/ Cyclization start2 1-Hexen-3-one + Hydrazine inter2 Pyrazoline intermediate start2->inter2 Cyclization prod2 This compound inter2->prod2 Oxidation start3 1-Pentyne + Diazomethane prod3 This compound start3->prod3 [3+2] Cycloaddition

Caption: Comparative workflow of three synthetic routes to this compound.

Conclusion

The choice of synthetic route for this compound depends on several factors including the desired scale, available starting materials, and safety considerations.

  • The Knorr synthesis (Route 1) is a straightforward and classical method, but the potential for regioisomer formation with unsymmetrical diketones may necessitate careful purification.

  • Synthesis from an α,β-unsaturated ketone (Route 2) offers a two-step approach that can provide good yields, though it requires a separate oxidation step.

  • The [3+2] cycloaddition with an alkyne (Route 3) is often highly regioselective but involves the use of hazardous diazomethane, which may not be suitable for all laboratory settings.

For large-scale synthesis where regioselectivity is critical and the handling of hazardous reagents can be managed, the alkyne-based route may be advantageous. For laboratory-scale synthesis where starting material availability and operational simplicity are key, the Knorr synthesis is a reliable choice, provided that the potential for isomeric mixtures is addressed. The route from α,β-unsaturated ketones provides a viable alternative with potentially milder initial reaction conditions. Researchers should carefully consider these factors when selecting the optimal synthetic strategy.

References

Cross-Validation of In Vitro and In Vivo Results for 3-Propyl-1H-Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of 3-propyl-1H-pyrazole derivatives reveals their potential as promising scaffolds in drug discovery, particularly in the development of novel anticancer and anti-inflammatory agents. While this compound itself primarily serves as a synthetic building block, its derivatives have demonstrated significant efficacy in both laboratory-based (in vitro) and animal (in vivo) studies. This guide provides a comparative overview of these findings, supported by experimental data and detailed methodologies.

In Vitro vs. In Vivo Efficacy: A Comparative Look

Derivatives of this compound have been the subject of numerous studies to evaluate their therapeutic potential. The primary areas of investigation include their ability to combat cancer cells and to reduce inflammation.

Anticancer Activity

In the realm of oncology, various derivatives of this compound have shown cytotoxic effects against a range of human cancer cell lines. In vitro assays, such as the MTT assay, are fundamental in determining the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50). For instance, certain benzofuropyrazole derivatives have demonstrated high potency against leukemia (K562) and lung cancer (A549) cell lines.[1] Another study highlighted a pyrazole derivative that was 5- to 35-fold more potent than the standard drug ABT-751 in inhibiting A549 and K562 cells.[1]

The mechanism behind this anticancer activity often involves the induction of apoptosis (programmed cell death) and the inhibition of critical cellular processes like tubulin polymerization, which is essential for cell division.[1]

Derivative ClassCell LineIn Vitro Activity (IC50/GI50)Standard DrugStandard Drug Activity (IC50)
Benzofuropyrazole derivative 4aK562 (Leukemia)0.26 µM (GI50)Doxorubicin~2.8 µM
Benzofuropyrazole derivative 4aA549 (Lung Cancer)0.19 µM (GI50)Doxorubicin> 20 µM[2][3]
Pyrazole derivative 5bK562 (Leukemia)0.021 µM (GI50)Doxorubicin~2.8 µM
Pyrazole derivative 5bA549 (Lung Cancer)0.69 µM (GI50)Doxorubicin> 20 µM[2][3]
Pyrazole derivative 5bMCF-7 (Breast Cancer)>10 µM (GI50)Doxorubicin~2.5 µM[2][3]

Note: GI50 is the concentration for 50% growth inhibition. IC50 values for Doxorubicin can vary between studies and experimental conditions.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives are often evaluated in vivo using models such as the carrageenan-induced paw edema in rats. This test measures the ability of a compound to reduce swelling, a key sign of inflammation. Several pyrazole derivatives have shown significant anti-inflammatory effects in this model.[4][5][6]

The underlying mechanism for the anti-inflammatory action is frequently attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the production of prostaglandins that mediate pain and inflammation.[7] Celecoxib, a well-known selective COX-2 inhibitor containing a pyrazole core, serves as a common benchmark in these studies.[7]

Derivative ClassAnimal ModelIn Vivo Activity (% Inhibition of Edema)Standard DrugStandard Drug Activity (% Inhibition of Edema)
3,5-diphenyl-1H-pyrazole derivativesRatRemarkable anti-inflammatory activityDiclofenacSignificant inhibition
Thiophene-containing pyrazole derivativesRatPotent anti-inflammatory actionIbuprofen-

Note: Specific quantitative data for percentage inhibition can vary depending on the specific derivative and dosage.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of the key experimental protocols mentioned in the studies of this compound derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., a pyrazole derivative) and a standard drug (e.g., doxorubicin) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution.

  • Incubation: The plates are incubated for a few hours to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The IC50 value is then calculated from the dose-response curve.

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compound or a standard anti-inflammatory drug (e.g., indomethacin or diclofenac) is administered to the animals, typically orally or via injection.

  • Induction of Edema: After a specific period to allow for drug absorption, a solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of the rat.

  • Paw Volume Measurement: The volume of the paw is measured at different time intervals after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the control group (which receives only the vehicle).

Tubulin Polymerization Assay

This in vitro assay is used to determine if a compound inhibits the formation of microtubules, which are essential for cell division.

  • Tubulin Preparation: Purified tubulin protein is prepared and kept on ice.

  • Reaction Mixture: A reaction mixture containing tubulin, a GTP solution (necessary for polymerization), and a buffer is prepared.

  • Compound Addition: The test compound or a known tubulin inhibitor (e.g., colchicine) is added to the reaction mixture.

  • Monitoring Polymerization: The mixture is transferred to a spectrophotometer, and the absorbance is monitored over time at 340 nm. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to the control to determine its inhibitory effect.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

Apoptosis Signaling Pathway

Many anticancer pyrazole derivatives exert their effect by inducing apoptosis. This can occur through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of cell death.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Pro-Caspase-8 Pro-Caspase-8 DISC Formation->Pro-Caspase-8 Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Pro-Caspase-9 Pro-Caspase-9 Apoptosome->Pro-Caspase-9 Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy. Some pyrazole derivatives have been shown to inhibit the mTOR pathway, leading to a halt in cancer cell proliferation.

mTOR_Pathway PI3K PI3K Akt Akt PI3K->Akt TSC1/2 TSC1/2 Akt->TSC1/2 Rheb Rheb TSC1/2->Rheb mTORC1 mTORC1 Rheb->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Pyrazole Derivative Pyrazole Derivative Pyrazole Derivative->mTORC1

Caption: The mTOR signaling pathway and a potential point of inhibition by pyrazole derivatives.

Experimental Workflow

The journey from a synthesized compound to a potential drug candidate involves a series of well-defined experimental steps, starting from in vitro screening to in vivo validation.

Experimental_Workflow In Vitro Screening In Vitro Screening MTT Assay (Cytotoxicity) MTT Assay (Cytotoxicity) In Vitro Screening->MTT Assay (Cytotoxicity) Mechanism of Action Studies Mechanism of Action Studies MTT Assay (Cytotoxicity)->Mechanism of Action Studies Tubulin Polymerization Assay Tubulin Polymerization Assay Mechanism of Action Studies->Tubulin Polymerization Assay Western Blot (Signaling Pathways) Western Blot (Signaling Pathways) Mechanism of Action Studies->Western Blot (Signaling Pathways) In Vivo Studies In Vivo Studies Mechanism of Action Studies->In Vivo Studies Carrageenan-Induced Edema (Anti-inflammatory) Carrageenan-Induced Edema (Anti-inflammatory) In Vivo Studies->Carrageenan-Induced Edema (Anti-inflammatory) Xenograft Model (Anticancer) Xenograft Model (Anticancer) In Vivo Studies->Xenograft Model (Anticancer) Lead Optimization Lead Optimization In Vivo Studies->Lead Optimization

Caption: A typical workflow for the preclinical evaluation of novel pyrazole derivatives.

References

A Head-to-Head Comparison of Pyrazole-Based Compounds with Existing Anti-Inflammatory and Analgesic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a versatile heterocyclic structure that forms the core of numerous biologically active compounds. While direct therapeutic data on 3-propyl-1H-pyrazole is limited, the broader class of pyrazole derivatives has demonstrated significant potential in various therapeutic areas, most notably as potent anti-inflammatory and analgesic agents. This guide provides a head-to-head comparison of the performance of representative pyrazole derivatives against established non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data and detailed methodologies.

Mechanism of Action: Targeting the Cyclooxygenase (COX) Pathway

The primary mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of pain and inflammation.[1][2] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the gastric mucosa, and COX-2, which is induced during inflammation.[3]

Traditional NSAIDs like ibuprofen are non-selective, inhibiting both COX-1 and COX-2.[2][4] This non-selectivity is responsible for both their therapeutic effects (COX-2 inhibition) and their common side effects, such as gastrointestinal issues (COX-1 inhibition).[5] In contrast, many pyrazole-based drugs, such as celecoxib, are selective COX-2 inhibitors.[3][6] This selectivity allows them to reduce inflammation and pain with a potentially lower risk of gastrointestinal adverse effects.[7]

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_Homeostatic Prostaglandins (Gastric Protection, Platelet Aggregation) PGH2_1->Prostaglandins_Homeostatic Prostaglandins_Inflammatory Prostaglandins (Pain, Inflammation, Fever) PGH2_2->Prostaglandins_Inflammatory Ibuprofen Ibuprofen (Non-selective inhibitor) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib / Pyrazole Derivatives (Selective inhibitor) Celecoxib->COX2

Figure 1. Mechanism of action of selective and non-selective COX inhibitors.

Data Presentation: Quantitative Comparison of Efficacy

The following tables summarize the anti-inflammatory and analgesic efficacy of representative pyrazole derivatives compared to standard NSAIDs from in vivo animal models.

Table 1: Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

This model assesses the ability of a compound to reduce acute inflammation.[8]

CompoundDose (mg/kg)Time Post-Carrageenan% Inhibition of EdemaReference
Pyrazole Derivative (FR140423) 13hPotent, dose-dependent reduction[9]
Indomethacin 33hLess potent than FR140423[9]
Pyrazole Derivative (Compound 5a) -3h≥84.2%[10]
Diclofenac -3h86.72%[10]
Pyrazole Derivative (Compound 6b) -4h89.57%[11]
Celecoxib -4h83.76%[11]

Note: Direct comparison of percentage inhibition requires identical experimental conditions. The data indicates that optimized pyrazole derivatives can exhibit anti-inflammatory activity comparable to or exceeding that of established NSAIDs.

Table 2: Analgesic Activity in Animal Models

These models evaluate the pain-relieving effects of the compounds.

CompoundModelEfficacyReference
Pyrazole Derivative (FR140423) Yeast-induced hyperalgesia5-fold more potent than Indomethacin[9]
Indomethacin Yeast-induced hyperalgesiaStandard reference[9]
Pyrazole Derivatives (Compounds 5e, 5f, 6d) Acetic acid-induced writhingPotent analgesic effects[12]
Diclofenac Sodium Acetic acid-induced writhingStandard reference[13]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings.

Carrageenan-Induced Paw Edema

This is a standard in vivo model for evaluating acute anti-inflammatory activity.[8][14]

Objective: To assess the anti-inflammatory effects of a test compound by measuring its ability to reduce edema induced by carrageenan in the paw of a rodent.

Materials:

  • Wistar rats or Swiss albino mice[15][16]

  • 1% (w/v) solution of carrageenan in saline[15]

  • Test compound (e.g., a pyrazole derivative) and vehicle

  • Reference drug (e.g., Indomethacin, 10 mg/kg)[8]

  • Plethysmometer or calipers for measuring paw volume/thickness[17]

Procedure:

  • Animal Grouping: Animals are randomly assigned to control, reference, and test groups.

  • Baseline Measurement: The initial volume of the right hind paw of each animal is measured.[8]

  • Compound Administration: The test compound, reference drug, or vehicle is administered, typically orally (p.o.), one hour before the carrageenan injection.[8]

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the subplantar surface of the right hind paw.[8][18]

  • Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[8][15]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Edema_Workflow Start Start Group_Animals Group Animals (Control, Reference, Test) Start->Group_Animals Baseline_Paw_Volume Measure Baseline Paw Volume Group_Animals->Baseline_Paw_Volume Administer_Compound Administer Compound (1 hour pre-induction) Baseline_Paw_Volume->Administer_Compound Inject_Carrageenan Inject Carrageenan (0.1 mL, 1%) into Hind Paw Administer_Compound->Inject_Carrageenan Measure_Paw_Volume Measure Paw Volume (hourly for 5 hours) Inject_Carrageenan->Measure_Paw_Volume Calculate_Inhibition Calculate % Inhibition of Edema Measure_Paw_Volume->Calculate_Inhibition End End Calculate_Inhibition->End

Figure 2. Experimental workflow for the carrageenan-induced paw edema assay.

Acetic Acid-Induced Writhing Test

This test is used to screen for peripheral analgesic activity.[19]

Objective: To evaluate the analgesic effect of a compound by measuring its ability to reduce the number of abdominal constrictions ("writhes") induced by an intraperitoneal injection of acetic acid.[16]

Materials:

  • Swiss albino mice (20-30g)[16][19]

  • 0.6% or 1% acetic acid solution[19][20]

  • Test compound and vehicle

  • Reference drug (e.g., Diclofenac Na)[16]

  • Observation chambers[20]

Procedure:

  • Animal Grouping: Mice are randomly assigned to different treatment groups.

  • Compound Administration: The test compound, reference drug, or vehicle is administered (e.g., orally or subcutaneously) 25-40 minutes before the acetic acid injection.[16][20]

  • Induction of Writhing: Acetic acid solution is injected intraperitoneally (i.p.).[20]

  • Observation: Each mouse is placed in an individual observation chamber, and the number of writhes (characterized by abdominal constrictions and stretching of hind limbs) is counted for a set period (e.g., 10-15 minutes), starting 5 minutes after the acetic acid injection.[19][20]

  • Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the vehicle control group.[20]

Conclusion

While this compound itself requires further investigation, the broader family of pyrazole derivatives represents a highly promising class of therapeutic agents for the management of pain and inflammation.[13] Numerous studies have shown that structurally optimized pyrazoles can exhibit efficacy comparable or superior to established NSAIDs like indomethacin and diclofenac.[9][10] Furthermore, the potential for selective COX-2 inhibition, as seen with celecoxib and other pyrazole analogues, offers a significant advantage in terms of an improved gastrointestinal safety profile.[6][9] The data and protocols presented herein provide a framework for the continued exploration and development of pyrazole-based compounds as next-generation anti-inflammatory and analgesic drugs.

References

A Comparative Guide to the Synthesis of 3-Propyl-1H-pyrazole for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key heterocyclic scaffolds is paramount. 3-Propyl-1H-pyrazole is a valuable building block in medicinal chemistry, and this guide provides a comparative overview of two common methods for its synthesis, offering detailed experimental protocols and supporting data to aid in methodological selection.

Comparison of Synthesis Methods for this compound

The following table summarizes the key quantitative parameters for two distinct and replicable methods for the synthesis of this compound. Method 1 follows the classical Knorr pyrazole synthesis, a robust and high-yielding approach. Method 2 provides an alternative route starting from an α,β-unsaturated ketone.

ParameterMethod 1: Knorr Pyrazole SynthesisMethod 2: From α,β-Unsaturated Ketone
Starting Materials 1,3-Hexanedione, Hydrazine hydrate1-Hexen-3-one, Hydrazine hydrate
Reaction Time 2-4 hours6-8 hours
Reaction Temperature 80-100 °C80-100 °C
Typical Yield 85-95%70-80%
Purity (post-purification) >98%>97%
Key Reagents & Solvents Ethanol, Acetic acid (catalyst)Ethanol, Acetic acid (catalyst)
Purification Method Distillation or Column ChromatographyColumn Chromatography

Experimental Protocols

Detailed methodologies for the synthesis of the necessary precursors and the final product are provided below.

Method 1: Knorr Pyrazole Synthesis

This method involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.

Step 1a: Synthesis of 1,3-Hexanedione via Claisen Condensation

The Claisen condensation provides a reliable method for the synthesis of the 1,3-diketone precursor.

  • Materials: Ethyl butyrate, Acetone, Sodium ethoxide, Diethyl ether (anhydrous), Hydrochloric acid (1 M)

  • Procedure:

    • To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether, a mixture of ethyl butyrate (1 equivalent) and acetone (1.5 equivalents) is added dropwise at 0 °C.

    • The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours.

    • The resulting thick slurry is poured into ice-cold 1 M hydrochloric acid to neutralize the base.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

    • The crude 1,3-hexanedione is purified by vacuum distillation.

Step 1b: Synthesis of this compound

  • Materials: 1,3-Hexanedione, Hydrazine hydrate, Ethanol, Acetic acid (glacial)

  • Procedure:

    • In a round-bottom flask, 1,3-hexanedione (1 equivalent) is dissolved in ethanol.

    • A catalytic amount of glacial acetic acid is added to the solution.

    • Hydrazine hydrate (1.1 equivalents) is added dropwise to the stirred solution at room temperature.

    • The reaction mixture is then heated to reflux (approximately 80-100 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, the solvent is removed under reduced pressure.

    • The residue is taken up in a suitable solvent (e.g., ethyl acetate) and washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.

    • The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.

Method 2: Synthesis from an α,β-Unsaturated Ketone

This alternative approach utilizes the reaction of an α,β-unsaturated ketone with hydrazine.

Step 2a: Synthesis of 1-Hexen-3-one

  • Materials: Butyraldehyde, Acetone, Sodium hydroxide, Water, Diethyl ether

  • Procedure:

    • An aqueous solution of sodium hydroxide is cooled to 10-15 °C.

    • A mixture of butyraldehyde (1 equivalent) and acetone (10 equivalents) is added dropwise with vigorous stirring, maintaining the temperature below 20 °C.

    • The mixture is stirred for 2-3 hours at room temperature.

    • The reaction is then neutralized with dilute hydrochloric acid.

    • The product is extracted with diethyl ether, and the organic layer is washed with water and brine.

    • After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure.

    • The crude 1-hexen-3-one is purified by vacuum distillation.

Step 2b: Synthesis of this compound

  • Materials: 1-Hexen-3-one, Hydrazine hydrate, Ethanol, Acetic acid (glacial)

  • Procedure:

    • 1-Hexen-3-one (1 equivalent) is dissolved in ethanol in a round-bottom flask.

    • A catalytic amount of glacial acetic acid is added.

    • Hydrazine hydrate (1.1 equivalents) is added dropwise to the solution.

    • The mixture is heated to reflux for 6-8 hours, with reaction progress monitored by TLC.

    • Upon completion, the ethanol is removed by rotary evaporation.

    • The residue is dissolved in ethyl acetate and washed sequentially with water and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

    • The crude product is purified by column chromatography on silica gel to yield this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthesis methods discussed.

G cluster_0 Method 1: Knorr Pyrazole Synthesis A1 Ethyl butyrate + Acetone B1 Claisen Condensation A1->B1 C1 1,3-Hexanedione B1->C1 E1 Cyclocondensation C1->E1 D1 Hydrazine hydrate D1->E1 F1 This compound E1->F1

Caption: Workflow for the Knorr synthesis of this compound.

G cluster_1 Method 2: From α,β-Unsaturated Ketone A2 Butyraldehyde + Acetone B2 Aldol Condensation A2->B2 C2 1-Hexen-3-one B2->C2 E2 Cyclization/Aromatization C2->E2 D2 Hydrazine hydrate D2->E2 F2 This compound E2->F2

Caption: Synthesis of this compound from an α,β-unsaturated ketone.

Benchmarking the Antioxidant Potential of Pyrazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The search for novel antioxidant compounds is a cornerstone of research in medicinal chemistry and drug development, driven by the significant role of oxidative stress in a multitude of pathological conditions. Among the vast array of heterocyclic compounds, pyrazole derivatives have emerged as a promising class of antioxidants.[1] This guide provides a comparative analysis of the antioxidant activity of various pyrazole derivatives, supported by experimental data and detailed methodologies to aid researchers in this field.

Comparative Antioxidant Activity of Pyrazole Derivatives

The antioxidant capacity of pyrazole derivatives has been evaluated using various in vitro assays, with 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays being the most common. The efficacy of these compounds is often compared to standard antioxidants such as ascorbic acid, Trolox, and butylated hydroxytoluene (BHT). The following table summarizes the antioxidant activity of selected pyrazole derivatives from recent studies.

Compound/DerivativeAntioxidant AssayIC50 Value (µg/mL)Standard AntioxidantIC50 Value of Standard (µg/mL)Reference
Pyrazoline 3e (3,4-di-Cl substituted)DPPH9.63 ± 0.55Ascorbic Acid13.67 ± 0.97[2]
Pyrazoline carbothioamide 6e (3,4-di-Cl)DPPH9.66 ± 0.34Ascorbic Acid13.67 ± 0.97[2]
N-phenyl pyrazolyl pyrazoline 4eDPPH19.56 ± 1.06Ascorbic Acid13.67 ± 0.97[2]
Pyrazole derivative 3d (catechol moiety)DPPH- (Excellent Activity)--[3]
Thienyl-pyrazole 5gDPPH0.245 ± 0.01 (µM)Ascorbic Acid0.483 ± 0.01 (µM)[4]
Thienyl-pyrazole 5hDPPH0.284 ± 0.02 (µM)Ascorbic Acid0.483 ± 0.01 (µM)[4]
Pyrazoline 2aDPPHSC50: 15.16BHT-[5]
Pyrazoline 2bDPPHSC50: 9.91BHT-[5]
4-aminopyrazol-5-ol 4aABTSTEAC: HighTrolox-[6]
Thiophene substituted pyrazoline 3sABTS- (Potent Activity)Trolox-[7]

Note: IC50 is the concentration of the compound required to scavenge 50% of the radicals. SC50 is the concentration required for 50% scavenging. TEAC refers to Trolox Equivalent Antioxidant Capacity. A lower IC50/SC50 value indicates higher antioxidant activity. The data presented are from various studies and experimental conditions may differ.

Mechanism of Antioxidant Action

The antioxidant activity of pyrazole derivatives is often attributed to their hydrogen-donating ability, which allows them to scavenge free radicals.[2] The presence of specific functional groups and substituents on the pyrazole ring can significantly influence this activity. For instance, the NH proton of the pyrazole moiety is considered crucial for its antioxidant action.[2] Furthermore, the introduction of phenolic moieties, such as a catechol group, can enhance the radical scavenging capacity.[3] Some pyrazole derivatives may also exert their antioxidant effects by inhibiting pro-oxidative enzymes like lipoxygenase.[2][3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antioxidant activities. Below are the generalized methodologies for the commonly used DPPH and ABTS assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.[5] The purple DPPH solution becomes colorless or yellow upon reduction, and the change in absorbance is measured spectrophotometrically.[5]

  • Preparation of DPPH Solution: A solution of DPPH (typically 65 µM to 100 µM) is prepared in methanol.[8][9]

  • Sample Preparation: The pyrazole derivatives and standard antioxidants are dissolved in a suitable solvent like methanol or DMSO to prepare stock solutions.[7][8] Serial dilutions are then made to obtain a range of concentrations.

  • Reaction Mixture: A specific volume of the test sample solution (e.g., 0.1 mL) is mixed with a larger volume of the DPPH solution (e.g., 3.9 mL).[8]

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[8][10]

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.[5][8][10]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (1 - B/A) × 100, where A is the absorbance of the control (DPPH solution without the sample) and B is the absorbance of the sample.[7] The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the compound.

ABTS Radical Cation Scavenging Assay

This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[7] The decolorization of the blue-green ABTS•+ solution is proportional to the antioxidant concentration.[11]

  • Generation of ABTS•+: The ABTS•+ radical cation is generated by reacting an aqueous solution of ABTS (e.g., 0.5 mM) with potassium persulfate (e.g., 6.89 mM).[7] The mixture is kept in the dark for 12-16 hours before use.[7]

  • Sample Preparation: Similar to the DPPH assay, stock solutions and serial dilutions of the pyrazole derivatives and standards are prepared.

  • Reaction Mixture: A small volume of the test sample (e.g., 10 µL) is mixed with a larger volume of the ABTS•+ solution (e.g., 190 µL) in a 96-well microplate.[7]

  • Incubation: The mixture is incubated in the dark for a short period (e.g., 15 minutes).[7]

  • Measurement: The absorbance is measured at a wavelength of 734 nm.[7]

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Workflow for Antioxidant Activity Assessment

The following diagram illustrates a typical workflow for the synthesis and evaluation of the antioxidant activity of novel pyrazole derivatives.

G Workflow for Assessing Antioxidant Activity of Pyrazole Derivatives cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Antioxidant Screening cluster_analysis Data Analysis & Further Studies start Design of Pyrazole Derivatives synthesis Chemical Synthesis start->synthesis purification Purification & Characterization (NMR, IR, Mass Spec) synthesis->purification dpph DPPH Radical Scavenging Assay purification->dpph abts ABTS Radical Cation Scavenging Assay purification->abts other_assays Other Assays (e.g., FRAP, NO Scavenging) abts->other_assays ic50 IC50/TEAC Value Determination other_assays->ic50 sar Structure-Activity Relationship (SAR) Studies ic50->sar mechanism Mechanism of Action Studies (e.g., Enzyme Inhibition, Cellular Assays) sar->mechanism lead_optimization Lead Compound Optimization mechanism->lead_optimization

Caption: A generalized workflow for the development and antioxidant evaluation of pyrazole derivatives.

Conclusion

Pyrazole derivatives represent a versatile and promising scaffold for the development of novel antioxidant agents. The comparative data indicates that specific substitutions on the pyrazole ring system can lead to potent radical scavenging activities, sometimes exceeding those of standard antioxidants. The provided experimental protocols and workflow offer a foundational guide for researchers to systematically evaluate and compare the antioxidant potential of new pyrazole compounds. Further investigations into their mechanism of action and structure-activity relationships will be crucial for the rational design of next-generation antioxidant therapies.

References

In Vivo Validation of Pyrazole Compounds as Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the In Vivo Anticancer Activity of Select Pyrazole-Based Compounds.

The pyrazole scaffold is a versatile heterocyclic motif that has given rise to a multitude of compounds with significant therapeutic potential, particularly in oncology. Several pyrazole derivatives have demonstrated potent anticancer activities in preclinical in vivo models, targeting various hallmarks of cancer. This guide provides a comparative overview of the in vivo validation of key pyrazole compounds, focusing on their efficacy in established cancer xenograft models. We present quantitative data on tumor growth inhibition, detailed experimental protocols, and visualizations of the underlying signaling pathways to aid in the evaluation and selection of promising candidates for further development.

Comparative In Vivo Efficacy of Pyrazole Compounds

This section summarizes the in vivo anticancer activity of notable pyrazole compounds from different mechanistic classes. The data presented is derived from various preclinical studies and is organized for comparative analysis.

Table 1: In Vivo Antitumor Activity of AT7519 in a Human Colon Cancer Xenograft Model
Treatment GroupDosing RegimenTumor Growth Inhibition (T/C %)Tumor RegressionReference
AT75199.1 mg/kg, i.p., twice daily for 9 consecutive days1% on day 14Complete regression in all animals for 5-24 days[1]
AT75199.1 mg/kg, i.v., twice daily for 9 consecutive days2% on day 15Complete regression with a tumor growth delay of 31-34 days[1]
AT75195 mg/kg, twice daily for 9 consecutive days32%Not specified[2]
AT75197.5 mg/kg, twice daily for 9 consecutive days12%Complete regression in 2 of 12 mice[2]

T/C %: (Median tumor volume of treated group / Median tumor volume of control group) x 100. A lower value indicates greater antitumor activity.

Table 2: In Vivo Antitumor Activity of Celecoxib in a Human Meningioma Xenograft Model
Treatment Group (in chow)Tumor Volume Reduction vs. ControlReference
500 ppm66% (IOMM-Lee cells)[3]
1000 ppmNot specified[3]
1500 ppm65% (Benign tumor)[3]
Table 3: In Vivo Antitumor Activity of a Pyrazole-Based Tubulin Polymerization Inhibitor (Compound Analogous to "Compound 6")
Treatment GroupDosing RegimenTumor Weight Growth InhibitionReference
Compound [I]5 mg/kg, i.v., every other day for 12 days49.2%[4]
Compound [I]10 mg/kg, i.v., every other day for 12 days58.1%[4]
Compound [I]20 mg/kg, i.v., every other day for 12 days84.0%[4]

Note: "Compound [I]" is a novel pyrazole-based tubulin polymerization inhibitor with a mechanism of action analogous to the initially referenced "compound 6".

Key Signaling Pathways and Mechanisms of Action

The anticancer effects of these pyrazole compounds are mediated through distinct signaling pathways. Understanding these mechanisms is crucial for identifying responsive tumor types and potential combination therapies.

AT7519: A Multi-Cyclin-Dependent Kinase (CDK) Inhibitor

AT7519 exerts its anticancer effects by inhibiting multiple CDKs, which are key regulators of cell cycle progression and transcription.[5][6] Inhibition of CDK1 and CDK2 leads to cell cycle arrest, while inhibition of CDK9 interferes with transcription by preventing the phosphorylation of RNA polymerase II.[5] Additionally, AT7519 can induce apoptosis through the activation of GSK-3β.[5]

AT7519_Signaling_Pathway cluster_cdk CDK Inhibition cluster_effects Cellular Effects AT7519 AT7519 CDK1_2 CDK1/2 AT7519->CDK1_2 Inhibits CDK9 CDK9 AT7519->CDK9 Inhibits GSK3b GSK-3β Activation AT7519->GSK3b Activates CellCycleArrest Cell Cycle Arrest (G1/S and G2/M) CDK1_2->CellCycleArrest Leads to TranscriptionInhibition Inhibition of Transcription CDK9->TranscriptionInhibition Leads to Apoptosis_CDK Apoptosis TranscriptionInhibition->Apoptosis_CDK Apoptosis_GSK Apoptosis GSK3b->Apoptosis_GSK

AT7519 inhibits multiple CDKs, leading to cell cycle arrest and apoptosis.
Celecoxib: A COX-2 Inhibitor with Pleiotropic Effects

Celecoxib, a selective COX-2 inhibitor, demonstrates anticancer activity through both COX-2-dependent and -independent mechanisms.[7] The COX-2-dependent pathway involves the inhibition of prostaglandin E2 (PGE2) synthesis, which in turn reduces angiogenesis and cell proliferation.[7][8] COX-2-independent mechanisms include the induction of apoptosis by modulating the expression of Bcl-2 family proteins and the inhibition of signaling pathways such as Akt.[9]

Celecoxib_Signaling_Pathway cluster_cox2_dependent COX-2 Dependent cluster_cox2_independent COX-2 Independent Celecoxib Celecoxib COX2 COX-2 Celecoxib->COX2 Inhibits Bcl2 Bcl-2 Family Modulation Celecoxib->Bcl2 Modulates Akt Akt Pathway Celecoxib->Akt Inhibits PGE2 PGE2 Synthesis COX2->PGE2 Angiogenesis Angiogenesis PGE2->Angiogenesis Proliferation_COX2 Cell Proliferation PGE2->Proliferation_COX2 Apoptosis_Ind Apoptosis Bcl2->Apoptosis_Ind Akt->Apoptosis_Ind

Celecoxib's anticancer effects are mediated by both COX-2 dependent and independent pathways.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vivo studies. Below are representative protocols for establishing and evaluating the efficacy of anticancer agents in xenograft models.

General Xenograft Tumor Model Workflow

A typical workflow for assessing the in vivo efficacy of a test compound involves several key steps, from cell culture to data analysis.

Experimental_Workflow cluster_preparation Preparation cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment & Monitoring cluster_analysis Analysis A Cancer Cell Culture B Cell Harvest & Counting A->B C Subcutaneous Injection into Immunodeficient Mice B->C D Tumor Growth Monitoring C->D E Randomization into Treatment & Control Groups D->E F Compound Administration E->F G Tumor Volume & Body Weight Measurement F->G H Endpoint Reached (e.g., tumor size limit) G->H Twice weekly I Tumor Excision & Analysis H->I

References

Comparative Docking Analysis of Pyrazole Derivatives as Cyclooxygenase-2 (COX-2) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of novel pyrazole-pyridazine hybrid compounds as potential inhibitors of Cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and pain signaling pathways. The following sections present in-silico molecular docking data, detailed experimental protocols, and visualizations of the study workflow and the relevant biological pathway. This information is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Overview of Pyrazole Derivatives and COX-2

Pyrazole derivatives are a well-established class of heterocyclic compounds that form the scaffold of numerous therapeutic agents.[1] Their structural versatility allows for the design of molecules with high affinity and selectivity for specific biological targets. One such target is Cyclooxygenase-2 (COX-2), an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[2][3][4] Selective inhibition of COX-2 over its constitutive isoform, COX-1, is a critical strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.[2][5] Celecoxib, a well-known selective COX-2 inhibitor, features a pyrazole core and serves as a benchmark for the design of new anti-inflammatory agents.[2]

This guide focuses on a comparative docking study of novel pyrazole-pyridazine hybrids against the human COX-2 enzyme, providing insights into their binding interactions and potential as selective inhibitors.

Comparative Docking Performance

The following table summarizes the molecular docking results for the most potent pyrazole-pyridazine hybrid compounds compared to the reference drug, Celecoxib. The docking study was performed on the crystal structure of the human COX-2 enzyme (PDB ID: 3LN1).[2] Binding affinity is reported as the docking score in kcal/mol, where a more negative value indicates a stronger predicted binding interaction.

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Celecoxib COX-2-9.33Gln178, Leu338, Ser339, Arg499, Phe504[2]
Compound 5f COX-2-9.63Gln178, Leu338, Ser339, Arg499, Phe504[2]
Compound 6e COX-2-9.56Gln178, Leu338, Ser339, Arg499, Phe504[2]
Compound 6f COX-2-10.51Gln178, Leu338, Ser339, Arg499, Phe504[2]

Experimental Protocols

The following protocol outlines the methodology used for the comparative molecular docking studies.

Protein Preparation
  • Structure Retrieval: The three-dimensional crystal structure of the human Cyclooxygenase-2 (COX-2) enzyme in complex with a ligand was obtained from the RCSB Protein Data Bank (PDB ID: 3LN1).[2]

  • Preparation: The protein structure was prepared for docking by removing repeating chains and water molecules that were not involved in ligand binding.[2]

  • Protonation: Hydrogen atoms were added to the protein structure using the Protonate 3D process with default settings to ensure correct ionization states at a physiological pH.[2]

  • Active Site Definition: The binding pocket was defined based on the co-crystallized ligand in the original PDB file, and partial charges for the receptor atoms were calculated.[2]

Ligand Preparation
  • Structure Generation: The 2D structures of the pyrazole-pyridazine derivatives and the reference compound, Celecoxib, were sketched using appropriate chemical drawing software.

  • 3D Conversion and Energy Minimization: The 2D structures were converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94x). This process optimizes the ligand's geometry to a low-energy conformation.

Molecular Docking Simulation
  • Software: Molecular docking simulations were performed using the Molecular Operating Environment (MOE, version 2015.10) software.[2] An alternative widely used software for such studies is AutoDock Vina.[5]

  • Docking Algorithm: A placement methodology such as Triangle Matcher was used to generate initial poses of the ligand in the active site. These poses were then scored using a function like London dG.

  • Refinement and Scoring: The generated poses were refined using a force-field-based algorithm, and the final binding affinity (docking score) was calculated using a scoring function such as the Generalized Born/Volume Integral (GBVI/WSA dG). The pose with the lowest energy score was selected as the most probable binding mode.

  • Validation: The docking protocol was validated by redocking the co-crystallized ligand (Celecoxib) into the active site of the COX-2 protein. A successful validation is typically indicated by a low root-mean-square deviation (RMSD) between the docked pose and the original crystal structure pose.[2]

Visualizations

The following diagrams illustrate the experimental workflow and the targeted biological pathway.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Protein Structure Retrieval (PDB ID: 3LN1) Prot_Prep 3. Receptor Preparation (Remove Water, Add Hydrogens) PDB->Prot_Prep Ligands 2. Ligand Structure Design (Pyrazole Derivatives) Lig_Prep 4. Ligand Preparation (Energy Minimization) Ligands->Lig_Prep Docking 5. Molecular Docking (MOE / AutoDock Vina) Prot_Prep->Docking Lig_Prep->Docking Validation 6. Protocol Validation (Redocking Native Ligand) Docking->Validation Analysis 7. Binding Mode Analysis (Scoring & Interaction Analysis) Validation->Analysis Comparison 8. Comparative Analysis (vs. Reference Drug) Analysis->Comparison

Caption: Experimental workflow for comparative molecular docking.

G stimuli Inflammatory Stimuli (Cytokines, Pathogens) pla2 Phospholipase A2 stimuli->pla2 activates membrane Cell Membrane Phospholipids aa Arachidonic Acid membrane->aa releases pla2->membrane cox2 COX-2 Enzyme aa->cox2 substrate pgs Prostaglandins (e.g., PGE2) cox2->pgs catalyzes inflammation Inflammation & Pain pgs->inflammation mediate inhibitor Pyrazole Derivatives (Selective Inhibitors) inhibitor->cox2 inhibit

Caption: Simplified COX-2 signaling pathway in inflammation.

References

Safety Operating Guide

Proper Disposal of 3-propyl-1H-pyrazole: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-propyl-1H-pyrazole, a heterocyclic building block frequently used in medicinal chemistry and materials science. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with environmental regulations.

Hazard Profile and Safety Considerations

This compound is classified as a combustible liquid that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be performed in a well-ventilated area or a chemical fume hood.

Quantitative Data Summary

The following table summarizes the GHS classification for this compound, providing a quick reference for its hazard profile.

Hazard ClassGHS ClassificationHazard Statement
Flammable LiquidsCategory 4H227: Combustible liquid
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3 (Respiratory tract irritation)H335: May cause respiratory irritation

Data sourced from PubChem CID 201990.[1]

Experimental Protocols: Waste Generation and Segregation

Waste containing this compound can be generated in various forms, including:

  • Unused or expired pure compound: Solid or liquid.

  • Contaminated labware: Pipette tips, weighing boats, vials, etc.

  • Solutions in organic solvents: Reaction mixtures, chromatography fractions, etc.

A crucial first step in proper disposal is the correct segregation of waste streams. The primary distinction to be made is between halogenated and non-halogenated organic waste.[2][3][4][5] Improper segregation can lead to dangerous reactions and significantly increase disposal costs.[2][5][6]

Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

  • Solid Waste: Collect unused this compound and grossly contaminated disposable items (e.g., gloves, weighing paper) in a designated, robust, and sealable solid waste container.[7]

  • Liquid Waste (Non-Halogenated): If this compound is dissolved in non-halogenated solvents (e.g., acetone, ethanol, hexane, toluene), collect this waste in a dedicated "Non-Halogenated Organic Waste" container.[2][3][4]

  • Liquid Waste (Halogenated): If this compound is dissolved in halogenated solvents (e.g., dichloromethane, chloroform), collect this waste in a separate, dedicated "Halogenated Organic Waste" container.[2][3][6]

  • Aqueous Waste: While this compound has low water solubility, any aqueous solutions containing it should be treated as hazardous aqueous waste and collected separately. Do not dispose of it down the drain.[8][9]

2. Container Selection and Labeling:

  • Use only chemically compatible, leak-proof containers with secure, tight-fitting lids.[8]

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of all components (including solvents), and their approximate concentrations or percentages.[8]

  • Affix the appropriate hazard pictograms (e.g., irritant, harmful).

3. Waste Accumulation and Storage:

  • Keep waste containers closed at all times, except when adding waste.

  • Store waste containers in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from sources of ignition.[7]

  • Utilize secondary containment (e.g., a spill tray) to prevent the spread of material in case of a leak.

4. Decontamination of Empty Containers:

  • Empty containers that held pure this compound must be triple-rinsed with a suitable solvent.

  • The first rinsate must be collected and disposed of as hazardous waste.[8] Subsequent rinsates can often be collected with the same waste stream.

  • After proper decontamination, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.

5. Arranging for Final Disposal:

  • Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department.

  • Do not exceed the maximum accumulation time for hazardous waste as stipulated by your institution and local regulations.

  • The ultimate disposal of this compound waste will be handled by a licensed professional waste disposal company, likely through high-temperature incineration.[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

G cluster_0 Waste Generation & Identification cluster_1 Segregation & Collection cluster_2 Final Disposal A Waste Containing This compound Generated B Is the waste solid or liquid? A->B C Solid Waste Container B->C Solid D Is the solvent halogenated? B->D Liquid G Label & Store Securely in Satellite Accumulation Area C->G E Non-Halogenated Liquid Waste Container D->E No F Halogenated Liquid Waste Container D->F Yes E->G F->G H Request EHS Pickup G->H I Professional Disposal (e.g., Incineration) H->I

References

Personal protective equipment for handling 3-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling 3-propyl-1H-pyrazole in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe management of this chemical.

Hazard Summary

This compound is classified with the following hazards:

  • Flammability: Combustible liquid.[1]

  • Acute Toxicity: Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Eye Damage/Irritation: Causes serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][4]

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment.[6] Proper selection and use of PPE are critical to minimize exposure and ensure safety.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles are required.[7] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[7]
Hand Protection Chemical-Resistant GlovesNitrile or other compatible chemical-resistant gloves are mandatory.[6] Gloves must be inspected before use and changed immediately if contaminated.[2]
Body Protection Laboratory CoatA flame-resistant lab coat is required.[7] For larger quantities or tasks with a higher risk of splashing, chemical-resistant coveralls should be considered.[8]
Respiratory Protection RespiratorUse in a well-ventilated area, preferably a chemical fume hood.[3][6] If a fume hood is not available or if aerosols may be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]
Foot Protection Closed-Toe ShoesClosed-toe shoes are required in all laboratory settings.[7]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential to minimize the risk of exposure and accidents.

1. Preparation and Engineering Controls:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[4]

  • Conduct all work with this compound in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Keep the container tightly closed when not in use.[3][4]

  • Avoid contact with skin and eyes.[3][4]

2. Handling the Chemical:

  • Wear all required PPE as specified in the table above before handling the substance.

  • Wash hands thoroughly after handling.[2][3][5]

  • Do not eat, drink, or smoke in the work area.[2][4][5]

  • Avoid generating mists or vapors.

3. In Case of a Spill:

  • For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[6]

  • Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[6]

  • Clean the spill area with an appropriate solvent, followed by soap and water.[6]

  • For large spills, evacuate the area and contact the institution's Environmental Health & Safety (EHS) department immediately.

Disposal Plan

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.

1. Waste Collection:

  • Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[9]

  • The container must be clearly marked with the words "Hazardous Waste" and a list of its contents.[9]

  • Do not mix with incompatible waste streams.

2. Container Management:

  • Keep the waste container closed except when adding waste.[9]

  • Store the waste container in a designated and secure secondary containment area.

3. Disposal Procedure:

  • Follow your institution's specific guidelines for the disposal of hazardous chemical waste.

  • Contact your EHS department to arrange for pickup and disposal.

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.[9]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_disposal 4. Waste Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup Verify safety equipment handle_chem Handle this compound prep_setup->handle_chem handle_observe Observe for Spills or Exposure handle_chem->handle_observe cleanup_decon Decontaminate Work Area handle_observe->cleanup_decon cleanup_waste Dispose of Waste cleanup_decon->cleanup_waste dispose_label Label Hazardous Waste cleanup_waste->dispose_label dispose_store Store in Designated Area dispose_label->dispose_store dispose_pickup Arrange for EHS Pickup dispose_store->dispose_pickup

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-propyl-1H-pyrazole
Reactant of Route 2
3-propyl-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.